1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYFKAXGSUWRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic routes, including mechanistic insights, step-by-step experimental protocols, and data presentation. The guide prioritizes two primary pathways: a Grignard-based approach and a nitrile hydrolysis route, evaluating them for efficiency, scalability, and practicality in a laboratory setting.
Introduction and Strategic Overview
This compound, with the Chemical Abstracts Service (CAS) registry number 919017-14-4, is an organic compound featuring a cyclopentanecarboxylic acid moiety attached to a 3,5-dimethylphenyl group.[1] Its structural characteristics make it a compelling scaffold for the development of novel therapeutic agents and specialized polymers. The strategic design of its synthesis is crucial for ensuring high purity, yield, and cost-effectiveness.
This guide will explore the most prevalent and logical synthetic strategies for this target molecule. The primary focus will be on a two-step approach commencing with a Grignard reaction between 3,5-dimethylphenylmagnesium bromide and cyclopentanone, followed by carboxylation. An alternative pathway involving the synthesis and subsequent hydrolysis of 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile will also be detailed. A third, less direct route via Friedel-Crafts acylation followed by oxidation, is also a viable method.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [2] |
| CAS Number | 919017-14-4 | [1] |
Primary Synthesis Pathway: Grignard Reaction and Carboxylation
This pathway is often favored for its convergent nature and the commercial availability of the key starting materials. The overall transformation is a two-step process: the formation of a tertiary alcohol intermediate via a Grignard reaction, which is then converted to the corresponding Grignard reagent and subsequently carboxylated.
Overall Reaction Scheme
Caption: Grignard-based synthesis of the target carboxylic acid.
Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentan-1-ol
Mechanistic Insight: The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the dimethylphenyl group attacks the electrophilic carbonyl carbon of cyclopentanone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol.
Experimental Protocol:
-
Reagents and Materials:
-
Magnesium turnings
-
3,5-Dimethylbromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
A solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a color change and gentle refluxing.
-
Once the Grignard reagent formation is complete (most of the magnesium has reacted), the solution is cooled in an ice bath.
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-dimethylphenyl)cyclopentan-1-ol.
-
Step 2: Carboxylation of 1-(3,5-Dimethylphenyl)cyclopentylmagnesium Halide
Mechanistic Insight: The tertiary alcohol from the previous step is first converted back to a Grignard reagent. This new Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (from dry ice). This forms a magnesium carboxylate salt, which upon acidification, liberates the desired carboxylic acid.
Experimental Protocol:
-
Reagents and Materials:
-
1-(3,5-Dimethylphenyl)cyclopentan-1-ol (crude from Step 1)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3 M)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
The crude 1-(3,5-dimethylphenyl)cyclopentan-1-ol is first converted to the corresponding alkyl halide (e.g., by reaction with HBr).
-
The resulting 1-bromo-1-(3,5-dimethylphenyl)cyclopentane is then used to form a new Grignard reagent with magnesium turnings in anhydrous diethyl ether, following a similar procedure as in Step 1.
-
In a separate flask, a large excess of crushed dry ice is placed.
-
The freshly prepared Grignard solution is slowly poured over the dry ice with vigorous stirring.
-
The mixture is allowed to warm to room temperature, and the excess carbon dioxide sublimes.
-
The resulting magnesium carboxylate salt is then carefully acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The aqueous washes are then re-acidified and extracted with ether to recover any product that may have partitioned into the basic solution.
-
The combined organic layers containing the product are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Alternative Synthesis Pathway: Nitrile Hydrolysis
This pathway offers an alternative route that avoids the direct handling of Grignard reagents in the final carboxylation step. It involves the formation of a nitrile intermediate, which is then hydrolyzed to the carboxylic acid.
Overall Reaction Scheme
Caption: Nitrile hydrolysis pathway for the synthesis of the target carboxylic acid.
Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile
This intermediate can be synthesized through various methods. A common approach involves the reaction of 1-bromo-(3,5-dimethylphenyl)cyclopentane (prepared from the corresponding alcohol) with a cyanide salt, such as sodium or potassium cyanide.
Mechanistic Insight: This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the bromide ion from the tertiary carbon of the cyclopentane ring. The choice of solvent is crucial to facilitate the dissolution of the cyanide salt and promote the reaction.
Experimental Protocol:
-
Reagents and Materials:
-
1-Bromo-1-(3,5-dimethylphenyl)cyclopentane
-
Sodium cyanide or potassium cyanide
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, 1-bromo-1-(3,5-dimethylphenyl)cyclopentane is dissolved in DMSO.
-
Sodium cyanide is added, and the mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude nitrile can be purified by vacuum distillation or column chromatography.
-
Step 2: Hydrolysis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile
The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Mechanistic Insight:
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium salt.[3]
-
Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the nitrogen by water forms an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt and ammonia. Acidification of the carboxylate salt yields the final carboxylic acid.
Experimental Protocol (Acid-Catalyzed):
-
Reagents and Materials:
-
1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
-
Procedure:
-
A mixture of the nitrile and aqueous sulfuric acid is heated at reflux for several hours.
-
The reaction mixture is cooled and then poured onto ice.
-
The resulting precipitate is collected by filtration or the mixture is extracted with diethyl ether.
-
The organic extract is washed with water and then with a sodium bicarbonate solution.
-
The basic aqueous layer is separated, cooled, and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups on the phenyl ring, the aromatic protons, and the protons of the cyclopentane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the quaternary carbon of the cyclopentane ring attached to the phenyl group, the aromatic carbons, and the carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (218.29 g/mol ).[2]
Conclusion
This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The Grignard-based approach is direct and efficient, particularly if the corresponding Grignard reagent is readily available or can be prepared in situ. The nitrile hydrolysis pathway provides a reliable alternative, especially when the direct carboxylation of the Grignard reagent proves challenging. The choice of the optimal route will depend on the specific resources and expertise available in the laboratory. Both methods, when executed with care and precision, are capable of yielding the target compound in good purity and yield, ready for its application in further research and development.
References
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Studylib. Grignard Reaction: Preparation and Reaction Experiment. Available from: [Link]
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ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Available from: [Link]
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An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a unique molecule featuring a cyclopentane ring substituted with both a carboxylic acid and a 3,5-dimethylphenyl group.[1] This structure combines the rigidity of the cycloalkane, the acidic functionality of the carboxyl group, and the lipophilic nature of the dimethylphenyl moiety, making it a compound of significant interest in medicinal chemistry and organic synthesis.[1] The carboxylic acid group provides a handle for forming hydrogen bonds and ionic interactions, which is crucial for modulating interactions with biological targets such as enzymes and receptors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, offering a technical resource for researchers in drug discovery and chemical development.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, many properties are predicted and should be confirmed experimentally.
| Identifier/Property | Value | Source |
| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [2] |
| CAS Number | 919017-14-4 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [2] |
| Physical Form | Brown solid | [2] |
| Melting Point | ~160–164°C (estimated for derivatives) | [1] |
| Boiling Point | 360.5 ± 21.0 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 169.5 ± 16.7 °C (Predicted) | [3] |
| InChI | InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) | [2] |
| InChIKey | NFYFKAXGSUWRBJ-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies. The most direct and commonly cited method is the Friedel-Crafts acylation of 3,5-dimethylbenzene. An alternative conceptual route involves the construction of the cyclopentane ring from a substituted phenylacetonitrile.
Primary Synthetic Route: Friedel-Crafts Acylation
This method involves the reaction of 3,5-dimethylbenzene (mesitylene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further acylation, preventing polysubstitution. The subsequent ketone would then need to be reduced and the resulting alkane carboxylated, or a related multi-step process would be required to arrive at the final carboxylic acid. A more direct, though less commonly documented approach for this specific molecule, would be a Friedel-Crafts alkylation of a cyclopentyl-containing electrophile with 3,5-dimethylbenzene, followed by carboxylation.
Given the available information, a plausible detailed protocol for a related acylation is outlined below.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
-
Materials: 3,5-Dimethylbenzene, Cyclopentanecarbonyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Ethanol, Water.
-
Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Step 2: Formation of Acylium Ion. Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
Step 3: Aromatic Electrophilic Substitution. To the resulting mixture, add 3,5-dimethylbenzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Step 4: Reaction and Quenching. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Step 5: Work-up and Isolation. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aryl cyclopentyl ketone.
-
Step 6: Conversion to Carboxylic Acid. The resulting ketone would then require further synthetic steps, such as reduction of the carbonyl group (e.g., Wolff-Kishner or Clemmensen reduction) to form the 1-(3,5-dimethylphenyl)cyclopentane, followed by a carboxylation step to yield the final product.
Alternative Synthetic Route: Cycloalkylation of a Phenylacetonitrile Derivative
An alternative strategy involves the cycloalkylation of a substituted phenylacetonitrile. This method is analogous to the synthesis of 1-phenylcyclopentane-1-carbonitrile.[4] It would begin with 3,5-dimethylphenylacetonitrile, which is deprotonated with a strong base to form a carbanion. This nucleophile then undergoes a reaction with 1,4-dibromobutane to form the cyclopentane ring. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Caption: Alternative synthesis via cycloalkylation.
Purification
Purification of the final product is typically achieved through recrystallization.[1] A common solvent system for this class of compounds is an ethanol/water mixture, which allows for the isolation of high-purity crystalline material.[1] Chromatographic techniques can also be employed if necessary.[1]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.
-
Aromatic Protons (Ar-H): The 3,5-dimethylphenyl group will show two signals. A singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions. These are expected in the aromatic region, around 6.8-7.2 ppm.
-
Cyclopentane Protons (-CH₂-): The eight protons of the cyclopentane ring will appear as multiplets in the aliphatic region, likely between 1.5-2.5 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to six protons, corresponding to the two equivalent methyl groups on the aromatic ring, is expected around 2.3 ppm.
¹³C NMR Spectroscopy
-
Carboxylic Carbon (-COOH): A signal in the downfield region, typically around 175-185 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The quaternary carbon attached to the cyclopentane ring, the two carbons bearing the methyl groups, the two carbons ortho to the cyclopentyl group, and the carbon para to the cyclopentyl group. These will appear in the 120-145 ppm range.
-
Quaternary Cyclopentane Carbon: The carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid will appear as a quaternary signal.
-
Cyclopentane Carbons (-CH₂-): Signals for the methylene carbons of the cyclopentane ring are expected in the aliphatic region, typically between 25-45 ppm.
-
Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons will be observed in the upfield region, around 20-22 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band characteristic of a carboxylic acid O-H bond is expected from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹.[1]
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 218, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments related to the cyclopentyl and dimethylphenyl moieties.
Chemical Reactivity
The reactivity of this compound is dictated by its three main structural components: the carboxylic acid group, the aromatic ring, and the cyclopentane ring.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), reduction to a primary alcohol (using a strong reducing agent like LiAlH₄), and salt formation (reaction with a base).[1]
-
Reactions of the Aromatic Ring: The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. It can undergo reactions such as nitration, halogenation, and further Friedel-Crafts reactions. The directing effect of the substituents will influence the position of the incoming electrophile.[1]
-
Reactions of the Cyclopentane Ring: The cyclopentane ring is a saturated cycloalkane and is generally unreactive under standard conditions.
Potential Applications in Drug Discovery
While specific studies on this compound are limited, the broader class of cyclopentane carboxylic acid derivatives has emerged as a promising area of research, particularly in the development of novel therapeutics for pain management.
A recent study highlighted the discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] The NaV1.7 channel is a genetically validated target for the treatment of pain, and its inhibitors have shown significant analgesic effects.[6] The research demonstrated that replacing a proline "warhead" with a cyclopentane carboxylic acid moiety significantly boosted NaV1.7 potency.[5]
Given its structural similarity to these active compounds, this compound represents a viable candidate for investigation as a NaV1.7 inhibitor. The 3,5-dimethylphenyl group provides a lipophilic domain that can be explored for optimizing binding interactions within the target protein. Further research is warranted to evaluate its biological activity and therapeutic potential.
Safety and Handling
Detailed safety information for this compound is not extensively published. However, based on its chemical structure and data for similar compounds, the following precautions are recommended. Commercial suppliers list hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperature is 0-8 °C.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a molecule with interesting structural features that make it a valuable building block in organic synthesis and a potential candidate for drug discovery, particularly in the area of pain therapeutics. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its known and predicted chemical properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from analogous structures. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications.
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Chen, Y., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]
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Patsnap. Preparation method of cyclopentanecarboxylic acid - Eureka. [Link]
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Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
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Wang, J., et al. (2001). A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. ResearchGate. [Link]
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Pajouhesh, H., et al. (2022). Inhibitors of Nav1.7 for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]
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Selva, M., et al. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
Foreword
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (CAS No. 919017-14-4) represents a class of compounds with potential applications stemming from its substituted aromatic and alicyclic carboxylic acid moieties.[1] This guide provides an in-depth technical overview of the spectroscopic techniques essential for the characterization of this compound. We will explore the theoretical underpinnings and practical considerations for analyzing its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than merely presenting data, this document aims to equip the reader with the scientific rationale for experimental design and data interpretation, fostering a deeper understanding of spectroscopic principles.
Compound Profile: this compound
A thorough understanding of the target molecule's basic properties is the foundation of any spectroscopic analysis.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | [1][2] |
| CAS Number | 919017-14-4 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2][3] |
| Molecular Weight | 218.29 g/mol | [1][2] |
The structure, presented below, features a cyclopentane ring bonded to a 3,5-disubstituted phenyl group and a carboxylic acid functional group at the C1 position of the cyclopentane ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of non-equivalent protons and carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR spectrum begins with meticulous sample preparation.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
Procedure:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo rapid exchange with residual water in the solvent, leading to peak broadening.[2][4] DMSO-d₆ is an excellent alternative that can slow down this exchange and allow for better resolution of the carboxylic acid proton.[5] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[5]
-
Sample Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters for ¹H and ¹³C NMR should be employed.
Predicted ¹H NMR Spectrum and Interpretation
Based on the molecular structure, we can predict the key features of the ¹H NMR spectrum.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][4][6] |
| ~ 7.0 | Singlet | 1H | Aromatic (H at C4) | This proton is situated between two methyl groups and will appear as a singlet. |
| ~ 6.9 | Singlet | 2H | Aromatic (H at C2, C6) | These two equivalent protons will give rise to a single signal. |
| ~ 2.5 | Multiplet | 4H | Cyclopentane (-CH₂-) | Protons on the carbons adjacent to the quaternary carbon. |
| ~ 2.3 | Singlet | 6H | Methyl (-CH₃) | The two equivalent methyl groups on the phenyl ring will produce a sharp singlet. |
| ~ 1.8 | Multiplet | 4H | Cyclopentane (-CH₂-) | Protons on the carbons beta to the quaternary carbon. |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and their chemical environment.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 180 | Carboxylic Acid (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |
| ~ 145 | Aromatic (C-C(CH₃)₂) | Quaternary aromatic carbon attached to the cyclopentane ring. |
| ~ 138 | Aromatic (C-CH₃) | Aromatic carbons bearing the methyl groups. |
| ~ 128 | Aromatic (C-H) | Aromatic methine carbon between the two methyl groups. |
| ~ 125 | Aromatic (C-H) | Aromatic methine carbons adjacent to the point of attachment of the cyclopentane ring. |
| ~ 50 | Quaternary Cyclopentane (C-COOH) | The sp³ hybridized quaternary carbon of the cyclopentane ring. |
| ~ 35 | Cyclopentane (-CH₂-) | Methylene carbons of the cyclopentane ring. |
| ~ 25 | Cyclopentane (-CH₂-) | Methylene carbons of the cyclopentane ring. |
| ~ 21 | Methyl (-CH₃) | The two equivalent methyl carbons on the phenyl ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for this compound are associated with the carboxylic acid moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid samples, ATR-FTIR is a convenient technique that requires minimal sample preparation.[7][8][9]
Objective: To obtain a high-quality IR spectrum of the solid sample.
Materials:
-
This compound (a few milligrams)
-
Spatula
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the IR spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3300 - 2500 | O-H stretch | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2] |
| ~ 3050 | C-H stretch (aromatic) | Absorption due to the C-H stretching of the phenyl ring. |
| ~ 2950, 2870 | C-H stretch (aliphatic) | Absorptions from the C-H stretching of the cyclopentane and methyl groups. |
| 1760 - 1690 | C=O stretch | A very strong and sharp absorption, indicative of the carbonyl group of the carboxylic acid.[2] |
| ~ 1600, 1475 | C=C stretch (aromatic) | Absorptions from the carbon-carbon double bond stretching in the phenyl ring. |
| 1320 - 1210 | C-O stretch | A strong absorption associated with the carbon-oxygen single bond stretching of the carboxylic acid.[2] |
| ~ 920 | O-H bend | A broad absorption due to the out-of-plane bending of the hydroxyl group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.
Objective: To determine the molecular weight and obtain a fragmentation pattern.
Materials:
-
This compound (a small amount)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Interpretation
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound. The intensity of this peak may be weak for carboxylic acids.[4]
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A fragment ion at m/z = 201, resulting from the cleavage of the hydroxyl radical.
-
Loss of -COOH (M-45): A prominent fragment ion at m/z = 173, due to the loss of the entire carboxyl group.[10] This fragment would correspond to the 1-(3,5-dimethylphenyl)cyclopentyl cation.
-
Further Fragmentations: The fragment at m/z = 173 could undergo further rearrangements and fragmentation of the cyclopentyl ring. Additionally, cleavage of the bond between the phenyl and cyclopentyl rings could lead to ions corresponding to the dimethylphenyl cation (m/z = 105) and the cyclopentanecarboxylic acid cation (m/z = 113), although the latter is less likely to be stable.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the structural elucidation of this compound.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, allows for its unambiguous structural confirmation. This guide has provided a framework for not only acquiring and interpreting the spectroscopic data for this specific molecule but also for applying these principles to the characterization of other novel organic compounds. By understanding the causality behind experimental choices and the logic of data interpretation, researchers can confidently elucidate molecular structures, a critical step in the advancement of chemical and pharmaceutical sciences.
References
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PubChem. This compound. Available at: [Link].
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link].
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Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link].
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JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link].
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- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2193-2197.
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Chemistry LibreTexts. Carboxylic acid NMR. Available at: [Link].
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Drawell. Sample Preparation for FTIR Analysis. Available at: [Link].
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Northern Illinois University. FT-IR sample preparation. Available at: [Link].
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
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An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its nomenclature, physicochemical properties, synthesis, and potential biological relevance, offering insights grounded in established scientific principles.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid [1][2]. This name explicitly describes the molecular architecture: a cyclopentane ring substituted at the 1-position with both a 3,5-dimethylphenyl group and a carboxylic acid group.
Synonyms and Identifiers:
In scientific literature and chemical databases, this compound may be referenced by several synonyms, which are important to recognize for comprehensive literature searches. These include stylistic variations and database identifiers[2]:
-
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
-
1-(3,5-Dimethyl-phenyl)-cyclopentane-carboxylic acid
-
CAS Number: 919017-14-4[1]
A variety of other identifiers are used in different databases to uniquely catalog this compound[2].
Structural Representation:
The connectivity of the atoms is unambiguously represented by the following diagram:
Caption: 2D Structure of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| Physical Form | Brown solid | |
| Storage Conditions | 0-8 °C |
Synthesis and Manufacturing
The synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid can be approached through several established organic chemistry transformations. A plausible and commonly employed method for creating a quaternary carbon center on a cycloalkane bearing an aryl group is through the alkylation of an arylacetonitrile followed by hydrolysis.
Conceptual Synthesis Workflow:
Caption: A plausible two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on established methods):
The following protocol is a representative procedure based on the synthesis of structurally related compounds, such as 1-phenylcyclopentanecarboxylic acid. This should be considered a starting point for experimental design and will require optimization.
Step 1: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarbonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) to the THF and cool the suspension to 0 °C.
-
Nucleophile Addition: Slowly add a solution of 3,5-dimethylphenylacetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: Add 1,4-dibromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired nitrile intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 equivalents), to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure carboxylic acid.
Potential Biological Activity and Applications
While specific biological activity data for 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid is not extensively reported in peer-reviewed literature, the structural motif of an aryl-substituted cycloalkanecarboxylic acid is present in a number of biologically active molecules. The carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors[1].
The cyclopentane ring serves as a rigid scaffold that positions the 3,5-dimethylphenyl group and the carboxylic acid in a specific three-dimensional orientation. This defined geometry can be critical for binding to the active site of a protein. The lipophilic nature of the dimethylphenyl and cyclopentyl groups suggests that this molecule may interact with hydrophobic pockets within a target protein.
Compounds with similar aryl-cycloalkanecarboxylic acid cores have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and in other areas of drug discovery. The specific substitution pattern on the phenyl ring and the nature of the cycloalkane can significantly influence the biological activity and selectivity.
Hypothesized Mechanism of Action Pathway:
Caption: Potential molecular interactions driving biological activity.
Safety and Handling
For safe handling in a laboratory setting, it is essential to consult the Safety Data Sheet (SDS) for this specific compound. General precautions for a compound of this class include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended.
The available safety information for 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid includes the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
1-(3,5-Dimethylphenyl)cyclopentane-1-carboxylic acid is a well-defined chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and a framework for considering its potential biological applications. Further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and mechanism of action.
References
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This compound | C14H18O2 | CID 16228480 - PubChem. (URL: [Link])
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A Technical Guide to the Anticipated Biological Activities of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course in Unexplored Chemical Space
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the pharmacological potential of a specific, yet largely uninvestigated, class of molecules: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid and its derivatives. While direct biological data for this exact substitution pattern on the cyclopentanecarboxylic acid core is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally related compounds allows for the formulation of scientifically grounded hypotheses regarding their potential therapeutic applications.
This document serves as a technical roadmap for researchers venturing into this chemical space. It is structured not as a review of established facts, but as a forward-looking guide, providing a theoretical framework, actionable experimental protocols, and a discussion of potential mechanisms of action. Our approach is rooted in the principles of structure-activity relationships (SAR) and draws parallels from established classes of anti-inflammatory and analgesic agents. The insights and methodologies presented herein are designed to empower researchers to systematically investigate the biological activities of these promising compounds.
The Structural Framework: this compound
The core structure of this compound presents several key features that are of interest from a medicinal chemistry perspective. The cyclopentane ring provides a rigid scaffold that can orient the phenyl and carboxylic acid moieties in a defined three-dimensional space. The carboxylic acid group is a common pharmacophore, known to interact with various biological targets through hydrogen bonding and ionic interactions. The 1,1-disubstitution on the cyclopentane ring introduces a quaternary carbon, which can impart metabolic stability.
The 3,5-dimethylphenyl group is of particular interest. The meta-substitution pattern of the methyl groups can influence the electronic properties and steric bulk of the aromatic ring, which in turn can affect binding to biological targets. The lipophilicity imparted by the dimethylphenyl group may also play a crucial role in the pharmacokinetic and pharmacodynamic properties of these derivatives.
Systematic Name: 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid[1] Molecular Formula: C₁₄H₁₈O₂[1] Molecular Weight: 218.29 g/mol [1]
Postulated Biological Activities: An Evidence-Based Extrapolation
Based on the biological profiles of structurally analogous compounds, we can hypothesize that derivatives of this compound are likely to exhibit anti-inflammatory and analgesic properties.
Anti-inflammatory Potential
Numerous studies have demonstrated the anti-inflammatory effects of compounds containing a cycloalkane carboxylic acid moiety. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. It is plausible that this compound derivatives could also interact with the active site of COX enzymes.
Analgesic Properties
The link between anti-inflammatory and analgesic activity is well-established. By reducing inflammation, the production of pain-sensitizing mediators is decreased. Furthermore, some carboxylic acid-containing compounds have been shown to possess central analgesic effects. For example, certain 5-aroyl-pyrrolopyrrole-1-carboxylic acids have demonstrated potent analgesic activity in animal models.[3] The structural features of this compound derivatives may allow them to interact with targets in the central nervous system involved in pain perception.
Proposed Mechanisms of Action: A Hypothetical Framework
While the precise molecular targets of this compound derivatives are yet to be identified, we can propose a hypothetical mechanism of action for their potential anti-inflammatory effects based on the known pharmacology of similar compounds.
A plausible target is the cyclooxygenase (COX) enzyme system, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The carboxylic acid moiety of the molecule could potentially interact with the key arginine residue in the active site of the COX enzyme, a common binding motif for many NSAIDs. The 3,5-dimethylphenyl group would likely occupy a hydrophobic pocket within the enzyme's active site.
To visualize this hypothetical interaction, the following diagram illustrates the potential modulation of the arachidonic acid cascade.
Caption: Hypothetical modulation of the arachidonic acid cascade.
A Roadmap for Investigation: Detailed Experimental Protocols
To systematically evaluate the biological activity of this compound derivatives, a tiered screening approach is recommended. The following protocols provide a starting point for these investigations.
General Synthesis of this compound
A common synthetic route to this class of compounds is through Friedel-Crafts acylation.
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Reactants: 3,5-dimethylbenzene (m-xylene), cyclopentanecarboxylic acid chloride, and a Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: a. Dissolve 3,5-dimethylbenzene and cyclopentanecarboxylic acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the reaction mixture to 0°C in an ice bath. c. Slowly add aluminum chloride portion-wise, maintaining the temperature below 5°C. d. Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by carefully pouring it over crushed ice and hydrochloric acid. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization.
In Vitro Screening for Anti-inflammatory Activity
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine if the compounds directly inhibit the activity of COX enzymes.
-
Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-1 and COX-2.
-
Procedure: a. Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the appropriate buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or vehicle control. c. Initiate the reaction by adding arachidonic acid as the substrate. d. After a specified incubation period, add a colorimetric or fluorometric substrate to measure the peroxidase activity. e. Read the absorbance or fluorescence using a plate reader. f. Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
In Vivo Evaluation of Analgesic and Anti-inflammatory Efficacy
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This is a classic model to assess acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compounds or vehicle control orally or intraperitoneally. c. After a predetermined time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. e. Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 4: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure: a. Administer the test compounds or vehicle control orally or intraperitoneally. b. After a specified time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally. c. Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes). d. Calculate the percentage of inhibition of writhing for each group compared to the control group.
The following diagram outlines a proposed experimental workflow for screening these compounds.
Caption: Proposed experimental workflow for biological evaluation.
Structure-Activity Relationship (SAR) Considerations and Future Directions
The systematic derivatization of the this compound core will be crucial in elucidating the structure-activity relationships. Key modifications to explore include:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring to probe the electronic requirements for activity.
-
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to investigate its role in target binding and to potentially improve pharmacokinetic properties.
-
Alteration of the Cycloalkane Ring: Exploring different ring sizes (e.g., cyclobutane, cyclohexane) to understand the impact of the scaffold on activity.
Conclusion: A Call to Investigation
The class of this compound derivatives represents a promising, yet underexplored, area for the discovery of new therapeutic agents. While direct biological data is currently lacking, the structural analogy to known anti-inflammatory and analgesic compounds provides a strong rationale for their investigation. The experimental protocols and theoretical frameworks presented in this guide offer a comprehensive starting point for researchers to unlock the potential of these molecules. Through systematic synthesis, screening, and SAR studies, the scientific community can determine the true therapeutic value of this intriguing class of compounds.
References
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PubChem Compound Summary for CID 16228480, this compound. National Center for Biotechnology Information. [Link]
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Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037–1049. [Link]
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Wojasiński, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5087. [Link]
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Demerson, C. A., et al. (1975). Nonsteroidal antiinflammatory agents. 14. Synthesis and pharmacological profile of 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid. Journal of Medicinal Chemistry, 18(2), 188-191. [Link]
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Welstead, W. J., et al. (1975). Cycloalkanoindoles. 1. Syntheses and antiinflammatory actions of some acidic tetrahydrocarbazoles, cyclopentindoles, and cycloheptindoles. Journal of Medicinal Chemistry, 18(2), 148-152. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physical properties of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid, with a primary focus on its melting and boiling points. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings, experimental determination, and contextual significance of these fundamental characteristics.
Introduction
This compound, a molecule of interest in medicinal chemistry and pharmacological research, possesses a unique structural architecture comprising a substituted aromatic ring and a cycloalkane carboxylic acid moiety.[1] Understanding its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, formulation, and overall drug development lifecycle. These parameters provide critical insights into the compound's purity, stability, and intermolecular forces.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid |
| CAS Number | 919017-14-4[1] |
| Molecular Formula | C₁₄H₁₈O₂[1] |
| Molecular Weight | 218.29 g/mol [1] |
Physicochemical Properties: A Theoretical Framework
The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. For this compound, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of stable dimers in the solid and liquid states. This significantly increases the energy required to transition between phases, suggesting a relatively high melting and boiling point compared to non-polar analogues.
-
Van der Waals Forces: The molecule's considerable surface area, contributed by the phenyl and cyclopentyl rings, facilitates significant London dispersion forces, further elevating its melting and boiling points.
-
Molecular Symmetry: The 3,5-dimethyl substitution pattern on the phenyl ring imparts a degree of symmetry that can influence crystal lattice packing. Efficient packing in the solid state generally leads to a higher melting point.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Melting Point (°C) | Data not available in public domain |
| Boiling Point (°C) | Data not available in public domain |
The absence of readily available experimental data necessitates a robust and systematic approach to its determination, as outlined in the subsequent sections.
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This is a widely adopted and reliable method for determining the melting point of a solid organic compound.
Protocol:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2°C per minute) as it approaches the expected melting point. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a solid compound like this compound, its boiling point will be significantly higher than its melting point and may be accompanied by decomposition. Therefore, distillation under reduced pressure is often the preferred method.
Methodology: Distillation
Simple distillation can be employed for the purification and boiling point determination of liquids.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Introduction: The sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises into the distillation head. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Temperature Reading: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination via Distillation.
Advanced Techniques: Differential Scanning Calorimetry (DSC)
For a more precise and automated determination of the melting point, Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Synthesis and Purification Considerations
The accurate determination of physical properties is contingent upon the purity of the sample. A common synthetic route to this compound is through a Friedel-Crafts acylation reaction.[1]
Purification Protocol:
-
Extraction: Following the reaction, the product is typically extracted from the reaction mixture using an appropriate organic solvent.
-
Washing: The organic layer is washed with aqueous solutions to remove unreacted starting materials and catalysts.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to obtain a highly pure crystalline solid. The choice of solvent is critical and is determined by the solubility profile of the compound.
The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) prior to physical property determination.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are fundamental to its characterization and application in research and development. While experimental data is not widely published, this guide provides a robust framework for their theoretical understanding and experimental determination. By following the detailed protocols and considering the underlying physicochemical principles, researchers can confidently and accurately characterize this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Molecular structure and conformation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in medicinal chemistry and materials science, yet its detailed structural and conformational properties are not widely documented. This guide provides a comprehensive framework for the complete characterization of its molecular structure and conformational landscape. We present a multi-faceted approach, integrating synthetic methodologies, advanced spectroscopic techniques, single-crystal X-ray crystallography, and computational modeling. This document serves as a technical blueprint for researchers, offering not just procedural steps but the underlying scientific rationale for each experimental choice. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.
Introduction and Significance
The molecule this compound (DMCPCA) presents a fascinating structural motif, combining a rigid, puckered cyclopentane ring with a substituted aromatic system, linked via a quaternary carbon center. The spatial arrangement of these components dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding these features is paramount for applications in drug design, where molecular recognition is key, and in materials science, where crystal packing and bulk properties are critical. This guide outlines the necessary experimental and computational workflows to fully elucidate the three-dimensional structure and dynamic conformational behavior of DMCPCA.
Synthesis and Purification
A robust synthesis is the prerequisite for any detailed structural analysis. A plausible and efficient route to obtaining high-purity DMCPCA is through a Grignard reaction, which is well-suited for creating quaternary carbon centers.
Proposed Synthetic Workflow
The synthesis can be envisioned in two main stages: formation of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, followed by its reaction with a cyclopentanone derivative and subsequent functional group manipulations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Grignard Reagent
-
Step 1: Grignard Reagent Preparation. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-3,5-dimethylbenzene in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.
-
Step 2: Reaction with Cyclopentanone. Cool the Grignard reagent to 0 °C and add a solution of cyclopentanone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Step 3: Workup and Formation of the Tertiary Alcohol. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3,5-dimethylphenyl)cyclopentanol.
-
Step 4: Conversion to Nitrile. Dissolve the alcohol in a suitable solvent like DMSO and react with sodium cyanide. This nucleophilic substitution will yield 1-(3,5-dimethylphenyl)cyclopentanecarbonitrile.
-
Step 5: Hydrolysis to Carboxylic Acid. Hydrolyze the nitrile by refluxing with an aqueous solution of a strong acid, such as sulfuric acid. After cooling, the product will precipitate or can be extracted.
-
Step 6: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain high-purity crystals suitable for analysis. The purity should be confirmed by NMR spectroscopy and melting point analysis.
Molecular Structure Elucidation
A combination of spectroscopic methods and X-ray crystallography provides a complete picture of the molecular structure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the carbon skeleton and the electronic environment of the protons.
-
¹H NMR: The spectrum is expected to show distinct regions:
-
Aromatic region: Two signals, a singlet for the proton at C4 of the phenyl ring and another singlet for the two equivalent protons at C2 and C6.
-
Methyl region: A singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring.
-
Cyclopentyl region: A series of multiplets for the methylene protons of the cyclopentane ring. The complexity of these signals can provide clues about the ring's conformation.
-
Carboxylic Acid proton: A broad singlet at a downfield chemical shift (>10 ppm), which will disappear upon D₂O exchange.
-
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms. Key expected signals include:
-
The carboxylic acid carbonyl carbon (~175-185 ppm).
-
The quaternary carbon of the cyclopentane ring attached to the phenyl group.
-
Aromatic carbons, with distinct signals for substituted and unsubstituted positions.
-
Cyclopentane methylene carbons.
-
The two equivalent methyl group carbons.
-
| Hypothetical NMR Data Summary | |
| Technique | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | ~11-12 (s, 1H, -COOH), ~7.0 (s, 1H, Ar-H), ~6.8 (s, 2H, Ar-H), ~2.3 (s, 6H, Ar-CH₃), 1.6-2.2 (m, 8H, cyclopentyl-H) |
| ¹³C NMR | ~180 (-COOH), ~145 (Ar-C), ~138 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~50 (Quaternary-C), ~35 (Cyclopentyl-CH₂), ~25 (Cyclopentyl-CH₂), ~21 (Ar-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry will confirm the molecular formula (C₁₄H₁₈O₂) by providing a highly accurate mass of the molecular ion.[1] The fragmentation pattern can also offer structural information, with likely fragments corresponding to the loss of the carboxyl group and cleavage of the cyclopentane ring.[2]
Single-Crystal X-ray Crystallography
This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[3][4][5]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential.[3] Slow evaporation of a saturated solution of DMCPCA in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes) is a common method. Vapor diffusion is another effective technique.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to reduce thermal motion and irradiated with monochromatic X-rays. The diffracted X-rays produce a pattern of reflections that are recorded by a detector.[4][6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.[4]
Conformational Analysis
The flexibility of the cyclopentane ring and rotation around single bonds give rise to various conformations.
Cyclopentane Ring Pucker
Unlike the relatively rigid cyclohexane, cyclopentane is in a constant state of fluxional pseudorotation. Its conformations are typically described by two main forms: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) .[7] The presence of a bulky substituent at a quaternary center, as in DMCPCA, will likely favor a specific, low-energy conformation by restricting this pseudorotation.
Carboxylic Acid Orientation
The carboxylic acid group itself has conformational flexibility around the C-O single bond. The two primary conformers are syn and anti, referring to the dihedral angle of the O=C-O-H atoms.[8] The syn conformation is generally more stable due to reduced dipole-dipole repulsion and is the conformation typically observed.[8]
Overall Molecular Conformation
The overall conformation will be a combination of the preferred cyclopentane ring pucker, the orientation of the carboxylic acid group, and the rotational position of the 3,5-dimethylphenyl group relative to the cyclopentane ring. The steric bulk of the methyl groups will significantly influence the preferred rotational angle.
Computational Chemistry Workflow
Computational modeling is a powerful tool for exploring the conformational landscape and complementing experimental data.[9] Density Functional Theory (DFT) is a robust method for this purpose.
Caption: A typical DFT-based workflow for conformational analysis.
Protocol for Computational Analysis
-
Initial Structure: Build an initial 3D model of DMCPCA using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics to identify a pool of potential low-energy conformers.
-
DFT Optimization: Take the lowest energy conformers from the search and perform full geometry optimization using a DFT method, for example, the B3LYP functional with a 6-31G* basis set.
-
Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).[8]
-
Data Analysis: Analyze the results to determine the global minimum energy conformation and the relative energies of other stable conformers. Compare the calculated geometric parameters (bond lengths, angles) with data obtained from X-ray crystallography.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. By following the detailed workflows presented in this guide, researchers can obtain a deep and accurate understanding of its molecular structure and conformational dynamics. This knowledge is fundamental for rationally designing new molecules with desired properties, whether for pharmaceutical intervention or advanced material applications.
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Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]
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Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. PubMed. [Link]
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Modeling the Solvation and Acidity of Carboxylic Acids Using an Ab Initio Deep Neural Network Potential. ACS Publications. [Link]
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DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
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The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. [Link]
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Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters. Radboud Repository. [Link]
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X-ray powder diffraction patterns of the selected organic acids... ResearchGate. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
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Chemistry Matters — X-Ray Crystallography. NC State University Libraries. [Link]
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X-ray crystallography. Wikipedia. [Link]
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Molecular structure study of cyclopentene. The Journal of Physical Chemistry. [Link]
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Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Indian Academy of Sciences. [Link]
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Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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mass spectrum of cyclopentane fragmentation pattern... Doc Brown's Advanced Organic Chemistry. [Link]
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Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. National Institutes of Health. [Link]
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Cyclopentanecarboxylic acid, 3-methylphenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
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cyclopentanecarboxylic acid - 3400-45-1... ChemSynthesis. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Novel Cyclopentanecarboxylic Acid Derivatives
Foreword: The Cyclopentane Scaffold - A Privileged Motif in Drug Discovery
The cyclopentane ring, a five-membered carbocycle, represents a recurring and versatile scaffold in the landscape of pharmacologically active molecules.[1] Its inherent conformational flexibility allows for precise spatial orientation of pendant functional groups, enabling high-affinity interactions with biological targets. When functionalized with a carboxylic acid moiety, the resulting cyclopentanecarboxylic acid core offers a unique combination of a lipophilic carbocyclic frame and a polar, ionizable group capable of engaging in critical hydrogen bonding and electrostatic interactions within protein binding pockets. This guide delves into the burgeoning field of novel cyclopentanecarboxylic acid derivatives, providing an in-depth exploration of their therapeutic potential across diverse disease areas, including inflammation, cancer, viral infections, and pain. We will dissect the underlying mechanisms of action, furnish detailed experimental protocols for their evaluation, and present a rationale for the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.
I. Anti-Inflammatory Applications: Targeting the Crossroads of Inflammatory Signaling
Chronic inflammation is a key pathological driver of numerous human diseases. Cyclopentenone prostaglandins (cyPGs), a class of cyclopentane derivatives, are endogenous lipid mediators that play a pivotal role in the resolution of inflammation.[2][3] Their mechanism of action is multifaceted, primarily centered on the modulation of the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression.[2]
Mechanism of Action: Covalent Inhibition of the IκB Kinase (IKK) Complex
The anti-inflammatory prowess of many cyclopentenone-containing carboxylic acid derivatives stems from the electrophilic nature of the α,β-unsaturated carbonyl group within the cyclopentenone ring.[4] This reactive center allows for covalent modification of critical signaling proteins via a Michael addition reaction. A key target of this covalent modification is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[2]
Pro-inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event earmarks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2]
Cyclopentenone prostaglandins and their synthetic analogs intervene in this cascade by directly and covalently modifying IKKβ, thereby inhibiting its kinase activity.[2] This prevents the phosphorylation and degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and thwarting the inflammatory response at its source.[2]
Signaling Pathway Diagram: Inhibition of NF-κB Activation
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potency of novel cyclopentanecarboxylic acid derivatives can be quantified through various in vitro assays. A common approach involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to inhibit the production of key inflammatory mediators is then measured.
| Derivative Class | Mediator Inhibited | IC50 (µM) | Reference |
| Cyclopentenone Isoprostanes | Nitrite Production | ~0.36 | [5] |
| Cyclopentenone Isoprostanes | Prostaglandin Production | ~0.21 | [5] |
| 15d-PGJ2 | T. brucei Proliferation | Similar to PGD2 | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines a standard procedure for evaluating the anti-inflammatory effects of a novel cyclopentanecarboxylic acid derivative on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used to quantify NO concentration.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
II. Anticancer Applications: Inducing Programmed Cell Death
The cyclopentenone moiety is not only a key pharmacophore for anti-inflammatory activity but also confers potent anticancer properties to certain carboxylic acid derivatives.[7] The primary mechanism of their antitumor action is the induction of apoptosis, or programmed cell death, in cancer cells.[2][8]
Mechanism of Action: Mitochondrial-Mediated Apoptosis
Cyclopentenone-containing compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway.[9] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[9]
Furthermore, some cyclopentenone derivatives have been shown to induce cell cycle arrest, often at the G1 phase, by repressing the expression of key cell cycle regulators like cyclin D1.[2]
Logical Relationship Diagram: Apoptosis Induction Workflow
Caption: Experimental workflow for evaluating the pro-apoptotic activity of novel compounds.
Experimental Protocol: Assessment of Apoptosis
A multi-assay approach is crucial for confirming apoptosis induction.
1. Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm. Cell viability is expressed as a percentage of the vehicle-treated control. This allows for the determination of the IC50 value.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blot Analysis of Apoptosis-Related Proteins:
-
Treat cells with the test compound and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and cytochrome c).
-
Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL reagent.
III. Antiviral Applications: Inhibition of Influenza Neuraminidase
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents.[3] A series of cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of influenza virus neuraminidase, an essential enzyme for the release of progeny virions from infected host cells.[8][10]
Mechanism of Action: Blocking Viral Egress
Influenza neuraminidase cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells, to which the newly formed viral particles are attached via their hemagglutinin proteins. This enzymatic activity is crucial for the release of new virions, allowing them to infect other cells and propagate the infection.
Cyclopentane-based neuraminidase inhibitors are designed as transition-state analogs of sialic acid. They bind with high affinity to the active site of the neuraminidase enzyme, blocking its function.[10] This leads to the aggregation of newly synthesized virions on the cell surface, preventing their release and effectively halting the spread of the virus.[10]
Quantitative Assessment of Antiviral Activity
The efficacy of these inhibitors is typically evaluated in cell culture-based assays, with the 50% effective concentration (EC50) being a key metric.
| Compound | Virus Strain | EC50 (µM) | Reference |
| RWJ-270201 | Influenza A (H1N1) | ≤1.5 | [10] |
| BCX-1827 | Influenza A (H1N1) | ≤1.5 | [10] |
| BCX-1898 | Influenza A (H3N2) | <0.3 | [10] |
| BCX-1923 | Influenza B | <0.2 | [10] |
| Oseltamivir | Influenza A (H1N1) | ≤1.5 | [10] |
| Zanamivir | Influenza A (H1N1) | ≤1.5 | [10] |
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against the influenza neuraminidase enzyme.[9]
1. Reagents and Materials:
-
Influenza virus stock with known neuraminidase activity.
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
-
Stop solution (e.g., ethanol/NaOH mixture).
-
Test compound and known neuraminidase inhibitors (e.g., oseltamivir, zanamivir).
-
Black 96-well plates.
-
Fluorometer.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
In a black 96-well plate, add the diluted compounds.
-
Add the influenza virus dilution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
The percentage of neuraminidase inhibition is calculated for each compound concentration relative to the no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IV. Analgesic Applications: Selective Inhibition of NaV1.7 Sodium Channels
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Individuals with loss-of-function mutations in the gene encoding NaV1.7 are congenitally insensitive to pain. This has spurred significant efforts to discover selective NaV1.7 inhibitors as a novel class of non-opioid analgesics. Recently, novel cyclopentane carboxylic acids have emerged as potent and selective inhibitors of NaV1.7.[11]
Mechanism of Action: State-Dependent Channel Blockade
NaV1.7 channels are crucial for the generation and propagation of action potentials in nociceptive sensory neurons. In chronic pain states, these channels can become hyperactive. Cyclopentane carboxylic acid-based inhibitors are designed to selectively block the NaV1.7 channel. Their mechanism often involves state-dependent binding, showing higher affinity for the inactivated state of the channel. This is advantageous as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pain signaling, while having less effect on normally functioning neurons.
Experimental Protocol: Electrophysiological Assessment of NaV1.7 Inhibition
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of novel compounds with ion channels like NaV1.7.
1. Cell Culture:
-
Use a cell line stably expressing human NaV1.7 channels (e.g., HEK293 cells).
-
Culture the cells under standard conditions.
2. Electrophysiological Recording:
-
Prepare cells for patch-clamp recording.
-
Use a whole-cell patch-clamp configuration to record sodium currents.
-
The internal (pipette) and external (bath) solutions are formulated to isolate sodium currents.
-
Apply a series of voltage protocols to elicit NaV1.7 currents and to assess the voltage-dependence of activation and inactivation.
3. Compound Application and Data Analysis:
-
After establishing a stable baseline recording, perfuse the test compound at various concentrations onto the cell.
-
Record the inhibition of the NaV1.7 current at each concentration.
-
To assess state-dependence, apply voltage protocols that favor the resting or inactivated states of the channel and measure the corresponding inhibition.
-
The IC50 for channel inhibition is determined by fitting the concentration-response data to the Hill equation.
V. Synthesis of Novel Cyclopentanecarboxylic Acid Derivatives
The synthesis of a diverse library of cyclopentanecarboxylic acid derivatives is essential for structure-activity relationship (SAR) studies and the identification of lead compounds. Several synthetic strategies can be employed.
Malonic Ester Synthesis for Substituted Cyclopentanecarboxylic Acids
A classic and versatile method for the synthesis of substituted cycloalkanecarboxylic acids is the malonic ester synthesis.[12] This approach allows for the introduction of various substituents on the cyclopentane ring.
Synthetic Workflow: Malonic Ester Synthesis
Caption: General workflow for the synthesis of cyclopentanecarboxylic acid via malonic ester synthesis.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid from Diethyl Malonate
This protocol provides a general procedure for the synthesis of the parent cyclopentanecarboxylic acid.
1. Formation of the Cyclopentane Ring:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add diethyl malonate dropwise to the sodium ethoxide solution.
-
After the initial reaction subsides, add 1,4-dibromobutane dropwise.
-
Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
2. Hydrolysis and Decarboxylation:
-
After cooling, hydrolyze the resulting diethyl 1,1-cyclopentanedicarboxylate by refluxing with a strong base (e.g., NaOH solution).
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the dicarboxylate.
-
Heat the acidified solution to induce decarboxylation, yielding cyclopentanecarboxylic acid.
3. Purification:
-
Extract the crude cyclopentanecarboxylic acid with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the final product by distillation or recrystallization.
VI. Conclusion and Future Directions
Novel cyclopentanecarboxylic acid derivatives represent a highly promising class of molecules with diverse and potent biological activities. Their ability to selectively target key players in inflammation, cancer, viral infections, and pain pathways underscores their therapeutic potential. The synthetic versatility of the cyclopentane scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on the design of derivatives with enhanced target specificity, the exploration of novel therapeutic applications, and the development of more efficient and stereoselective synthetic methodologies. The continued investigation of this privileged structural motif is poised to deliver the next generation of innovative medicines.
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An In-Depth Technical Guide to the Discovery and Initial Characterization of Novel Phenyl-Cyclic Compounds as CCR5 Antagonists
Introduction: Targeting the Gateway for HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a central role in the immune system. However, it is also exploited by the most common strains of Human Immunodeficiency Virus type 1 (HIV-1) as a crucial co-receptor for entry into host cells, primarily CD4+ T lymphocytes.[1][2] The process begins when the viral envelope glycoprotein, gp120, binds to the CD4 receptor on the T-cell surface, inducing a conformational change that exposes a binding site for CCR5.[3] Subsequent engagement with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of viral and cellular membranes and the release of the viral capsid into the host cell.[4]
The discovery that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, with no major detrimental health effects, validated CCR5 as a prime therapeutic target.[1] This natural resistance spurred the development of small-molecule CCR5 antagonists designed to block the gp120-CCR5 interaction, effectively barring the virus from entering its target cells.[5][6] This guide provides a comprehensive overview of the discovery and initial characterization process for a class of potent CCR5 antagonists built around substituted phenyl-cyclic scaffolds, using the well-documented discovery path of piperidine-based antagonists like Vicriviroc as a representative case study. The principles and methodologies described herein are broadly applicable to the discovery of novel antagonists, including those featuring phenylcyclopentane and related carbocyclic cores.[7]
Chapter 1: Lead Discovery via High-Throughput Screening
The journey to a novel drug candidate begins with identifying "hits"—compounds that exhibit the desired biological activity in a primary screen. For CCR5 antagonists, the foundational assay is typically a competitive radioligand binding assay, designed to identify compounds that displace a known CCR5 ligand from the receptor.
Causality in Assay Design:
The choice of a competitive binding assay as the primary screen is strategic. It is a direct measure of a compound's ability to interact with the target receptor. It is highly sensitive, amenable to high-throughput automation, and directly quantifies the affinity of a compound for the receptor (expressed as the inhibition constant, Ki). This allows for the rapid screening of large chemical libraries to find initial starting points for a medicinal chemistry program.
Caption: High-Throughput Screening (HTS) Workflow for Lead Discovery.
Experimental Protocol 1: CCR5 Radioligand Binding Assay
This protocol details a competitive binding assay to determine a compound's affinity for the CCR5 receptor expressed in cell membranes.
1. Objective: To quantify the ability of test compounds to inhibit the binding of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) to human CCR5.
2. Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing human CCR5 (e.g., CHO-hCCR5 or HTS-hCCR5 cells).[8]
-
Radioligand: [¹²⁵I]-labeled Macrophage Inflammatory Protein-1 alpha ([¹²⁵I]MIP-1α) or another suitable CCR5 ligand.
-
Non-specific Binding Control: A high concentration of an unlabeled CCR5 ligand (e.g., RANTES or Vicriviroc).[8]
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[9]
-
Test Compounds: Dissolved in DMSO to create a concentration gradient.
-
Instrumentation: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, and a scintillation counter (e.g., MicroBeta counter).[10]
3. Procedure:
-
Membrane Preparation: Homogenize CCR5-expressing cells in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in a fresh buffer for a second wash, then finally resuspend in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[10]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding Wells: Add 150 µL of cell membranes (5-10 µg protein), 50 µL of assay buffer, and 50 µL of [¹²⁵I]MIP-1α solution (at a concentration near its Kd, e.g., 0.1 nM).
-
Non-specific Binding (NSB) Wells: Add 150 µL of cell membranes, 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM RANTES), and 50 µL of [¹²⁵I]MIP-1α solution.[11]
-
Test Compound Wells: Add 150 µL of cell membranes, 50 µL of the test compound at various concentrations, and 50 µL of [¹²⁵I]MIP-1α solution.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[9]
-
Filtration: Stop the reaction by rapid vacuum filtration through the 96-well filter plate. Wash the filters multiple times (e.g., 4 times) with an ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = (1 - [Specific Binding_Compound / Specific Binding_Control]) * 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by performing a non-linear regression analysis (log(inhibitor) vs. response) using software like Prism.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Chapter 2: Synthesis of a Representative Phenyl-Piperidine Compound
Once a promising lead scaffold is identified, medicinal chemists synthesize analogs to explore the structure-activity relationship (SAR). The synthesis of Vicriviroc and related compounds often involves a convergent approach, where key fragments are built separately and then coupled together.[13][14] While the precise industrial synthesis is proprietary, a plausible route based on public-domain literature illustrates the core chemical strategies.
Caption: Convergent Synthetic Strategy for Phenyl-Piperidine CCR5 Antagonists.
Experimental Protocol 2: Generalized Synthesis of a 4,4-Disubstituted Piperidine Core
This protocol outlines key steps for creating the core scaffold found in many piperidine-based CCR5 antagonists.
1. Objective: To synthesize a key N-Boc-4-methyl-4-aminopiperidine intermediate.
2. Rationale: This multi-step synthesis utilizes common organic chemistry reactions. The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with the loss of one carbon, which is crucial for forming the 4-amino group.[13] Protecting groups (like Boc) are used to prevent unwanted side reactions at the nitrogen atoms during synthesis.
3. Procedure (Multi-step):
-
Alkylation of Isonipecotate:
-
Start with a commercially available N-Boc-isonipecotate ester.
-
In an inert atmosphere (e.g., under Argon), dissolve the ester in a dry aprotic solvent like THF and cool to -78°C.
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the α-carbon.
-
Add an alkylating agent (e.g., methyl iodide) to introduce the desired substituent at the 4-position.
-
Allow the reaction to warm to room temperature and quench with a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify (e.g., via column chromatography).
-
-
Saponification:
-
Hydrolyze the resulting ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Acidify the mixture (e.g., with 1N HCl) and extract the carboxylic acid product.
-
-
Curtius Rearrangement:
-
Activate the carboxylic acid by converting it to an acyl azide. This can be done by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in a solvent like toluene.
-
Heat the reaction mixture. The acyl azide will rearrange to an isocyanate, with the loss of N₂ gas.
-
Add an alcohol (e.g., tert-butanol) to trap the isocyanate, forming a Boc-protected amine.
-
The final product is the key N-Boc-4-methyl-4-aminopiperidine intermediate, which can be purified by chromatography.[13]
-
Chapter 3: Structural and Physicochemical Characterization
After synthesis, it is imperative to confirm the identity, structure, and purity of the compound. This is achieved through a combination of chromatographic and spectroscopic techniques.
Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for both the purification of final compounds and the assessment of their purity.[15]
Experimental Protocol 3: Preparative and Analytical HPLC
1. Objective: To purify the synthesized compound and determine its purity level.
2. Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[16] For purification (preparative HPLC), a larger column is used to handle more material. For purity analysis (analytical HPLC), a smaller column provides high resolution to separate the main product from trace impurities.
3. Procedure:
-
Method Development (Analytical Scale):
-
Use a reversed-phase column (e.g., C18).
-
Develop a gradient elution method, typically using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like trifluoroacetic acid (TFA, 0.1%) or formic acid to improve peak shape.
-
A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Purification (Preparative Scale):
-
Scale up the analytical method to a larger preparative HPLC column.
-
Inject the crude reaction mixture and collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purity Analysis:
-
Inject a small sample of the purified product onto the analytical HPLC system using the developed method.
-
Integrate the area of all peaks detected. Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >95% is typically required for biological assays.
-
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of a newly synthesized molecule.[17][18][19]
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[20]
-
¹H NMR: Determines the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: Identifies the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used for complex molecules to establish through-bond correlations between protons and carbons, confirming the complete structural assignment.[20]
-
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight.[21] High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, adding a high degree of confidence to the structural assignment.
| Technique | Information Provided | Typical Use Case |
| Analytical HPLC | Purity, Retention Time (Rt) | Final quality control, purity check (>95%) |
| ¹H NMR | Proton environment, connectivity | Confirms H-framework, stereochemistry |
| ¹³C NMR | Carbon environment | Confirms carbon backbone |
| HRMS (ESI-TOF) | Exact Mass, Molecular Formula | Unambiguous confirmation of elemental composition |
| Table 1: Summary of Analytical Techniques for Compound Characterization. |
Chapter 4: In Vitro Biological Characterization
With a pure, structurally confirmed compound in hand, the next step is a comprehensive biological evaluation to build a profile of its activity. This involves moving from simple binding assays to more complex, cell-based functional assays.
Functional Antagonism Assays
It's crucial to demonstrate that the compound not only binds to CCR5 but also blocks its function. CCR5 activation by its native chemokine ligands (like RANTES or MIP-1α) triggers intracellular signaling, including a transient increase in intracellular calcium ([Ca²⁺]i) and directed cell migration (chemotaxis). A true antagonist will block these events.
Caption: Workflow for the In Vitro Biological Profiling of a Lead Compound.
Experimental Protocol 4: Calcium Flux Assay
1. Objective: To measure the ability of a test compound to block chemokine-induced calcium mobilization in CCR5-expressing cells.
2. Rationale: This assay provides a real-time readout of receptor function. Gq-coupled GPCRs, like CCR5, signal through the release of intracellular calcium stores upon activation.[22] An antagonist will prevent this signal when the cells are challenged with an agonist. Instruments like the Fluorometric Imaging Plate Reader (FLIPR) allow for high-throughput measurement.[2]
3. Procedure:
-
Cell Preparation: Seed a CCR5-expressing cell line (e.g., HTS-hCCR5) into a 96-well clear-bottom, black-walled plate and allow them to adhere overnight.[2]
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. Incubate for approximately 1 hour at 37°C.[23]
-
Compound Addition: Place the plate in the FLIPR instrument. Add various concentrations of the test compound (the antagonist) to the wells.
-
Agonist Challenge: After a short pre-incubation with the antagonist, add a fixed concentration of a CCR5 agonist (e.g., RANTES or MIP-1α) to all wells. This concentration should be one that elicits a robust response (e.g., the EC₈₀).
-
Measurement: The instrument measures the change in fluorescence intensity over time, both before and after the addition of the agonist.
-
Data Analysis: The antagonist's effect is seen as a reduction in the peak fluorescence signal caused by the agonist. Calculate the IC₅₀ value from the concentration-response curve.
Experimental Protocol 5: Chemotaxis Assay
1. Objective: To measure the ability of a test compound to inhibit the directed migration of CCR5-expressing cells towards a chemoattractant.
2. Rationale: Chemotaxis is a primary physiological function of CCR5. This assay provides a more complex, biologically relevant measure of antagonism than a simple signaling readout.[24] It typically uses a Boyden chamber or a similar multi-well plate with a porous membrane.[25]
3. Procedure:
-
Assay Setup: Use a 24- or 96-well migration plate (e.g., ChemoTx), which consists of an upper and lower chamber separated by a porous membrane (e.g., 5 µm pores).
-
Chemoattractant: Fill the lower chamber with media containing a CCR5 chemoattractant (e.g., 0.3 nM MIP-1α).[6]
-
Cell Preparation: Resuspend CCR5-expressing cells (e.g., Ba/F3-CCR5 cells) in media.[6] Pre-incubate the cells with various concentrations of the test compound.
-
Migration: Add the cell suspension to the upper chamber and incubate for several hours (e.g., 4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant GR Dye) or by direct cell counting.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the concentration against the inhibition of cell migration.
Antiviral Potency Assay
The ultimate goal is to inhibit HIV-1 replication. This is assessed using cell-based viral infection assays.
Experimental Protocol 6: HIV-1 Replication Assay in PBMCs
1. Objective: To determine the concentration of the test compound required to inhibit HIV-1 replication by 50% (EC₅₀) in primary human cells.
2. Rationale: Peripheral blood mononuclear cells (PBMCs) are a primary target for HIV-1 in vivo. An assay using these cells provides a highly relevant model for assessing antiviral efficacy.[3] The virus used must be a CCR5-tropic strain (e.g., HIV-1 Ba-L).
3. Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the T-cells, making them susceptible to HIV-1 infection.
-
Infection: Pre-treat the stimulated PBMCs with serial dilutions of the test compound for 1-2 hours.
-
Add a known amount of a CCR5-tropic HIV-1 strain (e.g., HIV-1 Ba-L) and incubate for several hours.
-
Wash the cells to remove the unbound virus and resuspend them in fresh media containing the corresponding concentration of the test compound.
-
Culture: Culture the infected cells for 5-7 days.
-
Endpoint Measurement: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a p24 ELISA kit.[3]
-
Data Analysis: Calculate the EC₅₀ value by plotting the compound concentration against the percentage of p24 inhibition.
| Assay | Parameter Measured | Purpose | Example IC₅₀/EC₅₀ |
| Radioligand Binding | Ki (nM) | Measures binding affinity to CCR5 | 0.5 - 10 nM |
| Calcium Flux | IC₅₀ (nM) | Confirms functional antagonism | < 10 nM |
| Chemotaxis | IC₅₀ (nM) | Confirms antagonism of cell migration | < 10 nM |
| PBMC Antiviral Assay | EC₅₀ (nM) | Measures potency against HIV-1 replication | 0.1 - 5 nM |
| Table 2: Summary of In Vitro Biological Assay Data for a Potent CCR5 Antagonist. (Note: Values are representative).[6] |
Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the biological assays guide the lead optimization process. SAR studies systematically explore how modifying different parts of the lead compound's structure affects its activity and properties. The evolution from early leads like SCH-C to more optimized compounds like Vicriviroc provides a clear example of this process.[4]
Key Optimization Goals:
-
Increase Potency: Lower the Ki and EC₅₀ values.
-
Improve Selectivity: Ensure high affinity for CCR5 with minimal off-target activity (e.g., against hERG ion channels, which can cause cardiac toxicity).[16]
-
Enhance Pharmacokinetic (PK) Properties: Improve oral bioavailability, metabolic stability, and half-life.
For example, medicinal chemists found that replacing the oxime-piperidine core of SCH-C with a piperazine core in Vicriviroc, along with other modifications, led to improved antiviral potency and a better safety profile, particularly reducing its affinity for the hERG channel.[4][6]
Caption: Iterative Cycle of Lead Optimization Guided by SAR.
Conclusion
The discovery and characterization of novel substituted phenyl-cyclic compounds as CCR5 antagonists is a systematic, multi-disciplinary process. It begins with a broad, high-throughput search for molecules that bind to the target receptor. Promising hits are then synthesized and rigorously characterized to confirm their structure and purity. A subsequent cascade of increasingly complex biological assays establishes their mechanism of action as functional antagonists and quantifies their therapeutic potential as potent antiviral agents. Finally, an iterative process of medicinal chemistry, guided by SAR, refines the lead compounds to optimize their efficacy, safety, and drug-like properties. This structured approach has successfully yielded powerful entry inhibitors that represent a vital class of antiretroviral therapies in the fight against HIV/AIDS.
References
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Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (n.d.). PubMed. [Link]
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SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. (n.d.). National Center for Biotechnology Information. [Link]
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Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry. (n.d.). American Society for Microbiology. [Link]
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SCH-C (SCH 351125), an orally bioavailable, small molecule antagonist of the chemokine receptor CCR5, is a potent inhibitor of HIV-1 infection in vitro and in vivo. (2001). PNAS. [Link]
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Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. (n.d.). National Center for Biotechnology Information. [Link]
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A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. (n.d.). National Center for Biotechnology Information. [Link]
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CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005). PubMed. [Link]
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High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. (n.d.). National Center for Biotechnology Information. [Link]
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A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018). JoVE. [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). National Center for Biotechnology Information. [Link]
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A time-of–drug addition approach to target identification of antiviral compounds. (n.d.). National Center for Biotechnology Information. [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]
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HIV-1 Rep assay design. T cells (TC) are infected with virus and then... (n.d.). ResearchGate. [Link]
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Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed. [Link]
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Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc). (2016). PubMed. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. (2021). [Link]
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Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]
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Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. (2001). PubMed. [Link]
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Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2021). Los Alamos National Laboratory. [Link]
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Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. (n.d.). ResearchGate. [Link]
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Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]. (n.d.). Scilit. [Link]
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The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. (n.d.). National Center for Biotechnology Information. [Link]
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Immuno-Oncology T Cell-Mediated Chemotaxis Assay. (n.d.). Charles River Labs. [Link]
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Chemotaxis Assays. (n.d.). ibidi. [Link]
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Radioligand binding methods: practical guide and tips. (n.d.). Dimensions. [Link]
- Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (2003).
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Vicriviroc. (n.d.). Wikipedia. [Link]
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Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. (n.d.). National Center for Biotechnology Information. [Link]
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CytoSelect™ 24-Well Cell Migration Assay (5 µm, Fluorometric Format). (n.d.). Cell Biolabs. [Link]
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Chemotaxis assay. (n.d.). Wikipedia. [Link]
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Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. (2005). PubMed. [Link]
- Synthesis of ccr5 receptor antagonists. (2006).
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Combinatorial synthesis of CCR5 antagonists. (n.d.). ResearchGate. [Link]
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Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. (n.d.). ResearchGate. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
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Analyzing Radioligand Binding Data. (n.d.). GraphPad. [Link]
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Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. (2014). PubMed. [Link]
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Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (n.d.). ResearchGate. [Link]
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Methodological & Application
Synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid: An Application Note and Protocol
This comprehensive guide details a robust and efficient two-step protocol for the synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy.
Introduction
1-Arylcyclopentane-1-carboxylic acid scaffolds are prevalent in a variety of pharmacologically active molecules. The specific substitution pattern of the title compound, with a 3,5-dimethylphenyl group, offers a unique combination of lipophilicity and steric bulk that can be exploited in the design of novel therapeutic agents. This protocol outlines a reliable synthetic route commencing with the alkylation of (3,5-dimethylphenyl)acetonitrile, followed by the hydrolysis of the resulting nitrile intermediate.
The chosen synthetic pathway, a phase-transfer catalyzed (PTC) alkylation followed by a strong acid-catalyzed hydrolysis, is advantageous due to its operational simplicity, scalability, and the commercial availability of the starting materials. PTC is particularly effective in this context as it facilitates the reaction between the organic-soluble arylacetonitrile and the aqueous base, promoting efficient deprotonation and subsequent alkylation.[1]
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps:
-
Step 1: Phase-Transfer Catalyzed Alkylation to form 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile.
-
Step 2: Acid-Catalyzed Hydrolysis to yield the final product, 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid.
Caption: Synthetic workflow for 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| (3,5-dimethylphenyl)acetonitrile | ≥98% |
| 1,4-Dibromobutane | ≥99% |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Benzyltriethylammonium chloride | ≥98% (or other suitable PTC) |
| Toluene | Anhydrous |
| Diethyl Ether | Anhydrous |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |
| Acetic Acid | Glacial |
| Round-bottom flasks | Appropriate sizes |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Separatory funnel | |
| Rotary evaporator | |
| Vacuum filtration apparatus | |
| pH paper or meter |
Safety Precautions: This protocol involves the use of corrosive and flammable materials. All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. 1,4-Dibromobutane is a lachrymator and should be handled with care.
Experimental Protocol
Part 1: Synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile
This procedure is adapted from a well-established method for the alkylation of phenylacetonitrile.[1] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the deprotonated arylacetonitrile and the alkylating agent.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add (3,5-dimethylphenyl)acetonitrile (14.5 g, 0.1 mol), 1,4-dibromobutane (23.8 g, 0.11 mol, 1.1 equivalents), benzyltriethylammonium chloride (1.14 g, 5 mmol), and toluene (50 mL).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 40 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Reaction Execution: With vigorous stirring, add the 50% NaOH solution to the reaction flask. Heat the biphasic mixture to 65-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil. The crude 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile can be purified by vacuum distillation.
Part 2: Hydrolysis of 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile to 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid
The hydrolysis of the sterically hindered tertiary nitrile requires forcing conditions.[2] A mixture of sulfuric acid and aqueous acetic acid is effective for this transformation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, place the crude or purified 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile (19.9 g, 0.1 mol).
-
Addition of Hydrolysis Reagent: Prepare a mixture of concentrated sulfuric acid (30 mL), glacial acetic acid (30 mL), and water (30 mL). Caution: Add the sulfuric acid slowly to the acetic acid/water mixture while cooling in an ice bath.
-
Reaction Execution: Carefully add the acid mixture to the flask containing the nitrile. Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting nitrile is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g) in a large beaker with stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the final product as a crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 1-(3,5-dimethylphenyl)cyclopentane-1-carbonitrile | C₁₄H₁₇N | 199.30 | 75-85% | Colorless to pale yellow oil |
| 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₂ | 218.29 | 80-90% (from nitrile) | White to off-white crystalline solid |
Discussion
The success of the initial alkylation step hinges on the efficiency of the phase-transfer catalyst to shuttle the hydroxide ions into the organic phase, thereby generating the carbanion of (3,5-dimethylphenyl)acetonitrile. The use of a slight excess of 1,4-dibromobutane helps to drive the reaction to completion. It is important to maintain vigorous stirring to ensure adequate mixing of the two phases.
The subsequent hydrolysis of the tertiary nitrile is often the more challenging step due to steric hindrance around the cyano group. Both acidic and basic conditions can be employed for nitrile hydrolysis.[3] However, strong acidic conditions at elevated temperatures, as described in this protocol, are generally effective for converting sterically hindered nitriles to the corresponding carboxylic acids. The workup procedure, involving precipitation by pouring the reaction mixture onto ice, is a straightforward method for isolating the crude carboxylic acid product.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid. The two-step procedure, utilizing a phase-transfer catalyzed alkylation followed by a robust acid-catalyzed hydrolysis, offers a practical route to this valuable synthetic intermediate. The detailed experimental steps and explanations of the underlying chemical principles are intended to enable researchers to successfully implement this synthesis in their own laboratories.
References
- Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
-
Chemguide. Hydrolysis of Nitriles. Available at: [Link]
Sources
Analytical methods for 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid characterization
Abstract & Introduction
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (Molecular Formula: C₁₄H₁₈O₂, Molecular Weight: 218.29 g/mol ).[1][2] The structural integrity and purity of this compound are critical for its applications as a building block in pharmaceutical synthesis and materials science. The following protocols are designed for researchers, quality control analysts, and drug development professionals, offering robust, reproducible methods for purity assessment, impurity profiling, structural elucidation, and functional group confirmation. Our approach integrates chromatographic and spectroscopic techniques, reflecting a holistic strategy for chemical characterization.
Purity and Impurity Profiling via Chromatography
Chromatographic methods are indispensable for separating the primary compound from synthesis-related impurities, byproducts, and degradants. We employ both High-Performance Liquid Chromatography (HPLC) for purity quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.
Reversed-Phase HPLC for Purity Assessment
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile aromatic carboxylic acids.[3][4] The inherent hydrophobicity of the C18 stationary phase provides effective retention for the analyte. A critical aspect of this analysis is the suppression of the carboxylic acid's ionization to ensure a symmetrical peak shape and stable retention time. This is achieved by acidifying the mobile phase with formic acid, which maintains the analyte in its neutral, more retained form.[3][5] UV detection is highly effective due to the strong chromophore of the dimethylphenyl group.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
-
-
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 50% B to 90% B over 15 min; hold at 90% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 220 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component using the area percent method: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) × 100
-
Workflow Visualization:
Caption: Workflow for HPLC purity determination.
GC-MS for Volatile Impurity Identification
Expertise & Rationale: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[6] A chemical modification step, known as derivatization, is required to increase their volatility and thermal stability.[7] We utilize silylation, a robust and common technique where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective silylating agent that converts the analyte into its volatile TMS-ester, allowing for excellent chromatographic separation and subsequent identification of impurities by their mass fragmentation patterns.[6]
Experimental Protocol:
-
Derivatization:
-
Place ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of pyridine (as a catalyst and solvent) and 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat in a heating block at 70 °C for 45 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation & Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an EI source |
| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 270 °C |
| Injection Vol. | 1 µL, Split mode (20:1) |
| Oven Program | Start at 80 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
-
Data Analysis:
-
Identify the main peak corresponding to the TMS-derivatized this compound.
-
Search the mass spectra of any other detected peaks against a spectral library (e.g., NIST) to tentatively identify impurities.
-
Workflow Visualization:
Caption: Workflow for GC-MS impurity identification.
Structural Elucidation via Spectroscopy
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift of the carboxylic acid proton is a key diagnostic, typically appearing as a singlet at a highly deshielded position (>10 ppm).[8]
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Instrumentation & Parameters:
| Parameter | ¹H NMR Specification | ¹³C NMR Specification |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Spectral Width | 0 - 14 ppm | 0 - 200 ppm |
-
Data Analysis & Expected Signals:
-
¹H NMR: Look for a singlet >10 ppm (COOH), singlets/multiplets in the aromatic region (7-8 ppm), a singlet for the two methyl groups (~2.3 ppm), and multiplets for the cyclopentane protons (1.5-3.0 ppm).[9]
-
¹³C NMR: Expect a signal in the 165-185 ppm range for the carboxyl carbon,[10] multiple signals in the aromatic region (120-140 ppm), and signals for the aliphatic cyclopentane and methyl carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid and effective method for confirming the presence of key functional groups. For a carboxylic acid, the most telling absorptions are the extremely broad O-H stretch resulting from hydrogen bonding and the sharp, strong C=O carbonyl stretch.[11][12]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation & Parameters:
| Parameter | Specification |
| Spectrometer | FT-IR with ATR accessory |
| Scan Range | 4000 – 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
-
Data Analysis & Expected Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 | Very broad O-H stretch (from carboxylic acid dimer)[10][12] |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | Strong C=O stretch[1][11] |
| ~1600, ~1450 | Aromatic C=C stretches |
| 1320 - 1210 | C-O stretch[12] |
Conclusion
The combination of RP-HPLC, derivatization GC-MS, NMR, and FT-IR spectroscopy provides a multi-faceted and authoritative approach to the characterization of this compound. This suite of protocols enables the unambiguous confirmation of its chemical structure and the accurate assessment of its purity, ensuring the material is suitable for its intended high-stakes applications in research and development.
References
-
Z. Płotka, et al. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed, National Library of Medicine. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
SIELC Technologies. (2018). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]
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Semantic Scholar. Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. [Link]
-
Trani, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. [Link]
-
Lucy, C. A., & Vasanth, R. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central, National Library of Medicine. [Link]
-
Encyclopedia of Chromatography. (2004). Acids: Derivatization for GC Analysis. Taylor & Francis. [Link]
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Shpigun, O. A., et al. (2013). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Comprehensive NMR Spectral Analysis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science, featuring a substituted aromatic ring linked to a functionalized cycloalkane moiety.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic compounds in solution.[3][4]
This application note provides a comprehensive guide to the structural verification of this compound using a suite of advanced NMR experiments. We present detailed, field-proven protocols for sample preparation and the acquisition of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The narrative focuses on the logical workflow, from initial one-dimensional spectral analysis to the intricate connectivity mapping provided by two-dimensional correlation experiments, ensuring a self-validating system of analysis. This guide is intended for researchers and drug development professionals who require robust analytical methods for molecular characterization.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering scheme is essential for unambiguous spectral assignment. The structure of this compound is shown below with the IUPAC-recommended numbering convention that will be used throughout this note.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is critical to avoid artifacts and ensure high-resolution data. [5]
-
Mass Measurement: Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial. [6]2. Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial. [7]3. Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for good magnetic field homogeneity. 4. Filtering: To remove any suspended particles, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. [7]5. Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape near the bottom of the tube as this can interfere with spinning and shimming. [7]6. Cleaning: After use, NMR tubes should be thoroughly cleaned. A standard procedure involves rinsing with acetone, followed by a suitable solvent for the previous sample, then deionized water, and a final acetone rinse before drying. [5]
Protocol: NMR Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer. Parameters should be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent and tune the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, which results in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, increased as needed for signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters are typically inherited from the ¹³C experiment, with the number of scans adjusted as needed for good signal-to-noise.
-
-
2D COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
-
2D HSQC Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3). This version also provides editing to differentiate CH/CH₃ from CH₂ groups by phase. [8] * Set spectral widths to cover all proton and carbon signals.
-
Acquire 256-512 increments in the F1 dimension with 4-8 scans per increment.
-
-
2D HMBC Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to observe 2- and 3-bond correlations. [9] * Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
Spectral Data Analysis and Interpretation
Predicted Spectral Features
Based on standard chemical shift ranges, we can predict the approximate locations of the signals. [10][11]* Carboxylic Acid Proton (H on O2): A very broad singlet, >10 ppm.
-
Aromatic Protons (H2, H6, H4): In the range of 6.5-8.0 ppm. Due to symmetry, we expect two signals: one for H4 and one for H2/H6.
-
Cyclopentane Protons (H10, H11, H12, H13): Complex, overlapping multiplets in the aliphatic region, ~1.5-2.5 ppm.
-
Methyl Protons (H7, H8): A sharp singlet for the two equivalent methyl groups, ~2.0-2.5 ppm.
-
Carbons: Carboxyl (C14) ~175-185 ppm; Aromatic (C1-C6) ~120-150 ppm; Aliphatic (C9-C13) ~20-60 ppm; Methyl (C7, C8) ~21 ppm.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton framework.
-
δ ~11.5-12.5 ppm (1H, very broad singlet): This signal is characteristic of the carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
δ ~7.05 ppm (1H, singlet): This corresponds to the H4 proton on the aromatic ring. It appears as a singlet because its closest proton neighbors are five bonds away.
-
δ ~6.90 ppm (2H, singlet): This signal represents the two equivalent H2 and H6 protons. They are also singlets due to the large distance to other protons.
-
δ ~2.30 ppm (6H, singlet): This sharp singlet with an integration of 6H is definitively assigned to the two equivalent methyl groups (C7-H and C8-H) on the aromatic ring.
-
δ ~2.20-1.80 ppm (8H, multiplet): This complex, overlapping region corresponds to the eight protons of the cyclopentane ring (H10, H11, H12, H13). The complexity arises from the restricted rotation and the fact that protons on the same carbon (geminal) are non-equivalent and couple to each other as well as to adjacent (vicinal) protons.
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C and DEPT-135 spectra allow for the assignment of the carbon skeleton.
-
δ ~182 ppm: Quaternary carbon (absent in DEPT). Assigned to the carboxylic acid carbonyl, C14.
-
δ ~145 ppm: Quaternary carbon (absent in DEPT). Assigned to the aromatic carbon C1, which is attached to the cyclopentane ring.
-
δ ~138 ppm: Quaternary carbons (absent in DEPT). Assigned to the two equivalent aromatic carbons C3 and C5, bonded to the methyl groups.
-
δ ~129 ppm: CH carbon (positive in DEPT). Assigned to the aromatic carbon C4.
-
δ ~125 ppm: CH carbons (positive in DEPT). Assigned to the two equivalent aromatic carbons C2 and C6.
-
δ ~55 ppm: Quaternary carbon (absent in DEPT). Assigned to the sp³-hybridized C9 of the cyclopentane ring, which is bonded to the aromatic ring and the carboxyl group.
-
δ ~35 ppm: CH₂ carbons (negative in DEPT). Assigned to the C10 and C13 carbons of the cyclopentane ring.
-
δ ~25 ppm: CH₂ carbon (negative in DEPT). Assigned to the C11 and C12 carbons of the cyclopentane ring.
-
δ ~21 ppm: CH₃ carbons (positive in DEPT). Assigned to the two equivalent methyl carbons, C7 and C8.
2D NMR Correlation Analysis
The 2D spectra provide the definitive connections to assemble the molecular structure.
-
COSY: The COSY spectrum reveals ¹H-¹H coupling networks. A strong correlation will be observed within the cyclopentane ring protons (δ ~2.20-1.80 ppm), confirming they are part of the same spin system. No cross-peaks are expected for the aromatic or methyl singlets, confirming their isolation from other protons. [12]
-
HSQC: This experiment maps each proton directly to its attached carbon. [13] * The aromatic proton at δ 7.05 ppm (H4) will show a cross-peak to the carbon at δ 129 ppm (C4).
-
The aromatic protons at δ 6.90 ppm (H2/H6) will correlate with the carbon signal at δ 125 ppm (C2/C6).
-
The methyl protons at δ 2.30 ppm (H7/H8) will show a strong cross-peak to the carbon at δ 21 ppm (C7/C8).
-
The complex multiplet of cyclopentane protons (δ ~2.20-1.80 ppm) will show correlations to the methylene carbons at δ ~35 ppm and δ ~25 ppm.
-
-
HMBC: The HMBC spectrum is key to connecting the fragments across non-protonated carbons. [14] * Aromatic-Methyl Connection: The methyl protons (H7/H8, δ 2.30 ppm) will show 2-bond correlations to C3/C5 (δ ~138 ppm) and 3-bond correlations to C2/C6 (δ ~125 ppm) and C4 (δ 129 ppm), confirming their position on the ring.
-
Aromatic-Cyclopentane Connection: The cyclopentane protons adjacent to the ring (H10/H13) will show a 3-bond correlation to the aromatic carbon C1 (δ ~145 ppm). Conversely, the aromatic protons H2/H6 will show a 3-bond correlation to the quaternary carbon C9 (δ ~55 ppm) of the cyclopentane ring.
-
Carboxyl Group Connection: The cyclopentane protons on C10 and C13 will show 2-bond correlations to the carboxyl carbon C14 (δ ~182 ppm) and the quaternary carbon C9 (δ ~55 ppm), unequivocally placing the carboxylic acid group on C9.
-
Data Summary
| Atom # | ¹H δ (ppm), Mult., (Int.) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H) |
| 1 | - | ~145 | C | H2/H6, H10/H13 |
| 2, 6 | 6.90, s, (2H) | ~125 | CH | C1, C3/C5, C4, C9 |
| 3, 5 | - | ~138 | C | H2/H6, H4, H7/H8 |
| 4 | 7.05, s, (1H) | ~129 | CH | C2/C6, C3/C5 |
| 7, 8 | 2.30, s, (6H) | ~21 | CH₃ | C3/C5, C2/C6, C4 |
| 9 | - | ~55 | C | H2/H6, H10/H13, H11/H12 |
| 10, 13 | 2.20-1.80, m, (4H) | ~35 | CH₂ | C1, C9, C11/C12, C14 |
| 11, 12 | 2.20-1.80, m, (4H) | ~25 | CH₂ | C9, C10/C13 |
| 14 | - | ~182 | C | H10/H13 |
| OH | ~12.0, br s, (1H) | - | - | - |
Troubleshooting Common NMR Issues
| Problem | Observation | Potential Cause & Solution |
| Poor Resolution | Broad, distorted peaks. | Cause: Poor magnetic field homogeneity. Solution: Re-shim the sample. Ensure the sample is homogeneous and free of solid particles. [15] |
| Low Signal-to-Noise | Peaks are difficult to distinguish from baseline noise. | Cause: Sample is too dilute; insufficient number of scans. Solution: Increase the number of scans. If possible, prepare a more concentrated sample. [16] |
| Baseline Distortion | Rolling or distorted baseline. | Cause: Incorrect receiver gain; very strong solvent signal. Solution: Re-acquire data with automatic gain setting. Apply baseline correction algorithms during processing. [15] |
| Phasing Errors | Peaks are not perfectly symmetrical (up or down). | Cause: Incorrect phasing during data processing. Solution: Manually re-phase the spectrum (zero- and first-order correction) to achieve a flat baseline and symmetrical peaks. |
| Missing Quaternary Carbons | Quaternary carbon signals are weak or missing in ¹³C NMR. | Cause: Long T₁ relaxation times for quaternary carbons. Solution: Increase the relaxation delay (d1) to 5-10 seconds to allow for full relaxation between pulses. |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The ¹H and ¹³C spectra offer initial assignments, while DEPT-135 confirms the multiplicity of each carbon. The final, unambiguous proof of structure is achieved through COSY, HSQC, and HMBC experiments, which together build a complete and validated map of covalent bonds within the molecule. The protocols and analytical strategies detailed in this note represent a robust workflow applicable to the characterization of a wide range of novel organic molecules in research and industrial settings.
References
-
Libretexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). [Link]
-
Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Libretexts Chemistry. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
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Columbia University. (n.d.). COSY - NMR Core Facility. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
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Libretexts Chemistry. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]
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Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
-
University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]
-
JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]
-
Libretexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Journal of Chemical Education. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Michigan State University. (n.d.). NMR Artifacts - Max T. Rogers NMR. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. [Link]
-
San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility. [Link]
-
Libretexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2012). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms?. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Libretexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
-
University of Calgary. (n.d.). 1H NMR Practice Problems. [Link]
-
YouTube. (2017). How to Prepare and Run a NMR Sample. [Link]
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Application Note: Mass Spectrometric Fragmentation Analysis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
Introduction
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a molecule of interest in synthetic chemistry and drug development, featuring a unique combination of an aromatic ring, a cycloalkane, and a carboxylic acid functional group. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and industrial settings. This application note provides a detailed guide to the expected fragmentation patterns of this compound under Electron Ionization (EI) mass spectrometry. By dissecting the molecule into its constituent functional parts, we can predict and interpret its mass spectrum with high confidence, leveraging established principles of mass spectrometry.[1][2] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering both theoretical insights and a detailed experimental protocol.
The structure of this compound, with a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol , presents several potential cleavage sites upon ionization.[3][4][5] The stability of the aromatic ring, the reactivity of the carboxylic acid group, and the fragmentation patterns of the cyclopentane ring all contribute to the final mass spectrum.
Predicted Fragmentation Pathways
Upon electron impact, the molecule will form a molecular ion (M•⁺) at m/z 218. Aromatic compounds are known to produce relatively stable molecular ions, so this peak is expected to be observable.[1][2] The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. We anticipate several key fragmentation routes originating from the carboxylic acid moiety and the cleavage of the bond between the cyclopentyl and phenyl rings.
Fragmentation Initiated by the Carboxylic Acid Group
The carboxylic acid group is a primary site for fragmentation. Key expected losses include:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage leading to the loss of an •OH radical (17 Da).[1][6] This results in the formation of a stable acylium ion.
-
M•⁺ (m/z 218) → [M - OH]⁺ (m/z 201)
-
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the cyclopentane ring and the carboxylic acid group can lead to the loss of the entire •COOH radical (45 Da).[2]
-
M•⁺ (m/z 218) → [M - COOH]⁺ (m/z 173)
-
-
Formation of an Acylium Ion via Alkyl Loss: Less commonly, cleavage of the C-C bond of the cyclopentane ring can occur, but the loss of •OH or •COOH is generally more favorable.[1]
Cleavage at the Phenyl-Cyclopentyl Bond
The bond connecting the two ring systems is another likely point of scission.
-
Formation of the 3,5-Dimethylphenyl Cation: Cleavage can result in the formation of a cation corresponding to the 3,5-dimethylphenyl group (m/z 105) or the cyclopentanecarboxylic acid cation (m/z 113). The charge will preferentially reside on the fragment that forms the more stable cation.
-
Formation of a Tropylium-like Ion: Aromatic systems, particularly those with alkyl substituents, can undergo rearrangement to form stable tropylium ions. Loss of a methyl group from the dimethylphenyl fragment could potentially lead to further characteristic ions.[7]
Fragmentation of the Cyclopentane Ring
Cycloalkanes exhibit characteristic fragmentation patterns involving ring-opening followed by the elimination of neutral alkenes.[8]
-
Loss of Ethene (C₂H₄): Following the cleavage of the carboxyl group, the resulting 1-(3,5-dimethylphenyl)cyclopentyl cation (m/z 173) can undergo fragmentation. A characteristic loss for a cyclopentyl cation is the elimination of ethene (28 Da).[8]
-
[m/z 173]⁺ → [m/z 145]⁺ + C₂H₄
-
The interplay of these pathways will generate a characteristic fingerprint in the mass spectrum. The most abundant peaks (including the base peak) will correspond to the most stable carbocations formed during the fragmentation process.
Visualizing the Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of the target molecule.
Summary of Expected Ions
The table below summarizes the major ions anticipated in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 218 | [C₁₄H₁₈O₂]⁺ | Molecular Ion (M•⁺) |
| 201 | [M - •OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 173 | [M - •COOH]⁺ | Loss of the carboxyl radical |
| 145 | [C₁₁H₁₃]⁺ | Loss of ethene from the m/z 173 fragment |
| 105 | [C₈H₉]⁺ | Cleavage of the phenyl-cyclopentyl bond |
Experimental Protocol: EI-MS Analysis
This section provides a step-by-step methodology for acquiring the mass spectrum of the target compound.
Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble. Dichloromethane or methanol are suitable choices.
-
Concentration: Prepare a dilute solution of the sample, typically around 1 mg/mL. High concentrations can lead to source contamination and detector saturation.
-
Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
Instrumentation and Parameters
The following parameters are recommended for a standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides extensive, reproducible fragmentation for structural elucidation of small organic molecules. |
| Electron Energy | 70 eV | Standard energy that provides sufficient energy for ionization and fragmentation, ensuring comparability with library spectra. |
| Source Temperature | 200-250 °C | Ensures complete volatilization of the sample without causing thermal degradation. |
| Inlet System | Direct Insertion Probe (DIP) or GC Inlet | DIP is suitable for pure solid samples. A GC inlet is preferred for complex mixtures or to ensure sample purity. |
| Mass Range | m/z 40 - 300 | Covers the molecular ion and all expected major fragments. |
| Scan Rate | 1-2 scans/second | Provides a good balance between signal intensity and spectral resolution. |
| Detector Voltage | Instrument specific; set to achieve good signal-to-noise. | Optimize based on manufacturer recommendations and initial tuning. |
Data Acquisition Workflow
The workflow for data acquisition is outlined below.
Caption: Standard workflow for EI-MS analysis.
Data Analysis and Interpretation
-
Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound (m/z 218). Its presence confirms the identity of the analyte.
-
Analyze Major Fragments: Identify the base peak (most intense peak) and other significant peaks.
-
Propose Fragment Structures: Correlate the m/z values of the fragment ions with the neutral losses from the molecular ion, as detailed in the "Predicted Fragmentation Pathways" section.
-
Compare with Databases: If available, compare the acquired spectrum with spectral libraries (e.g., NIST) for confirmation.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predictable and yields structurally informative ions. The primary fragmentation pathways involve characteristic losses from the carboxylic acid group and cleavage of the bond linking the aromatic and cycloalkane rings. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and similar structures, facilitating progress in drug discovery and chemical synthesis. This application note provides the foundational knowledge and a practical protocol to achieve reliable and interpretable mass spectrometric data.
References
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link][9]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link][6]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link][1]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link][10]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]
-
Kirchhoff, D., Grützmacher, H. F., & Grützmacher, H. (2009). Trends in the Periodic System: the mass spectrum of dimethylphenyl phosphane and a comparison of the gas phase reactivity of dimethylphenyl pnictogene radical cations C(6)H(5)E(CH(3))(2)(*+), (E = N, P, As). European Journal of Mass Spectrometry, 15(2), 131–144. [Link][7]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. [Link][8]
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Application Note & Protocols: Strategic Derivatization of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid for Biological Screening
Abstract
This document provides a comprehensive guide for the strategic derivatization of 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid, a versatile chemical scaffold with potential pharmacological relevance.[1] The core objective is to generate a focused compound library suitable for high-throughput screening (HTS) to explore its structure-activity relationships (SAR). We present detailed, field-tested protocols for two robust derivatization strategies targeting the carboxylic acid moiety: amide bond formation and esterification. Furthermore, we outline a logical workflow for the subsequent biological screening cascade, from initial assay development to hit validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
Introduction: The Rationale for Derivatization
This compound (CAS 919017-14-4) is a synthetic building block whose structural motifs—a substituted aromatic ring and a cycloalkane carboxylic acid—are present in various biologically active molecules.[1][2] Preliminary research suggests potential anti-inflammatory and analgesic properties for related structures, making this a compelling starting point for a drug discovery program.[1]
However, the biological potential of the core scaffold is largely unexplored. A systematic derivatization strategy is the most effective approach to unlock its therapeutic possibilities. By modifying the carboxylic acid functional group, we can modulate key physicochemical properties such as:
-
Solubility and Lipophilicity: Converting the polar carboxylic acid to less polar amides or esters can significantly impact cell permeability and pharmacokinetic profiles.
-
Target Engagement: The carboxylic acid's ability to act as a hydrogen bond donor and acceptor is critical for molecular interactions.[1] Converting it into a diverse set of amides and esters introduces new hydrogen bonding patterns and steric features, enabling the exploration of different binding pockets within a biological target.
-
Metabolic Stability: Esters and amides exhibit different susceptibilities to hydrolysis by metabolic enzymes (esterases and amidases), allowing for the tuning of a compound's half-life.
This application note details the process of creating a diverse library from this single scaffold, thereby maximizing the potential for identifying novel "hit" compounds in a biological screen.
Overall Derivatization and Screening Workflow
The process follows a logical progression from chemical synthesis to biological evaluation. The key stages involve creating a library of chemical analogs, purifying and characterizing them to ensure quality, and then systematically screening them for a desired biological activity.
Caption: Figure 1. Overall Workflow.
Chemical Derivatization Protocols
The protocols below are optimized for robustness and applicability to a wide range of substrates, making them ideal for generating a diverse chemical library.
Strategy 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the stability and prevalence of the amide functional group in pharmaceuticals.[3][4] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must first be "activated". We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive, 1-Hydroxybenzotriazole (HOBt), a classic and highly effective method that minimizes side reactions and racemization.[5]
Mechanism Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is less prone to side reactions and reacts cleanly with the amine to form the desired amide.
Protocol 3.1: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (1.5 eq). Stir the solution at room temperature for 10 minutes. Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Component | M.W. | Stoichiometry | Example Amount (for 1 mmol scale) |
| Starting Acid | 218.29 | 1.0 eq | 218.3 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 eq | 117.9 mg (120 µL) |
| EDC | 191.70 | 1.2 eq | 230.0 mg |
| HOBt | 135.12 | 1.2 eq | 162.1 mg |
| DIPEA | 129.24 | 1.5 eq | 193.9 mg (259 µL) |
| Solvent (DCM) | - | - | 10 mL |
Strategy 2: Fischer-Tropsch Esterification
Esterification is another fundamental derivatization strategy that replaces the acidic proton with an alkyl or aryl group, significantly altering the compound's polarity.[6] The Fischer-Tropsch esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9]
Mechanism Rationale: The reaction is an equilibrium process.[10] An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the ester. To drive the reaction to completion, the alcohol is typically used in excess as the solvent, or water is removed as it is formed.[9]
Protocol 3.2: General Procedure for Ester Synthesis
Materials:
-
This compound
-
Selected alcohol (e.g., methanol, ethanol, isopropanol) - must be anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (used in large excess, serving as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours. Note: For larger, less reactive alcohols, a longer reaction time may be necessary.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with water (1x), followed by saturated NaHCO₃ solution (2x, to remove unreacted acid and catalyst), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude ester by flash column chromatography.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
| Component | Stoichiometry | Example Amount (for 1 mmol scale) | Purpose |
| Starting Acid | 1.0 eq | 218.3 mg | Substrate |
| Alcohol (e.g., Ethanol) | Large Excess | 10-15 mL | Reagent & Solvent |
| H₂SO₄ (conc.) | Catalytic | 3-5 drops | Catalyst |
Biological Screening Cascade
Once a library of derivatives is synthesized and validated, the next step is to screen them for biological activity. High-Throughput Screening (HTS) uses automation and miniaturized assays to test thousands of compounds rapidly.[11][12][13]
Caption: Figure 2. High-Throughput Screening Cascade.
Step 1: Assay Development and Validation
The foundation of any successful screening campaign is a robust and reliable assay.[11]
-
Target Selection: Identify a relevant biological target (e.g., enzyme, receptor, cell pathway).
-
Assay Principle: Choose a suitable assay format (e.g., fluorescence, luminescence, absorbance) that provides a measurable readout.[11] Cell-based assays are often preferred as they provide data in a more physiological context.
-
Miniaturization: Adapt the assay from a standard lab format (e.g., test tubes) to a high-density microplate format (e.g., 384- or 1536-well plates) to conserve reagents and compounds.[12][14]
-
Validation: The assay must be rigorously validated. The key statistical parameter is the Z-factor (Z') , which measures the statistical effect size and the quality of the assay.[14][15]
| Z' Value | Assay Quality | Interpretation |
| Z' > 0.5 | Excellent | A clear separation between positive and negative controls. Ideal for HTS.[14] |
| 0 < Z' < 0.5 | Marginal | Assay may be acceptable but could have high variability. |
| Z' < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening. |
Step 2: Primary Screen and Hit Identification
The entire derivatized library is screened at a single, fixed concentration (typically 1-10 µM).[14] The goal is to quickly identify "primary hits"—compounds that show a statistically significant effect compared to the negative control (e.g., DMSO vehicle). A common hit threshold is an activity greater than three standard deviations from the mean of the negative controls.
Step 3: Hit Confirmation and Dose-Response Analysis
Primary hits can include false positives.[11] Therefore, a confirmation step is essential.
-
Re-synthesis/Re-purchase: Obtain a fresh, pure sample of the hit compound to ensure the observed activity was not due to an impurity.
-
Confirmation Screen: Re-test the compound in the primary assay.
-
Dose-Response: Test confirmed hits across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve. From this curve, key potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are calculated.
This process validates the initial hits and provides quantitative data on their potency, which is crucial for building a structure-activity relationship (SAR) and guiding the next round of synthesis for lead optimization.
Conclusion
The systematic derivatization of this compound via robust chemical protocols, such as amide coupling and esterification, provides an effective pathway to generate novel chemical matter for biological screening. When coupled with a logically designed HTS cascade, this strategy enables the efficient exploration of the scaffold's biological potential and the identification of promising hit compounds for further drug development. The protocols and workflows detailed herein offer a validated blueprint for researchers aiming to translate a promising chemical scaffold into a tangible drug discovery program.
References
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Shukla, A., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available from: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Note: While not in the provided search, this is the foundational paper for Z-factor and is cited by proxy in source[15]). A general link to the journal is provided: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Blau, K., & Halket, J. (1993). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. PubMed. Available from: [Link]
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The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Available from: [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Available from: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]
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Technology Networks. High-Throughput Screening in Drug Discovery Explained. (2025). Available from: [Link]
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Akella, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16228480, this compound. Available from: [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry. Available from: [Link]
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Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available from: [Link]
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de Almeida, M. V., et al. (2007). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Journal of the Brazilian Chemical Society. Available from: [Link]
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Application Notes & Protocols: A Guide to Scaling the Synthesis of Cyclopentanecarboxylic Acid Analogs
Abstract
Cyclopentanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents. Transitioning their synthesis from laboratory benchtop to pilot or industrial scale presents significant challenges that require a deep understanding of reaction kinetics, thermodynamics, and process safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable synthetic strategies, detailed operational protocols, and critical considerations for the robust production of these valuable compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure safety, efficiency, and reproducibility at scale.
Strategic Overview: Selecting a Scalable Synthetic Route
The optimal synthetic strategy for a cyclopentanecarboxylic acid analog depends heavily on factors such as the cost and availability of starting materials, the desired substitution pattern on the cyclopentyl ring, and the required scale of production. A careful evaluation of these parameters is the first step towards a successful scale-up campaign.
Several common routes are employed for the synthesis of the core structure:
-
Grignard Reagent Carboxylation: A classic and versatile method involving the reaction of a cyclopentyl magnesium halide with carbon dioxide (CO₂). It is particularly useful for creating the carboxylic acid moiety from a pre-functionalized cyclopentyl halide.
-
Oxidation of Cyclopentyl Precursors: This approach utilizes readily available starting materials like cyclopentanone or cyclopentanol. The choice of oxidant and reaction conditions is critical for achieving high yields and minimizing side products.[1][2]
-
Hydrocarboxylation of Cyclopentene: A direct and atom-economical method where cyclopentene reacts with carbon monoxide (CO) and a hydrogen source, often catalyzed by transition metals like palladium.[3]
-
Favorskii Rearrangement: This route involves the base-induced ring contraction of a 2-halocyclohexanone derivative, yielding a cyclopentanecarboxylic acid ester that can be subsequently hydrolyzed.[3][4]
The decision process for selecting a route can be visualized as follows:
Caption: Decision tree for selecting a synthetic route.
Comparative Analysis of Major Routes
To aid in selection, the primary synthetic routes are compared below based on key scale-up parameters.
| Synthetic Route | Starting Material(s) | Key Reagents | Scalability Advantages | Scalability Challenges & Mitigations |
| Grignard Carboxylation | Cyclopentyl halide | Magnesium (Mg), CO₂ | High versatility for analogs; well-understood mechanism. | Highly exothermic reaction; moisture sensitivity; potential for Wurtz coupling side products. Mitigation: Excellent thermal control, inert atmosphere, controlled addition rates.[5][6] |
| Oxidation of Cyclopentanone | Cyclopentanone | Transition metal salts, O₂/Air | Uses inexpensive, bulk starting materials. | Can produce byproduct mixtures (dicarboxylic acids); requires careful catalyst and condition screening. Mitigation: Process optimization to maximize selectivity to the desired product.[7] |
| Hydrocarboxylation | Cyclopentene | CO, H₂O, Palladium catalyst | High atom economy; direct conversion. | Requires high-pressure equipment; catalyst cost and recycling can be concerns. Mitigation: Use of specialized high-pressure reactors; development of catalyst recovery protocols.[3] |
| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium methoxide | Effective for specific substitution patterns. | Stoichiometric use of base; potential for side reactions. Mitigation: Precise control of stoichiometry and temperature.[4] |
In-Depth Protocol: Gram- to Kilogram-Scale Synthesis via Grignard Carboxylation
This section provides a detailed protocol for the synthesis of cyclopentanecarboxylic acid from cyclopentyl bromide. The principles outlined are broadly applicable to substituted analogs.
Causality and Critical Parameters
The Grignard reaction is notoriously exothermic and sensitive to atmospheric moisture and oxygen.[5][8] The primary safety concern during scale-up is a runaway reaction, where the rate of heat generation exceeds the system's capacity for heat removal, potentially leading to solvent boiling, vessel over-pressurization, and fire.[5][9] Therefore, the protocol is designed around meticulous control of three key areas:
-
Inert Atmosphere: Grignard reagents react vigorously with water and oxygen.[6][8] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent and ensure high yields.
-
Thermal Management: The formation of the Grignard reagent is highly exothermic. The rate of addition of the cyclopentyl halide must be carefully controlled to match the reactor's cooling capacity, maintaining a steady internal temperature. An ice bath or a jacketed reactor with a chiller is mandatory.[5]
-
Initiation Control: The reaction sometimes has an induction period before initiation. A small amount of initiator (e.g., a crystal of iodine or 1,2-dibromoethane) is used to ensure the reaction starts smoothly.[10] The bulk of the halide should only be added after initiation is confirmed.
Experimental Workflow Diagram
Caption: Scalable workflow for Grignard carboxylation.
Step-by-Step Protocol (Exemplified for ~100 g Scale)
Materials & Equipment:
-
3-Neck Round Bottom Flask (2 L), equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and reflux condenser with a nitrogen inlet.
-
Magnesium turnings (26.7 g, 1.1 mol)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF) (800 mL)
-
Cyclopentyl bromide (149 g, 1.0 mol)
-
Dry Ice (CO₂, solid) or a cylinder of dry CO₂ gas
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Diethyl ether or MTBE for extraction
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Assemble the oven-dried 3-neck flask with the mechanical stirrer, dropping funnel, and condenser. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
Reagent Charging: Add the magnesium turnings to the flask. Add 200 mL of anhydrous THF.
-
Initiation: Add one crystal of iodine. In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous THF. Add ~10 mL of this solution to the magnesium suspension.
-
Causality Note: Iodine activates the magnesium surface by etching away the passivating oxide layer.
-
Process Checkpoint: Watch for the disappearance of the brown iodine color and gentle bubbling from the magnesium surface. A slight exotherm should be detectable. If the reaction does not start, gentle warming with a heat gun may be required. Do NOT proceed until initiation is confirmed.
-
-
Grignard Formation: Once initiated, begin the dropwise addition of the remaining cyclopentyl bromide solution at a rate that maintains the internal temperature between 25-30°C. Use an ice-water bath to control the exotherm. The addition typically takes 2-3 hours at this scale.
-
Safety Note: A rapid addition can cause a runaway reaction.[9] If the temperature rises above 35°C, immediately stop the addition and increase cooling.
-
-
Completion: After the addition is complete, stir the resulting grey-brown mixture for an additional 1-2 hours at room temperature to ensure complete conversion.
-
Carboxylation: Cool the reactor to 0-5°C. If using dry ice, crush it into small pieces and add it portion-wise to the Grignard solution under vigorous stirring. Alternatively, bubble dry CO₂ gas from a cylinder through the solution via a gas dispersion tube.
-
Causality Note: The Grignard reagent is a strong nucleophile that attacks the electrophilic carbon of CO₂.[11] Keeping the temperature low minimizes side reactions.
-
-
Quench: Once the exotherm from carboxylation subsides, slowly pour the viscous reaction mixture onto a stirred slurry of crushed ice and 3M HCl (approx. 500 mL).
-
Safety Note: This quench is also exothermic and will release any unreacted magnesium as flammable hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.
-
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with saturated brine. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude cyclopentanecarboxylic acid can be purified by vacuum distillation.
Scalable Purification: Isolating the Carboxylic Acid
Purification is a critical step, as residual impurities can affect downstream applications. For carboxylic acids, a standard and scalable method is acid-base extraction.[12]
Principle of Acid-Base Extraction
This technique exploits the acidic nature of the target molecule.
-
The crude product is dissolved in an organic solvent.
-
The solution is washed with an aqueous base (e.g., NaOH, NaHCO₃). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer.
-
Neutral and basic organic impurities remain in the organic layer, which is discarded.
-
The aqueous layer is then re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate or be extracted back into a fresh organic solvent.
Purification Workflow Diagram
Caption: Purification workflow using acid-base extraction.
Safety and Environmental Considerations
Scaling up chemical synthesis magnifies potential hazards and waste streams.[13][14] A thorough risk assessment is non-negotiable.
-
Chemical Hazards: Ethereal solvents like THF and diethyl ether are highly flammable.[5] Grignard reagents can be pyrophoric.[8][9] Always work in a properly functioning chemical fume hood, remove all potential ignition sources, and have appropriate fire extinguishing equipment (e.g., Class D for metal fires) readily available.
-
Process Hazards: The primary process hazard is the exotherm of the Grignard reaction.[5] Implementing robust engineering controls, such as reactor cooling systems with alarms and ensuring slow, controlled reagent addition, is essential for safety.[10]
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, and chemical-resistant gloves. For large-scale operations involving pyrophoric reagents, a flame-resistant lab coat is strongly recommended.[5]
-
Waste Management: Aqueous and organic waste streams should be segregated and disposed of according to institutional and environmental regulations. Efforts to reduce waste, such as recycling solvents where feasible, align with green chemistry principles.[15]
Conclusion
The successful scale-up of cyclopentanecarboxylic acid analog synthesis is an exercise in meticulous planning and control. By selecting an appropriate synthetic route based on starting material availability and cost, and by implementing robust protocols that prioritize thermal management and inert atmosphere control, researchers can transition these crucial syntheses from the bench to the pilot plant safely and efficiently. The Grignard carboxylation route, while demanding, remains a highly effective and versatile strategy when its inherent risks are respected and mitigated through careful process design and execution.
References
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ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]
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Developing SOPs for Hazardous Chemical Manipulations. Standard operating procedures (SOPs) are critical for high-risk chemical processes. [Link]
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YouTube. (2024). Grignard reaction safety. [Link]
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Brainly.com. (2023). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. [Link]
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Brainly.com. (2023). Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. [Link]
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Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]
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The Strategic Utility of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid as a Versatile Chemical Intermediate
This comprehensive guide illuminates the significant potential of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid as a pivotal intermediate in the landscape of modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document provides an in-depth exploration of its synthesis, functionalization, and application in the construction of complex, high-value molecules. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed, field-tested protocols to empower your research and development endeavors.
Introduction: A Scaffold of Opportunity
This compound, with the chemical formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol , is a bifunctional molecule featuring a sterically hindered aromatic ring and a reactive carboxylic acid moiety.[1] This unique structural combination makes it an attractive building block for creating novel chemical entities with diverse pharmacological and biological activities. The 3,5-dimethylphenyl group imparts lipophilicity and specific steric bulk, which can be crucial for molecular recognition and binding affinity to biological targets. The cyclopentanecarboxylic acid portion provides a robust anchor for a variety of chemical modifications, serving as a gateway to amides, esters, alcohols, and other functional groups.
Preliminary studies have indicated that derivatives of this scaffold may exhibit promising anti-inflammatory and analgesic properties, highlighting its potential in the development of new therapeutic agents.[2] Furthermore, its application as a precursor in the synthesis of novel herbicides has also been explored.[2] This guide will provide the foundational knowledge and practical methodologies to effectively utilize this versatile intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | PubChem CID 16228480[1] |
| Molecular Weight | 218.29 g/mol | PubChem CID 16228480[1] |
| IUPAC Name | 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | PubChem CID 16228480[1] |
| CAS Number | 919017-14-4 | PubChem CID 16228480[1] |
Synthesis of the Core Intermediate: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, 1,3,5-trimethylbenzene (mesitylene), with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.
Conceptual Workflow of Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Cyclopentanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add the cyclopentanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Aromatic Addition: After the formation of the acylium ion complex, add a solution of mesitylene (1.2 eq.) in anhydrous dichloromethane to the addition funnel. Add the mesitylene solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ketone intermediate.
-
Reduction to Final Product: The resulting ketone can be reduced to the final carboxylic acid via standard methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).
Key Downstream Applications and Protocols
The true value of this compound lies in its ability to be readily converted into a variety of functional derivatives. Below are detailed protocols for two of the most common and important transformations: amidation and esterification.
Application Example: Synthesis of Bioactive Amides
The synthesis of the antihypertensive drug Irbesartan from a related intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid, provides a compelling case study for the utility of this scaffold in medicinal chemistry. The core of this synthesis involves the formation of an amide bond, a critical step in the construction of many pharmaceuticals.
Conceptual Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Detailed Experimental Protocol: Amide Synthesis via Carbodiimide Coupling
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
A primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Conclusion and Future Outlook
This compound stands as a chemical intermediate of considerable strategic importance. Its straightforward synthesis and the versatility of its carboxylic acid handle provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of the cyclopentanecarboxylic acid core in the synthesis of pharmaceuticals like Irbesartan underscores the potential of this particular scaffold in the development of new bioactive compounds. The detailed protocols provided herein are intended to serve as a practical guide for researchers to unlock the full potential of this valuable building block in their synthetic endeavors. As the quest for novel therapeutics and agrochemicals continues, the strategic application of well-designed intermediates like this compound will undoubtedly play a crucial role in accelerating discovery and innovation.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
PubChem. This compound | C14H18O2 | CID 16228480. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available at: [Link]
-
Synthesis of some new bioactive 1-N-subtituted 3,5-diaryl-2-pyrazolines - ResearchGate. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]
Sources
Application Note & Protocol: High-Fidelity Oxidation of 1-(3,5-dimethylphenyl)cyclopentylmethanol to 1-(3,5-dimethylphenyl)cyclopentanone
Abstract
The conversion of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, critical for the development of pharmaceuticals and fine chemicals. This document provides a comprehensive, field-proven protocol for the oxidation of the secondary alcohol 1-(3,5-dimethylphenyl)cyclopentylmethanol to its corresponding ketone, 1-(3,5-dimethylphenyl)cyclopentanone. We detail a robust and high-yielding methodology using Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its mild conditions, high chemoselectivity, and operational simplicity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical rationale, safety protocols, characterization data, and troubleshooting advice to ensure reproducible and successful outcomes.
Introduction and Mechanistic Rationale
The oxidation of alcohols is a fundamental process for installing a carbonyl functional group.[3][4] While numerous reagents exist, including chromium-based oxidants (e.g., PCC, Jones reagent) and DMSO-based systems (e.g., Swern oxidation), many suffer from drawbacks such as high toxicity, harsh reaction conditions, or difficult workups.[5][6][7][8][9]
The Dess-Martin Periodinane (DMP) oxidation offers a superior alternative for substrates sensitive to harsh conditions or containing delicate functional groups.[1][2] DMP operates at room temperature and neutral pH, providing high yields with a simplified workup procedure.[10] Its high selectivity for alcohols avoids over-oxidation and protects other common functional groups.[2][11]
Reaction Principle: The oxidation proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine center of the DMP. A subsequent intramolecular deprotonation of the alcohol's α-hydrogen by an acetate ion facilitates an elimination-like process, yielding the ketone, an iodinane byproduct, and acetic acid.[11][12]
Caption: General reaction scheme for the DMP oxidation.
Safety and Handling
CAUTION: Adherence to strict safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact).[14][15][16]
-
Dess-Martin Periodinane (DMP): While stable, DMP is potentially explosive under shock or when heated.[10] Avoid grinding the solid or heating it excessively.
-
Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. Handle with care to minimize inhalation and skin contact.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.[15][16]
Materials, Reagents, and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| 1-(3,5-dimethylphenyl)cyclopentylmethanol | >98% Purity | Starting Material (Substrate) |
| Dess-Martin Periodinane (DMP) | Stabilized, >97% Purity | Oxidizing Agent |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Quenching/Neutralizing Agent |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% (w/v) Aqueous Solution | Quenching Agent (Reduces excess DMP) |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase for Column Chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | Mobile Phase for TLC & Column Chromatography |
| Equipment | ||
| Round-bottom flask with stir bar | Appropriate size (e.g., 100 mL) | Reaction Vessel |
| Magnetic Stir Plate | Standard Lab Grade | Agitation |
| Glass Funnel, Separatory Funnel | Standard Lab Glassware | Workup and Extraction |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| Glass Chromatography Column | Appropriate size | Product Purification |
| Rotary Evaporator | Standard Lab Grade | Solvent Removal |
| NMR Spectrometer, FT-IR Spectrometer | Product Characterization |
Detailed Experimental Protocol
This protocol is based on a 5.0 mmol scale. Adjust quantities proportionally for different scales.
Caption: Experimental workflow from setup to characterization.
4.1. Reaction Setup and Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethylphenyl)cyclopentylmethanol (1.09 g, 5.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (25 mL) and stir at room temperature (20-25 °C) until the solid is fully dissolved.
-
In a single portion, add Dess-Martin Periodinane (2.33 g, 5.5 mmol, 1.1 equiv) to the stirred solution.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.
4.2. Reaction Monitoring
-
Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with a 10:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the starting material (co-spot), and the reaction mixture on the TLC plate. Visualize under a UV lamp (254 nm).
-
The reaction is complete upon the full disappearance of the starting alcohol spot (more polar, lower Rf) and the appearance of a new, less polar product spot (ketone, higher Rf).
4.3. Workup and Extraction
-
Once the reaction is complete, dilute the mixture with an equal volume of dichloromethane (25 mL).
-
Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (30 mL) and 10% aqueous sodium thiosulfate (30 mL).
-
Causality Note: The sodium bicarbonate neutralizes the acetic acid byproduct, while the sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct to more water-soluble species, facilitating their removal.[2]
-
-
Stir the biphasic mixture for 10-15 minutes until the organic layer becomes clear.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 30 mL) to remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
4.4. Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Packing: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to 20:1 hexanes:ethyl acetate.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(3,5-dimethylphenyl)cyclopentanone as a pure compound.
Characterization of 1-(3,5-dimethylphenyl)cyclopentanone
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| FT-IR | Disappearance of the broad O-H stretch (from ~3300-3400 cm⁻¹) of the starting alcohol. Appearance of a strong, sharp C=O stretch characteristic of a ketone at approximately 1740-1750 cm⁻¹. |
| ¹H NMR | Aromatic protons in the 7.0-7.2 ppm region. Methylene protons (CH₂) of the cyclopentanone ring appearing as multiplets between 1.8-3.0 ppm. Singlet for the two aryl methyl groups (Ar-CH₃) around 2.3 ppm. Disappearance of the alcohol -OH proton. |
| ¹³C NMR | Carbonyl carbon (C=O) signal in the downfield region, typically >200 ppm. Aromatic carbon signals between 125-140 ppm. Aliphatic carbon signals for the cyclopentanone ring and methyl groups in the upfield region. |
| Mass Spec | The molecular ion peak (M+) corresponding to the mass of the product (C₁₅H₁₈O). The expected exact mass can be used for high-resolution mass spectrometry (HRMS) confirmation. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient DMP. 2. Deactivated (wet) DMP. 3. Short reaction time. | 1. Use 1.2-1.5 equivalents of DMP. 2. Use a fresh bottle of DMP or ensure it has been stored properly. 3. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup or purification. | 1. See above. 2. Ensure extractions are thorough. Be careful not to combine mixed fractions during chromatography unless purity is acceptable. |
| Impure Product | 1. Incomplete quenching of byproducts. 2. Inefficient chromatographic separation. | 1. Ensure the NaHCO₃/Na₂S₂O₃ wash is performed until the organic layer is clear. 2. Use a shallower solvent gradient during column chromatography for better separation of closely eluting impurities. |
| Reaction turns yellow/brown but does not proceed | The solvent (CH₂Cl₂) is not anhydrous or contains acidic impurities which can affect DMP stability. | Use freshly distilled or commercially available anhydrous solvent. Storing the solvent over molecular sieves can also be beneficial. |
References
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]
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Wikipedia. (2023). Dess–Martin oxidation. [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. [Link]
-
Grand Valley State University. (2015). Oxidizers - Lab Safety. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Dess-Martin-Periodinane oxidation. (2020). YouTube. [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Strong Oxidizers. [Link]
-
Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. [Link]
-
University of Michigan-Dearborn. (n.d.). Oxidizing Chemicals. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
University of Arizona. (2015). Oxidizers Hazard Class Standard Operating Procedure. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Taylor & Francis Online. (2015). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Wikipedia. (2023). Alcohol oxidation. [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. [Link]
-
Fiveable. (n.d.). Oxidation of Alcohols Definition. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
Chad's Prep. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. YouTube. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
- Al-Bayati, R. E. H. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4).
- Sharma, M., et al. (2021). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. SynOpen.
-
L.S.College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. [Link]
-
Chemical Review and Letters. (2022). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
MH Chem. (2022). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. YouTube. [Link]
-
Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. ehs.yale.edu [ehs.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (CAS No. 919017-14-4).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to empower you with the scientific rationale behind each step to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound. The most common and reliable synthetic strategies involve either a Grignard reaction followed by carboxylation or a Friedel-Crafts reaction. We will focus our troubleshooting on these two prominent routes.
Route 1: Grignard Reagent Carboxylation
This route typically involves the formation of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, followed by its reaction with carbon dioxide.
-
Symptoms: No heat is generated after adding the initial amount of 1-bromo-3,5-dimethylbenzene to the magnesium turnings. The magnesium remains shiny, and if an iodine crystal was used as an activator, its color persists.[2]
-
Potential Causes & Solutions:
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents and will be quenched by even trace amounts of water.[3][4]
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[5]
-
Low Reaction Temperature: The initial activation energy for the reaction may not be met.
-
Solution: Gently warm the flask with a heat gun or in a warm water bath. Be prepared to cool the reaction if it becomes too vigorous.[5]
-
-
-
Symptoms: After an initial cloudy appearance, which indicates the formation of the Grignard reagent, the solution darkens significantly.[2]
-
Potential Causes & Solutions:
-
Decomposition of the Grignard Reagent: Overheating can cause the Grignard reagent to decompose.[2]
-
Solution: Maintain careful control over the reaction temperature. The addition of the aryl halide should be done dropwise to manage the exothermic nature of the reaction.[6]
-
-
Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide. This is more prevalent at higher temperatures.[2]
-
Solution: Use dilute solutions and ensure a slow, controlled addition of the 1-bromo-3,5-dimethylbenzene.[5]
-
-
-
Symptoms: After quenching the reaction with acid and work-up, the isolated yield of this compound is significantly lower than expected.
-
Potential Causes & Solutions:
-
Inefficient Carboxylation: The Grignard reagent may not be reacting efficiently with the carbon dioxide.
-
Solution: Ensure the carbon dioxide source is pure and dry. Solid carbon dioxide (dry ice) is often used; it should be crushed into a fine powder to maximize the surface area for the reaction. The Grignard solution should be added slowly to a slurry of dry ice in an anhydrous solvent.
-
-
Presence of Incompatible Functional Groups: The Grignard reagent will react with any acidic protons in the reaction mixture, such as those from alcohols, amines, or even terminal alkynes.[3][7]
-
Solution: Ensure all starting materials and solvents are free from such functional groups.
-
-
Route 2: Friedel-Crafts Reaction
This approach may involve the acylation of 1,3-dimethylbenzene (m-xylene) with a cyclopentanecarboxylic acid derivative.[1]
-
Symptoms: Analysis of the reaction mixture (e.g., by TLC or GC-MS) shows a large amount of unreacted starting materials.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (commonly AlCl₃) is highly sensitive to moisture and can become deactivated.[8]
-
Solution: Use a fresh, anhydrous batch of the Lewis acid. The reaction should be set up under an inert atmosphere.
-
-
Insufficient Catalyst: An insufficient amount of catalyst will lead to an incomplete reaction.
-
Solution: For Friedel-Crafts acylations, at least one equivalent of the Lewis acid is required, as it coordinates to the product ketone.
-
-
Low Reactivity of the Acylating Agent: The chosen acylating agent may not be sufficiently electrophilic.
-
Solution: Using an acyl chloride (e.g., cyclopentanecarboxylic acid chloride) is generally more effective than using the carboxylic acid directly.[1]
-
-
-
Symptoms: Characterization of the product mixture (e.g., by NMR) reveals the presence of isomers.
-
Potential Causes & Solutions:
-
Rearrangement of the Acylium Ion: While less common in acylations compared to alkylations, under certain conditions, rearrangements can occur.[8]
-
Solution: Friedel-Crafts acylation is generally preferred over alkylation for this reason, as the acylium ion is resonance-stabilized and less prone to rearrangement.[8] Ensure the reaction is carried out at a controlled, low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: Both the Grignard carboxylation and Friedel-Crafts acylation routes are viable. The choice often depends on the availability of starting materials and the scale of the synthesis. The Grignard route is a classic and reliable method for forming carboxylic acids, provided that strictly anhydrous conditions can be maintained.[7] The Friedel-Crafts route can also be very effective and may be more direct if 1,3-dimethylbenzene and cyclopentanecarboxylic acid chloride are readily available.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: When working with Grignard reagents, it is crucial to avoid any contact with water, as the reaction can be violently exothermic. Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources. For the Friedel-Crafts reaction, aluminum chloride is corrosive and reacts vigorously with water, releasing HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved by recrystallization, often from an ethanol/water mixture.[1] Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.
Q4: What analytical techniques are used to confirm the structure of the product?
A4: The structure of the final compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the structure of the cyclopentane ring.[1]
-
Infrared Spectroscopy (IR): This technique is used to identify the characteristic C=O stretch of the carboxylic acid, which typically appears around 1700 cm⁻¹.[1]
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound (218.29 g/mol ).[1][9]
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent Carboxylation
Step 1: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene in anhydrous diethyl ether.
-
Add a small portion of the 1-bromo-3,5-dimethylbenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle boiling of the ether.[4] If it does not start, gently warm the flask.
-
Once the reaction has initiated, add the remainder of the 1-bromo-3,5-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Step 2: Carboxylation
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Slowly, and with vigorous stirring, add the prepared Grignard reagent solution to the dry ice slurry via a cannula.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Synthesis via Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Suspend anhydrous aluminum chloride in an anhydrous solvent such as dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of cyclopentanecarboxylic acid chloride in dichloromethane from the dropping funnel.
-
After the addition, allow the mixture to stir for a short period.
-
Add 1,3-dimethylbenzene (m-xylene) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[8]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Visualizations
General Synthetic Routes
Caption: Overview of the two primary synthetic routes.
Troubleshooting Workflow for Grignard Reaction Initiation
Caption: Step-by-step troubleshooting for Grignard initiation failure.
References
-
Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. (URL: [Link])
-
Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. (URL: [Link])
-
Why can't the reaction of grignard reagent with carboxylic acid give a ketone? - Chemistry Stack Exchange. (URL: [Link])
-
Transannular C–H functionalization of cycloalkane carboxylic acids | Request PDF - ResearchGate. (URL: [Link])
-
The Grignard Reagents | Organometallics - ACS Publications. (URL: [Link])
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (URL: [Link])
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (URL: [Link])
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. (URL: [Link])
-
The Grignard Reaction - University of California, Irvine. (URL: [Link])
-
This compound | C14H18O2 | CID 16228480 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C14H18O2 | CID 16228480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Cyclopentanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve common issues but also proactively optimize your reaction conditions for robust and reproducible results.
Introduction to Synthetic Strategies
Cyclopentanecarboxylic acid is a valuable building block in organic synthesis. Its preparation can be approached through several key pathways, each with its own set of advantages and potential challenges. This guide will focus on the most common and practical laboratory-scale syntheses, offering solutions to issues you may encounter.
Herein, we will explore the following synthetic routes:
-
Malonic Ester Synthesis: A classic approach involving the alkylation of diethyl malonate with 1,4-dibromobutane.
-
Favorskii Rearrangement: A ring-contraction method starting from 2-chlorocyclohexanone.
-
Grignard Carboxylation: The reaction of a cyclopentyl Grignard reagent with carbon dioxide.
-
Oxidation of Cyclopentanone: The conversion of the corresponding ketone to the carboxylic acid.
Section 1: Malonic Ester Synthesis
This method builds the cyclopentane ring by reacting diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.
Troubleshooting and FAQs
Q1: My reaction yields are consistently low. What are the likely causes?
A1: Low yields in this synthesis often stem from several factors:
-
Incomplete Deprotonation: The initial deprotonation of diethyl malonate requires a strong, anhydrous base. Ensure your sodium ethoxide is fresh and your ethanol is rigorously dried. Residual moisture will consume the base and inhibit the formation of the necessary enolate.
-
Side Reactions: The primary side reaction is the intermolecular reaction of the mono-alkylated intermediate with another molecule of diethyl malonate, leading to a long-chain tetraester instead of the desired cyclic product. To favor the intramolecular cyclization, it is crucial to use a second equivalent of a strong base to form the second enolate for the ring-closing step.
-
Inefficient Hydrolysis and Decarboxylation: The final step requires complete hydrolysis of the diester to the dicarboxylic acid, followed by decarboxylation. Incomplete hydrolysis will result in the isolation of the ester, and insufficient heating during decarboxylation will leave the dicarboxylic acid as the final product.
Q2: I am observing a significant amount of a high-molecular-weight byproduct. How can I minimize this?
A2: The high-molecular-weight byproduct is likely the tetraester formed from intermolecular coupling. To favor the desired intramolecular cyclization:
-
Use of a Second Equivalent of Base: After the initial alkylation with 1,4-dibromobutane, the addition of a second equivalent of a strong base (like sodium ethoxide) will deprotonate the remaining acidic proton, facilitating the intramolecular cyclization.
-
Reaction Concentration: While not strictly high dilution, avoiding overly concentrated reaction mixtures can help reduce the frequency of intermolecular collisions.
Q3: The decarboxylation step is messy and gives a low yield of the final product. How can I improve this?
A3: A clean decarboxylation relies on the purity of the intermediate dicarboxylic acid. Ensure the hydrolyzed product is thoroughly washed and dried before heating. The presence of residual salts or base can lead to decomposition at high temperatures. A slow, controlled heating ramp can also help to avoid vigorous gas evolution and potential loss of product.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Malonic Ester Synthesis
This protocol is adapted from established procedures for similar cyclizations.
-
Formation of Diethyl Cyclopentane-1,1-dicarboxylate:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add 1,4-dibromobutane (1.05 eq) dropwise. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition of 1,4-dibromobutane, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a second portion of sodium ethoxide solution (1.1 eq).
-
Heat the mixture to reflux for another 2-3 hours to drive the intramolecular cyclization.
-
-
Hydrolysis and Decarboxylation:
-
After cooling, carefully add a solution of sodium hydroxide (excess) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the diester.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
-
Heat the crude dicarboxylic acid to 160-180 °C until the evolution of carbon dioxide ceases.
-
-
Purification:
-
The resulting crude cyclopentanecarboxylic acid can be purified by fractional distillation under reduced pressure.
-
Section 2: Favorskii Rearrangement
This elegant ring-contraction reaction transforms 2-chlorocyclohexanone into methyl cyclopentanecarboxylate, which is then hydrolyzed to the desired carboxylic acid.
Troubleshooting and FAQs
Q1: The yield of my methyl cyclopentanecarboxylate is lower than expected. What are the common pitfalls?
A1: Several factors can impact the yield of the Favorskii rearrangement:
-
Purity of 2-chlorocyclohexanone: The starting material must be pure. Impurities can lead to side reactions and lower yields.
-
Base Quality and Stoichiometry: Use high-quality, anhydrous sodium methoxide. A slight excess of the base is often beneficial.
-
Reaction Conditions: The reaction is exothermic. Adding the 2-chlorocyclohexanone to the sodium methoxide suspension (and not the other way around) helps to control the reaction temperature and minimize the formation of high-boiling condensation byproducts.
-
Workup Procedure: The workup involves separating the ether layer and washing it. Ensure complete separation and minimize loss during the washing steps.
Q2: I'm observing a significant amount of high-boiling residue after distillation. What is it and how can I avoid it?
A2: The high-boiling residue is likely due to condensation side products, which can arise from the self-condensation of 2-chlorocyclohexanone or the product under the influence of the strong base. To minimize this:
-
Control the Rate of Addition: Add the 2-chlorocyclohexanone dropwise to the stirred suspension of sodium methoxide to avoid localized high concentrations of the ketone.
-
Maintain a Moderate Temperature: While the reaction is exothermic, excessive heating can promote side reactions. Regulate the addition rate to maintain a gentle reflux.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Favorskii Rearrangement
This protocol is based on the well-established procedure from Organic Syntheses.
-
Synthesis of Methyl Cyclopentanecarboxylate:
-
In a dry, 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place a suspension of sodium methoxide (1.07 moles) in 330 mL of anhydrous ether.
-
Begin stirring and add a solution of 2-chlorocyclohexanone (1 mole) in 30 mL of dry ether dropwise over approximately 40 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring and heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water to dissolve the precipitated salts.
-
Separate the ether layer, and extract the aqueous layer twice with 50-mL portions of ether.
-
Combine the ethereal solutions and wash successively with 100-mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
The crude ester is then purified by fractional distillation under reduced pressure, collecting the fraction at 70–73 °C/48 mm Hg.
-
-
Hydrolysis to Cyclopentanecarboxylic Acid:
-
The purified methyl cyclopentanecarboxylate can be hydrolyzed by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid and extraction.
-
Section 3: Grignard Carboxylation
This method involves the formation of a cyclopentyl Grignard reagent from a cyclopentyl halide, followed by reaction with carbon dioxide.
Troubleshooting and FAQs
Q1: My Grignard reaction is difficult to initiate. What can I do?
A1: Initiation is a common hurdle in Grignard synthesis. Here are some key troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, the solvent (typically diethyl ether or THF) is anhydrous, and the magnesium turnings are dry.
-
Magnesium Surface Activation: The surface of magnesium can be coated with a layer of magnesium oxide, which prevents the reaction from starting. You can activate the surface by:
-
Gently crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Adding a small crystal of iodine, which will react with the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane, which reacts readily with magnesium.
-
-
Local Heating: Gently warming a small spot on the flask with a heat gun can sometimes initiate the reaction. Once it starts, the exothermic nature of the reaction will sustain it.
Q2: The yield of my carboxylic acid is low, even after the Grignard reagent appears to have formed successfully. Why?
A2: Low yields after successful Grignard formation can be due to:
-
Inefficient Carboxylation: The reaction with carbon dioxide must be done carefully. Bubbling CO₂ gas through the solution can be inefficient. A better method is to pour the Grignard solution onto a large excess of crushed dry ice (solid CO₂). This provides a high concentration of CO₂ and helps to dissipate the heat of the reaction.
-
Side Reactions with CO₂: The initial product of the carboxylation is a magnesium carboxylate salt. This can react with another equivalent of the Grignard reagent to form a ketone, which can then react further. Using a large excess of CO₂ helps to minimize this side reaction.
-
Workup Issues: The acidification step should be done carefully, keeping the mixture cool to avoid any potential side reactions.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Grignard Carboxylation
-
Formation of Cyclopentylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
-
Add a small portion of a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
If the reaction does not start (indicated by bubbling and a cloudy appearance), apply gentle heat or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation and Workup:
-
Cool the Grignard solution to room temperature.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Carefully and slowly pour the Grignard solution onto the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Slowly add a dilute solution of hydrochloric or sulfuric acid to the reaction mixture with cooling in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with a dilute solution of sodium hydroxide.
-
Acidify the aqueous basic extract with dilute acid to precipitate the cyclopentanecarboxylic acid.
-
Collect the product by filtration or extraction with ether, followed by drying and removal of the solvent.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
Section 4: Oxidation of Cyclopentanone
This route involves the direct oxidation of cyclopentanone to the carboxylic acid. However, this method is often challenging due to the stability of the ketone and the potential for ring-opening side reactions.
Troubleshooting and FAQs
Q1: My oxidation of cyclopentanone is giving a complex mixture of products, including dicarboxylic acids. How can I achieve a more selective reaction?
A1: The oxidation of cyclic ketones to carboxylic acids without ring cleavage is notoriously difficult. Strong oxidizing agents like potassium permanganate under harsh conditions will readily cleave the C-C bond, leading to the formation of glutaric acid.
-
Baeyer-Villiger Oxidation: A more controlled approach is the Baeyer-Villiger oxidation, which uses a peroxyacid (like m-CPBA) to convert the cyclopentanone into a lactone (a cyclic ester). This lactone can then be hydrolyzed under basic or acidic conditions to the corresponding hydroxy acid, which would then require further steps to deoxygenate to cyclopentanecarboxylic acid. While a multi-step process, it avoids the harsh conditions that lead to ring cleavage.
Due to the challenges of selective oxidation without ring-opening, this route is generally less preferred for the direct synthesis of cyclopentanecarboxylic acid compared to the other methods described.
Section 5: Comparative Data and Method Selection
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, NaOH | Moderate | Good for building the ring from simple precursors. | Multi-step, potential for side reactions. |
| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium methoxide, NaOH | Good to Excellent | High-yielding, elegant ring contraction. | Starting material may not be readily available. |
| Grignard Carboxylation | Cyclopentyl halide | Magnesium, Carbon dioxide | Good | Direct carboxylation, relatively few steps. | Requires strictly anhydrous conditions, Grignard initiation can be tricky. |
| Oxidation of Cyclopentanone | Cyclopentanone | Strong oxidizing agents | Variable | Potentially a single step from a common starting material. | Prone to ring-opening side reactions, often low selectivity. |
Section 6: Analytical Characterization
The progress of the synthesis and the purity of the final product should be monitored by appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the composition of the reaction mixture and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The cyclopentyl protons will appear as a complex multiplet in the aliphatic region.
-
¹³C NMR: The carboxyl carbon will appear around 180-185 ppm. The carbons of the cyclopentyl ring will appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
A very broad O-H stretch from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretch around 1700-1725 cm⁻¹.
-
Section 7: Safety Precautions
-
Sodium Ethoxide/Methoxide: Highly flammable and corrosive solids. React violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.
-
1,4-Dibromobutane: Toxic if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE.
-
Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Strong Oxidizing Agents: Handle with care as they can react violently with organic materials.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment for your specific experimental setup.
Visualizing the Workflows
Favorskii Rearrangement Workflow
Caption: A typical experimental workflow for the Favorskii rearrangement.
Grignard Carboxylation Workflow
Caption: A typical experimental workflow for Grignard carboxylation.
References
-
Goheen, D. W.; Vaughan, W. R. Methyl cyclopentanecarboxylate. Org. Synth.1959 , 39, 37. DOI: 10.15227/orgsyn.039.0037. [Link]
-
Singh, R. P.; Singh, P.; Singh, V. A facile synthesis of cyclopropane-1,1-dicarboxylic acid. Org. Synth.1990 , 68, 178. DOI: 10.15227/orgsyn.068.0178. [Link]
-
Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]
-
Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. Org. Synth.1943 , 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]
-
Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1963 , Coll. Vol. 4, 288. [Link]
-
Wikipedia. Cyclopentanecarboxylic acid. [Link]
-
Biggs-Houck, J. E.; Younai, A.; Shaw, J. T. A route to a wide range of cyclopentanecarboxylic acids via 4-substituted camphors. Beilstein J. Org. Chem.2012 , 8, 243–248. DOI: 10.3762/bjoc.8.25. [Link]
- Fuller, W. D.; Goodman, M.; Verlander, M. S.
-
Capon, B.; Page, M. I. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. J. Chem. Soc. B, 1971 , 741-746. DOI: 10.1039/J29710000741. [Link]
-
McMurry, J. E. Organic Chemistry, 9th ed.; Cengage Learning, 2015. [Link]
-
Ashby, E. C.; Laemmle, J.; Neumann, H. M. Mechanism of Grignard reagent formation. The rate of reaction of cyclopentyl bromide with magnesium is transport limited in diethyl ether. J. Am. Chem. Soc.1974 , 96 (15), 4889–4895. DOI: 10.1021/ja00822a028. [Link]
-
National Institute of Standards and Technology. Cyclopentanecarboxylic acid. NIST Chemistry WebBook. [Link]
-
Grokipedia. Favorskii reaction. [Link]
-
Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate? [Link]
-
Thorpe, J. F.; Kon, G. A. R. Cyclopentanone. Org. Synth.1925 , 5, 37. DOI: 10.15227/orgsyn.005.0037. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
-
LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Allinger, N. L.; Zalkow, L. A. Conformation and reactivity. Part VII.
Technical Support Center: Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and overcome common challenges.
Our approach is grounded in fundamental principles of organic chemistry, focusing on the widely-used Grignard carboxylation and Friedel-Crafts acylation routes. We aim to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Grignard carboxylation pathway, a common and versatile method for this transformation.
Issue 1: Low or No Yield of Grignard Reagent
Symptoms:
-
Magnesium turnings do not disappear or become dull.
-
No exotherm (heat generation) is observed upon addition of the aryl halide.
-
If using an iodine crystal for activation, the brown color persists.[1]
-
Titration of an aliquot shows low concentration of the Grignard reagent.
Causality and Solutions:
The formation of a Grignard reagent is a sensitive reaction that is highly dependent on the purity of reagents and the reaction conditions. The primary cause of failure is often the presence of moisture or an oxide layer on the magnesium surface.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Grignard reaction initiation.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2][3]
-
Action: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial source in a sealed, anhydrous grade bottle.[4]
-
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the turnings can prevent the reaction from initiating.
-
Action: Activate the magnesium. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane.[5] Diisobutylaluminum hydride (DIBAH) can also be used for activation at low temperatures.[6][7]
-
-
-
Initiation: Sometimes the reaction requires a little "push" to get started.
-
Action: After adding a small amount of the 1-bromo-3,5-dimethylbenzene solution to the activated magnesium, gently warm the flask with a heat gun. If the reaction initiates, you will observe bubbling on the magnesium surface and an exotherm. Once initiated, the reaction should be self-sustaining.
-
Issue 2: Low Yield of Carboxylic Acid after Carboxylation
Symptoms:
-
A significant amount of the starting material (1-bromo-3,5-dimethylbenzene) is recovered.
-
The primary byproduct is 3,3',5,5'-tetramethyl-1,1'-biphenyl (a Wurtz coupling product).[2]
-
The primary byproduct is 1,3-dimethylbenzene (from quenching of the Grignard reagent).
Causality and Solutions:
Low yields at this stage can be due to incomplete carboxylation, side reactions, or issues during the workup and purification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low carboxylic acid yield.
-
Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide is highly exothermic and can be inefficient if not properly controlled.
-
Action: Use a large excess of freshly crushed, high-quality dry ice (solid CO2). Pour the Grignard solution slowly onto the dry ice to maintain a low temperature and ensure efficient trapping of the Grignard reagent.[8][9] Gaseous CO2 can also be bubbled through the solution, but this is often less efficient on a lab scale.
-
-
Wurtz Coupling: This side reaction, where the Grignard reagent reacts with unreacted aryl halide, is favored at higher temperatures.
-
Action: Maintain a gentle reflux during Grignard formation and avoid excessive heating.[2] The slow, dropwise addition of the aryl halide to the magnesium suspension helps to keep the concentration of the halide low, minimizing this side reaction.
-
-
Workup and Purification: The carboxylic acid needs to be efficiently extracted from the reaction mixture.
-
Action: After quenching with acid, the carboxylic acid can be extracted into an organic solvent. A more effective method is to extract the deprotonated carboxylate into a basic aqueous solution (e.g., saturated sodium bicarbonate), wash the aqueous layer with an organic solvent to remove neutral byproducts, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction?
A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is often preferred due to its higher boiling point, which can aid in the initiation of the reaction with less reactive aryl halides.[10][11][12] Its superior solvating power also helps to stabilize the Grignard reagent.[13]
| Solvent | Boiling Point (°C) | Key Advantages |
| Diethyl Ether | 34.6 | Easier to remove during workup. |
| Tetrahydrofuran (THF) | 66 | Better for less reactive halides, higher yields often observed.[13] |
Q2: Can I use an alternative method to synthesize this compound?
A2: Yes, a Friedel-Crafts acylation is a viable alternative. This method involves the reaction of 1,3-dimethylbenzene (m-xylene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[14]
Q3: My reaction mixture turns cloudy and then black during the Grignard formation. Is this normal?
A3: A cloudy or grayish appearance is a positive sign that the Grignard reagent is forming.[1] However, if the mixture turns black, it could indicate decomposition, possibly due to overheating or the presence of impurities.[4]
Q4: How can I purify the final product?
A4: The most common purification method is recrystallization. Suitable solvents include heptane, cyclohexane, or a mixture of ethyl acetate and hexanes. If the product is an oil, column chromatography on silica gel may be necessary. The basic extraction method described in the troubleshooting section is also a highly effective purification technique.[9]
Detailed Experimental Protocol: Grignard Carboxylation Method
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 1-Bromo-3,5-dimethylbenzene | 185.07 | 18.5 g | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | catalytic |
| Dry Ice (solid CO2) | 44.01 | ~100 g | ~2.27 |
| 6 M Hydrochloric Acid | - | ~100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 150 mL | - |
Procedure:
-
Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a single crystal of iodine in the flask.
-
Prepare a solution of 1-bromo-3,5-dimethylbenzene in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add approximately 10 mL of the aryl bromide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun until initiation occurs.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction.
-
-
Carboxylation:
-
In a separate beaker, crush approximately 100 g of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add 100 mL of 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[9]
-
Transfer the mixture to a separatory funnel and extract with two 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 100 mL of saturated sodium bicarbonate solution.
-
Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl until the carboxylic acid precipitates.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
References
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
Reddit. (2016, November 18). THF vs ether in Grignard synthesis. Retrieved from [Link]
-
ResearchGate. (2020, June 20). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
Welcome to the technical support hub for the purification of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (CAS 919017-14-4). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to overcome common challenges in the purification of this compound.
Introduction to Purification Challenges
This compound is a solid compound with a molecular weight of 218.29 g/mol .[1][2] Its purification can be complicated by the presence of unreacted starting materials, byproducts, and residual solvents, depending on the synthetic route employed.[3] The choice of the optimal purification technique is critical and depends on the nature and quantity of these impurities. This guide provides a systematic approach to selecting and troubleshooting the most effective purification methods.
Decision-Making Workflow for Purification
Choosing the right purification strategy is the first and most crucial step. This decision tree illustrates a logical workflow for selecting the appropriate technique based on the primary type of impurity present.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Recrystallization Failure: Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point.[4][5] | 1. Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to prevent supersaturation upon cooling.[4] 2. Slow Cooling: Allow the solution to cool very slowly to encourage crystal lattice formation instead of oiling. Insulating the flask can help.[4] 3. Change Solvent System: If oiling persists, select a lower-boiling point solvent or a different solvent mixture. |
| Recrystallization Failure: No Crystals Form | The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.[4][6] | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent surface. The tiny scratches provide a surface for crystallization to begin.[7] 2. Add a Seed Crystal: If available, add a tiny crystal of the pure compound to initiate crystallization.[6] 3. Reduce Solvent Volume: If the solution is too dilute, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] |
| Low Yield After Recrystallization | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also have some solubility in the cold rinsing solvent.[7] | 1. Minimize Solvent: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[7] 2. Use Ice-Cold Rinse: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.[7] 3. Recover from Mother Liquor: If a large amount of product remains in the filtrate, it can be recovered by evaporating some of the solvent and attempting a second crystallization. |
| Column Chromatography: Streaking/Tailing of the Compound Spot on TLC | The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, leading to poor separation and tailing of the spot.[3] | 1. Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the eluent. This keeps the carboxylic acid in its protonated state, reducing interactions with the silica and resulting in a more defined spot.[3] |
| Acid-Base Extraction: Formation of an Emulsion | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult. | 1. Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[3] 2. Break the Emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling can also be effective. |
| Acid-Base Extraction: Incomplete Precipitation of the Carboxylic Acid | After acidifying the aqueous layer to regenerate the carboxylic acid, precipitation is incomplete, leading to low recovery. | 1. Ensure Sufficient Acidification: Check the pH of the aqueous solution with litmus paper or a pH meter to confirm it is sufficiently acidic to fully protonate the carboxylate salt.[8] 2. Cool the Solution: Cooling the solution in an ice bath can decrease the solubility of the carboxylic acid and promote further precipitation. 3. Extract with Organic Solvent: If the compound remains partially dissolved, perform a back-extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the remaining product from the aqueous layer.[8] |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: A common and effective solvent system for the recrystallization of this compound is an ethanol/water mixture.[1] The crude solid is dissolved in a minimal amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form crystals.
-
-
Q2: How can I remove neutral impurities, such as unreacted 3,5-dimethylbenzene, from my product?
-
A2: Acid-base extraction is the most effective method for removing neutral impurities.[9][10] The crude product is dissolved in an organic solvent (like ether or dichloromethane), and a weak aqueous base (e.g., sodium bicarbonate solution) is added.[11][12] The carboxylic acid will be deprotonated to form a water-soluble salt, which moves to the aqueous layer, while the neutral impurity remains in the organic layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.[8]
-
-
Q3: My compound is streaking on the silica gel column even with an acidified eluent. What else can I try?
-
A3: If streaking persists, consider using a different stationary phase, such as alumina, which has different surface properties.[13] Alternatively, reversed-phase chromatography on a C18 column can be a very effective technique for purifying carboxylic acids, especially when dealing with highly polar compounds.[13][14]
-
-
Q4: Can I use a strong base like sodium hydroxide for the acid-base extraction?
-
A4: While a strong base like NaOH will deprotonate the carboxylic acid, using a milder base like sodium bicarbonate (NaHCO₃) is often preferred.[11] NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid but not strong enough to react with other potentially sensitive functional groups. It also helps to minimize the formation of emulsions.
-
-
Q5: What are the expected spectral characteristics for pure this compound?
-
A5: The purity of the final product should be confirmed by analytical techniques. Infrared (IR) spectroscopy should show a characteristic C=O stretch for the carboxylic acid at approximately 1700 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the substitution pattern on the aromatic ring and the structure of the cyclopentane ring. Mass Spectrometry (MS) should confirm the molecular weight of 218.29 g/mol .[1]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or basic impurities.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization
This method is best for removing small amounts of impurities when the product is already relatively pure.
-
Solvent Selection: An ethanol/water mixture is recommended.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[15]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture. Allow the crystals to dry completely.
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Acid-base extraction - Bionity. (n.d.). Retrieved January 17, 2026, from [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved January 17, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved January 17, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved January 17, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018, April 7). Retrieved January 17, 2026, from [Link]
-
Recrystallization. --->. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6). Retrieved January 17, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 17, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved January 17, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 17, 2026, from [Link]
- Process for the purification of carboxylic acids - Google Patents. (n.d.).
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved January 17, 2026, from [Link]
- Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organic acid column - Chromatography Forum. (2014, July 8). Retrieved January 17, 2026, from [Link]
-
Column chromatography issues : r/chemistry - Reddit. (2024, July 16). Retrieved January 17, 2026, from [Link]
-
Chromatographic separation and identification of organic acids - the Illinois State Water Survey. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recrystallization and Melting Point Analysis - YouTube. (2022, December 5). Retrieved January 17, 2026, from [Link]
-
This compound | C14H18O2 | CID 16228480 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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- 15. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Substituted Cyclopentanecarboxylic Acids
Welcome to the technical support center for the synthesis of substituted cyclopentanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by detailed protocols.
Introduction
The synthesis of substituted cyclopentanecarboxylic acids is a cornerstone in the development of numerous pharmaceuticals and complex molecules. The inherent ring strain and the potential for multiple stereocenters make their synthesis a nuanced endeavor. This guide provides practical, experience-driven advice to help you overcome common hurdles and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures and unexpected outcomes, providing a systematic approach to problem-solving.
Dieckmann Condensation Issues
Q1: My Dieckmann condensation of diethyl adipate is giving a very low yield of the desired β-keto ester precursor. What are the likely causes and how can I fix this?
A1: Low yields in the Dieckmann condensation are a frequent issue and can often be traced back to several key factors. The reaction is an equilibrium process, and pushing it towards the product is critical.[1]
Probable Causes & Solutions:
-
Inadequate Base: The reaction requires a full equivalent of a strong base to drive the equilibrium forward by deprotonating the resulting β-keto ester.[1] Using a weaker base or insufficient stoichiometry will result in a poor yield.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] If using an alkoxide base like sodium ethoxide, ensure it is fresh and anhydrous.
-
-
Presence of Water or Alcohol: The enolate intermediates are highly sensitive to protic species. Any water or alcohol in the reaction will quench the enolate, halting the condensation.[1]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. If using sodium ethoxide in ethanol, it is sometimes beneficial to distill off the ethanol as it forms to drive the reaction.
-
-
Retro-Dieckmann Condensation: This reverse reaction can be a significant issue, especially if the product formed does not have an acidic α-proton between the two carbonyls to be deprotonated by the base, which would otherwise drive the reaction forward.[3][4] Having a quaternary carbon at the α-position can make the product susceptible to this ring-opening.[3]
-
Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This can favor the kinetic cyclization product over the retro reaction. Additionally, ensuring a full equivalent of base is present to deprotonate the product (if possible) is crucial.[5]
-
-
Suboptimal Temperature: Excessively high temperatures can promote side reactions, including decomposition and the retro-Dieckmann.
-
Solution: For bases like sodium ethoxide in toluene, reflux is common. However, stronger bases may allow for lower reaction temperatures, which can improve selectivity.[1]
-
Q2: I've successfully synthesized my β-keto ester via Dieckmann condensation, but upon hydrolysis and decarboxylation to the final carboxylic acid, I'm seeing a mixture of products. Why is this happening?
A2: The hydrolysis and decarboxylation of the β-keto ester intermediate is a critical step that can also introduce complications.
Probable Causes & Solutions:
-
Incomplete Decarboxylation: The decarboxylation step requires heating. Insufficient heating time or temperature can leave unreacted β-keto acid.
-
Solution: Ensure the reaction is heated sufficiently after acidification. Monitoring the reaction by TLC or the cessation of CO₂ evolution can indicate completion.
-
-
Competing Reactions: Under harsh acidic or basic conditions during hydrolysis, other reactions can occur. For example, if other sensitive functional groups are present on the cyclopentane ring, they may react.
-
Solution: Milder hydrolysis conditions, such as using barium hydroxide followed by careful acidification, can be employed. For substrates with acid-sensitive groups, enzymatic hydrolysis could be an option.
-
Michael Addition & Subsequent Cyclization Problems
Q3: I'm performing a Michael addition of a malonate derivative to a cyclopentenone, but I'm getting a significant amount of the 1,2-addition product. How can I favor the desired 1,4-addition?
A3: The competition between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a classic challenge in the chemistry of α,β-unsaturated carbonyls.[6][7]
Probable Causes & Solutions:
-
"Hard" vs. "Soft" Nucleophiles: "Hard" nucleophiles, such as Grignard reagents or organolithiums, tend to favor the kinetically faster 1,2-addition. "Soft" nucleophiles, like enolates of malonates or cyanides, generally favor the thermodynamically more stable 1,4-addition product.[8]
-
Solution: Ensure you are using a stabilized, "soft" nucleophile. If you are using a more reactive nucleophile, consider converting it to a cuprate (a Gilman reagent), which is known to favor 1,4-addition.
-
-
Reaction Conditions: The choice of base and solvent can influence the outcome.
-
Solution: Using a protic solvent can help to solvate the carbonyl oxygen, making the carbonyl carbon less electrophilic and thus favoring 1,4-addition. The use of certain Lewis acids can also promote conjugate addition.
-
Q4: My subsequent intramolecular aldol condensation to form the cyclopentane ring is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Achieving high diastereoselectivity in intramolecular aldol reactions is crucial for controlling the final stereochemistry of your substituted cyclopentanecarboxylic acid. The stereochemical outcome is often determined by the geometry of the enolate intermediate and the transition state of the cyclization.
Probable Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction can be under either thermodynamic or kinetic control, potentially leading to different diastereomers.
-
Solution: For kinetically controlled reactions, use a strong, hindered base like LDA at low temperatures (e.g., -78 °C) to rapidly and irreversibly form the less substituted enolate. For thermodynamically controlled reactions, a weaker base at higher temperatures will allow for equilibration to the more stable enolate and, potentially, the more stable product.
-
-
Enolate Geometry: The E/Z geometry of the enolate can influence the stereochemical outcome of the aldol addition.[9][10]
-
Solution: The choice of base and solvent can influence the enolate geometry. For example, using LDA in THF often favors the E-enolate, while using bases with coordinating counter-ions like lithium or boron can favor a more ordered, cyclic transition state, leading to higher stereoselectivity.[9]
-
Ring-Closing Metathesis (RCM) Failures
Q5: My RCM reaction to form a cyclopentene precursor is either not proceeding or is producing a significant amount of oligomers/polymers. What's going wrong?
A5: RCM is a powerful tool for ring formation, but it is sensitive to reaction conditions and substrate purity.[11]
Probable Causes & Solutions:
-
Catalyst Deactivation: Grubbs-type catalysts are sensitive to impurities, particularly oxygen and moisture.
-
Solution: Ensure your substrate and solvent are thoroughly degassed and dried. The reaction should be run under an inert atmosphere (nitrogen or argon).
-
-
High Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. High concentrations favor the intermolecular pathway.[12]
-
Solution: Run the reaction at high dilution (typically 0.001–0.05 M). A slow addition of the substrate to the catalyst solution can also help maintain a low effective concentration.
-
-
Olefin Isomerization: The catalyst can sometimes isomerize the double bonds of the product, leading to a mixture of undesired compounds.[13]
-
Solution: The addition of certain additives like 1,4-benzoquinone can suppress olefin isomerization.[14] Using a catalyst less prone to isomerization, or optimizing the reaction time to stop the reaction once the desired product is formed, can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general methods for purifying the final substituted cyclopentanecarboxylic acid product?
A1: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Acid-Base Extraction: This is often the first and most effective step. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The carboxylate salt will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) and the pure carboxylic acid extracted back into an organic solvent.[15]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[16] Finding the right solvent or solvent pair is key. Common solvents include water, ethanol, ethyl acetate, and hexane, or mixtures thereof.[15]
-
Chromatography: If extraction and crystallization are insufficient, column chromatography can be used.
-
Normal Phase (Silica Gel): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) with a small amount of acetic or formic acid is often used to prevent streaking of the acidic compound.
-
Reversed-Phase (C18): This can be very effective for purifying polar carboxylic acids. A mobile phase of water and acetonitrile or methanol with a pH modifier like formic or phosphoric acid is typically used.[17][18]
-
Q2: How do I choose the right Grubbs catalyst for my RCM reaction?
A2: The choice of Grubbs catalyst depends on the substrate and the desired outcome.
-
First-Generation Grubbs Catalyst (G-I): Generally less active but can be more selective for simple, unhindered dienes.
-
Second-Generation Grubbs Catalyst (G-II): More active and has a broader substrate scope, but can be more prone to side reactions like olefin isomerization. It is often the go-to catalyst for more challenging substrates.[19]
-
Hoveyda-Grubbs Catalysts: These offer increased stability and are often used in industrial applications. The second-generation Hoveyda-Grubbs catalyst is particularly robust.
Q3: Can I predict the stereochemical outcome of my cyclization reaction?
A3: Predicting stereochemistry with certainty can be challenging without experimental data or high-level computational modeling. However, you can make educated predictions based on mechanistic principles. For intramolecular aldol reactions, chair-like transition states are often invoked to predict the relative stereochemistry of the newly formed stereocenters. The substituents will generally prefer to occupy equatorial positions to minimize steric strain. For reactions involving chiral catalysts or auxiliaries, the specific model for that catalyst system should be consulted.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is adapted from a common laboratory procedure for the synthesis of a key precursor to substituted cyclopentanecarboxylic acids.[1]
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Drying tube, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Setup: Assemble an oven-dried flask with a reflux condenser and drying tube under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous toluene (approx. 3.2 mL per gram of diethyl adipate), sodium ethoxide (1.1 equivalents), and diethyl adipate (1 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature.
-
Workup - Neutralization: Slowly and carefully add 30% HCl with cooling until the mixture is acidic (pH ~2-3).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to Cyclopentanecarboxylic Acid
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
5 M Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Diethyl ether
Procedure:
-
Hydrolysis: To a round-bottom flask, add the ethyl 2-oxocyclopentanecarboxylate and an excess of 5 M NaOH solution. Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. Then, heat the mixture gently to promote decarboxylation (cessation of gas evolution).
-
Extraction: Cool the mixture and extract the cyclopentanecarboxylic acid with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or crystallization.
Data Summary and Visualization
Table 1: Comparison of Bases in the Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Temperature | Yield of Ethyl 2-oxocyclopentanecarboxylate | Reference |
| t-BuOK | Toluene | Reflux | 98% | [2] |
| t-BuONa | Toluene | Reflux | 69% | [2] |
| EtOK | Toluene | Reflux | 41% | [2] |
| EtONa | Toluene | Reflux | 58% | [2] |
This data highlights the significant impact of the base on the reaction yield, with potassium tert-butoxide in toluene providing the highest yield in this example.[2]
Diagrams of Key Mechanisms and Side Reactions
Caption: Dieckmann condensation pathway and the competing retro-Dieckmann side reaction.
Caption: Competing 1,4- (Michael) and 1,2-addition pathways in the reaction with cyclopentenone.
Caption: Competition between intramolecular RCM and intermolecular oligomerization.
References
-
Chempedia. General procedures for the purification of Carboxylic acids. Available at: [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Journal of Chemical Education. Ring-Closing Metathesis: An Advanced Guided-Inquiry Experiment for the Organic Laboratory. Available at: [Link]
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
-
Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]
-
Science.gov. intramolecular aldol condensation: Topics by Science.gov. Available at: [Link]
- Google Patents. CA2022037C - Improved carboxylic acid purification and crystallization process.
-
NIH. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available at: [Link]
-
Baran Lab. Cyclopentane Synthesis. Available at: [Link]
-
Ring Closing Metathesis of Diallylmalonate. Available at: [Link]
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ACS Publications. Prevention of Undesirable Isomerization during Olefin Metathesis. Available at: [Link]
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ResearchGate. Asymmetric Michael Addition of Dimethyl Malonate to 2‐Cyclopenten‐1‐One Catalyzed by a Heterobimetallic Complex. Available at: [Link]
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A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material SOU Student Profile and Organic Chemistry Training O. Available at: [Link]
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NIH. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Available at: [Link]
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Pharmacy 180. Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Available at: [Link]
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NIH. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: [Link]
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ResearchGate. Asymmetric Michael Addition of Dimethyl Malonate to 2 Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: [Link]
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SIELC Technologies. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
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Grokipedia. Michael addition reaction. Available at: [Link]
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PubMed. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
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PubMed. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
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Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
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Technical Support Center: Resolving Impurities in 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
Introduction: Welcome to the technical support guide for 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (CAS 919017-14-4). This molecule is a valuable building block in medicinal chemistry and materials science. However, achieving the high purity required for these applications can be challenging due to the potential for side reactions and persistent impurities from its synthesis. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity issues encountered during their work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: FAQ - Understanding the Impurity Profile
This section addresses common high-level questions about the purity of this compound.
Q1: What are the most likely sources and types of impurities in my synthesis?
The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis, a Friedel-Crafts reaction, provides a clear example[1].
-
Unreacted Starting Materials: The most common impurities are often unreacted 3,5-dimethylbenzene (mesitylene) and the cyclopentanecarboxylic acid precursor. These are typically neutral organic molecules.
-
Reaction Byproducts: If a Grignard-based synthesis is used, coupling reactions can lead to the formation of 3,3',5,5'-tetramethylbiphenyl[2]. In Friedel-Crafts reactions, trace amounts of positional isomers or poly-alkylated species can form, although the 3,5-dimethyl substitution pattern is highly directing.
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., toluene, xylenes), as well as inorganic salts from the workup (e.g., magnesium or aluminum salts), can contaminate the final product if the washing steps are incomplete.
-
Degradation Products: While the molecule is relatively stable, aggressive heating during solvent removal can potentially cause decarboxylation, though this is generally minimal.
Q2: How can I quickly assess the purity of my crude product?
Before embarking on a lengthy purification protocol, a rapid assessment can save significant time.
-
Melting Point Analysis: This is a powerful, albeit classical, technique. The pure compound has a reported melting point of approximately 160–164°C[1]. A broad melting range or a value significantly below this indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the number of components in your crude mixture. Spot your crude material alongside the starting materials on a silica plate. The carboxylic acid should have a lower Rf value than the less polar starting materials. Streaking of the acid spot is common; this can be suppressed by adding a small amount of acetic acid to the eluent.
-
Proton NMR (¹H NMR): A quick ¹H NMR of the crude product is highly informative. The presence of unreacted 3,5-dimethylbenzene will be evident from its characteristic aromatic and methyl proton signals. Comparing the integration of impurity peaks to your product peaks can give a rough estimate of purity.
Q3: My isolated solid has a yellowish or brownish tint. What is the likely cause and is it a major concern?
Discoloration is a frequent issue in organic synthesis. While often indicative of trace impurities, it doesn't always correlate with a significant drop in purity by mass.
-
Cause: The color often arises from highly conjugated, minor byproducts formed during the reaction, especially if reaction temperatures were exceeded. Aromatic compounds, in particular, can form colored charge-transfer complexes or oxidation products. Residual acid catalysts (like AlCl₃) can also contribute to color if not thoroughly quenched and washed.
-
Resolution: In many cases, the colored impurities can be effectively removed by recrystallization, often with the aid of a small amount of activated charcoal. However, excessive use of charcoal can lead to a loss of the desired product due to adsorption[3].
Section 2: Troubleshooting Guide - Step-by-Step Resolution
This section provides a logical workflow for tackling specific purification challenges.
Impurity Resolution Workflow
The following decision tree illustrates a systematic approach to purifying your crude this compound.
Caption: A decision tree for troubleshooting impurities.
Problem 1: Low Purity Due to Neutral Impurities (e.g., Unreacted Starting Materials)
Expert Insight: This is the most common scenario. Neutral organic compounds, such as unreacted 3,5-dimethylbenzene, are best removed by exploiting the acidic nature of your product. An acid-base extraction is a highly effective and scalable chemical method for this separation[4]. The process works by converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt, which partitions into an aqueous phase, leaving the neutral impurities behind in the organic phase.
Solution: Follow the detailed Protocol 1: Standard Acid-Base Extraction .
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Expert Insight: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point[3]. This is often caused by using a solvent in which the compound is too soluble or by the presence of significant impurities that depress the melting point. Successful recrystallization relies on selecting a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures[5].
Solution Workflow:
-
Re-dissolve: Add more of the more "soluble" solvent (e.g., ethanol in an ethanol/water system) and gently heat until the oil fully dissolves[3].
-
Ensure Saturation: If the solution is too dilute, carefully evaporate some solvent to reach the saturation point at the boiling temperature.
-
Slow Cooling: This is critical. Rapid cooling encourages precipitation rather than crystal growth, trapping impurities[3]. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.
-
Re-evaluate Solvent: If the problem persists, the solvent system may be inappropriate. Consult the table below for alternatives.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Properties | Procedure Notes |
| Ethanol / Water | Primary Choice. The compound is soluble in hot ethanol and insoluble in water. Provides a good polarity range for purification[1]. | Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (cloud point). Add a few more drops of hot ethanol to clarify, then cool slowly. |
| Toluene / Heptane | Alternative for Non-polar Impurities. Good for removing less polar byproducts. | Dissolve in a minimum of hot toluene. Add heptane (the "poor" solvent) dropwise until the cloud point is reached. Clarify with a few drops of hot toluene and cool. |
| Ethyl Acetate | Single Solvent Option. Less toxic than toluene. | Dissolve in a minimum of hot ethyl acetate. If the solution is too dilute, boil off some solvent. Cool slowly. |
Solution: For a detailed procedure, follow Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water) .
Problem 3: Persistent, Closely-Related Impurities (e.g., Isomers)
Expert Insight: When impurities have similar chemical properties (polarity, acidity) to the desired product, separation by extraction or simple recrystallization becomes ineffective. In these cases, preparative chromatography is the method of choice. Flash column chromatography on silica gel is a standard technique that separates compounds based on their differential adsorption to the stationary phase[6]. For carboxylic acids, it's crucial to add a small amount of acid to the mobile phase to suppress ionization (deprotonation) of the carboxyl group, which would otherwise lead to severe tailing and poor separation.
Solution: Follow the detailed Protocol 3: Flash Column Chromatography for Carboxylic Acids .
Section 3: Detailed Protocols & Methodologies
Protocol 1: Standard Acid-Base Extraction for Carboxylic Acid Purification
Principle: This protocol separates the acidic product from neutral and basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble salt, while neutral impurities remain in the organic layer.
Caption: Workflow for Acid-Base Extraction Purification.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M NaOH. Combine this aqueous extract with the first one. The organic layer, containing neutral impurities, can now be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
Principle: This method purifies the solid based on differences in solubility. The compound is dissolved in a minimum amount of a hot "good" solvent (ethanol) and then a "poor" solvent (water) is added to decrease its solubility, forcing the pure material to crystallize upon slow cooling.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue adding ethanol in small portions until the solid just dissolves.
-
Add Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness.
-
Clarify: Add a few drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is saturated.
-
Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Crystal formation should begin within 20-30 minutes.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals to a constant weight.
Protocol 3: Flash Column Chromatography for Carboxylic Acids
Principle: This technique separates compounds based on their polarity. A more polar compound will adhere more strongly to the silica gel and thus elute later than a less polar compound.
Step-by-Step Procedure:
-
Select Eluent: A common mobile phase for a compound of this polarity is a mixture of heptane (or hexanes) and ethyl acetate. A starting point could be 4:1 Heptane:Ethyl Acetate. Crucially, add 0.5-1% acetic acid to this mixture to ensure the carboxylic acid remains protonated.
-
Pack Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 4:1 to 2:1 Heptane:Ethyl Acetate) to elute your product.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.
Section 4: Characterization of Purity
After purification, confirm the identity and purity of your this compound using the following analytical markers.
Table 2: Analytical Data for Pure Compound
| Technique | Expected Result for Pure Compound | Common Impurity Signatures |
| Melting Point | Sharp range, 160–164°C[1] | Broad or depressed range (e.g., 150-158°C) |
| ¹H NMR (CDCl₃) | Sharp singlets for two aromatic protons and two methyl groups. Complex multiplets for the cyclopentane protons. A broad singlet for the carboxylic acid proton (>10 ppm). | Peaks corresponding to 3,5-dimethylbenzene (~6.8-6.9 ppm for Ar-H, ~2.3 ppm for Me). |
| ¹³C NMR (CDCl₃) | A peak for the carboxylic carbon (~180 ppm), peaks for the quaternary and substituted aromatic carbons, and peaks for the cyclopentane and methyl carbons. | Extra peaks in the aromatic or aliphatic regions. |
| FTIR (KBr or ATR) | A very broad O-H stretch from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch at ~1700 cm⁻¹[1]. | Absence or weakness of the broad O-H stretch could indicate an ester or other derivative. |
References
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
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Parlow, J. J., & Flynn, D. L. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(1), 58-61. (Note: A direct link to the full text may require a subscription. A general link to the journal is provided.) [Link]
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Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
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Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from [Link]
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Catalyst selection for the synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid and its analogues. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for this important class of molecules. Derivatives of this compound have shown potential in the development of novel analgesics and agrochemicals.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and select the optimal catalytic system for your specific research needs.
Synthesis Strategy: A Decision Framework
The synthesis of a 1-aryl-cycloalkanecarboxylic acid involves the formation of a sterically hindered quaternary carbon center. The choice of catalyst is paramount and depends heavily on the available starting materials, scalability requirements, and tolerance for specific reaction conditions. The primary catalytic routes include traditional Lewis acid catalysis, modern palladium-catalyzed cross-coupling, and phase-transfer catalysis.
Below is a decision-making framework to help guide your choice of synthetic strategy.
Caption: Decision framework for selecting a synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
There are three main catalytic approaches:
-
Friedel-Crafts Acylation or Alkylation : This classic method uses a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to either acylate 3,5-dimethylbenzene with a cyclopentanecarboxylic acid derivative or alkylate a cyclopentane precursor with a 3,5-dimethylbenzyl halide.[1][2]
-
Palladium-Catalyzed α-Arylation : A modern cross-coupling method that forms the C-C bond between the enolate of a cyclopentanecarboxylic acid derivative and an aryl halide (e.g., 3,5-dimethylphenyl bromide).[3][4] This approach is part of the broader class of Buchwald-Hartwig C-C bond formation reactions.[3]
-
Phase-Transfer Catalysis (PTC) : This method is typically used for alkylation reactions. A potential route involves the PTC-mediated alkylation of 3,5-dimethylphenylacetonitrile with 1,4-dihalobutane to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[5][6]
Q2: How do I choose between a Lewis Acid, a Palladium catalyst, or a Phase-Transfer Catalyst?
Your choice depends on several factors:
-
Cost and Scale : For large-scale synthesis where cost is a major driver, a Friedel-Crafts reaction may be preferable due to the low cost of AlCl₃.[1] However, waste disposal of the stoichiometric Lewis acid can be a concern.[7] PTC also offers scalability and the use of inexpensive inorganic bases.[5]
-
Functional Group Tolerance : If your substrates contain sensitive functional groups (e.g., esters, ketones, amines), Palladium-catalyzed cross-coupling is superior.[4][8] Strong Lewis acids used in Friedel-Crafts reactions are incompatible with many functional groups.[9]
-
Reaction Conditions : Friedel-Crafts reactions often require strictly anhydrous conditions and can be difficult to control.[1][9] PTC reactions are often milder and can be run in biphasic systems, simplifying workup.[10] Palladium catalysis often requires inert atmospheres and careful optimization of the catalyst system.[11]
Q3: What are the main safety concerns with these catalysts?
-
Lewis Acids (AlCl₃) : Highly corrosive and water-reactive. It reacts violently with moisture, releasing HCl gas. All manipulations must be performed under strictly anhydrous conditions.
-
Palladium Catalysts : Palladium itself has low toxicity, but some phosphine ligands can be toxic and air-sensitive. Finely divided palladium on carbon (if used for precursor synthesis) is pyrophoric and must be handled with care.
-
Phase-Transfer Catalysts (Quaternary Ammonium Salts) : Generally have low toxicity, but some can be irritating. Quaternary ammonium hydroxides are corrosive.[5]
Troubleshooting Guide by Synthesis Method
Method 1: Friedel-Crafts Acylation/Alkylation
This route is attractive for its use of inexpensive and readily available starting materials.[1] However, it is prone to several issues.
Q: My reaction yield is very low. What are the common causes?
-
Moisture Contamination : This is the most common cause of failure. Aluminum chloride (AlCl₃) is a powerful Lewis acid that is rapidly deactivated by water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Stoichiometry : In Friedel-Crafts acylations, the AlCl₃ coordinates to the product ketone, rendering it inactive. Therefore, slightly more than one equivalent of catalyst is required.[12]
-
Substrate Deactivation : The aromatic ring must be electron-rich enough to undergo electrophilic substitution. While 3,5-dimethylbenzene is activated, if your substrate has electron-withdrawing groups, the reaction may fail.[9]
-
Insufficient Reaction Temperature/Time : Some Friedel-Crafts reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine completion.
Q: I'm observing significant side products, such as isomers or poly-alkylated species. How can I improve selectivity?
-
Isomerization : This is more common in Friedel-Crafts alkylation than acylation due to the potential for carbocation rearrangements.[2] Using acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) can prevent this.[2]
-
Polysubstitution : The product of an alkylation reaction is often more reactive than the starting material, leading to multiple additions. Using a large excess of the aromatic substrate can minimize this. In contrast, the ketone product of an acylation is deactivated, which prevents further reaction.[12]
-
Temperature Control : Lowering the reaction temperature can often improve selectivity by minimizing side reactions.
Method 2: Palladium-Catalyzed α-Arylation
This powerful method allows for the coupling of a broad range of substrates under relatively mild conditions. The key is selecting the correct combination of palladium precursor, ligand, and base.[8]
Q: My cross-coupling reaction is not working. How do I select the right Pd catalyst and ligand?
-
Catalyst Generation : The active catalyst is a Pd(0) species. You can use a direct Pd(0) source like Pd(dba)₂ or reduce a Pd(II) precursor like Pd(OAc)₂ in situ.
-
Ligand Choice : This is critical. For forming sterically hindered C(sp²)-C(sp³) bonds, bulky, electron-rich phosphine ligands are required. These ligands promote the crucial reductive elimination step.
-
First-generation ligands (e.g., P(o-tolyl)₃) have limited scope.[13]
-
Bidentate ligands (e.g., BINAP, dppf) offered improvements.[14]
-
Modern bulky monophosphine biaryl ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often the most effective for challenging couplings.[8][13] They provide a combination of steric bulk and electron-donating character that stabilizes the catalytic intermediates and accelerates the reaction.
-
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Technical Support Center: Solvent Effects on Cyclopentanecarboxylic Acid Formation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals investigating the synthesis of cyclopentanecarboxylic acid and related structures. The choice of solvent is a critical parameter that can dramatically influence reaction rates, yields, and impurity profiles. This document provides in-depth, field-proven insights into navigating the complexities of solvent effects for this specific transformation, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of solvents in the formation of cyclopentanecarboxylic acid, particularly via the Favorskii rearrangement of 2-chlorocyclohexanone, a common synthetic route.[1]
Q1: How does a solvent fundamentally alter the rate of a chemical reaction?
A solvent's influence on reaction kinetics is primarily through its interaction with the reactants and, more importantly, the transition state.[2] According to transition state theory, a reaction proceeds faster if the solvent stabilizes the transition state more than it stabilizes the reactants.[2] Conversely, if the reactants are more strongly stabilized by the solvent than the transition state, the reaction will slow down. Key solvent properties that govern these interactions include polarity, proticity, and viscosity.[3][4]
Q2: What are "polar protic" and "polar aprotic" solvents, and why is the distinction so critical?
This is arguably the most important solvent-related question for this type of reaction.
-
Polar Protic Solvents: These solvents, like water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), are highly polar and can act as hydrogen bond donors because they have a hydrogen atom attached to an electronegative atom (like oxygen).[5][6]
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN) possess significant polarity (large dipole moments) but lack an acidic proton, meaning they cannot donate hydrogen bonds.[7][8]
The distinction is crucial because polar protic solvents can form a "cage" of hydrogen bonds around anionic nucleophiles (e.g., the enolate intermediate in the Favorskii rearrangement).[9][10] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack an electrophile, thus slowing the reaction.[5][11] Polar aprotic solvents solvate cations well but leave anions relatively "naked" and highly reactive, which can accelerate reaction rates by orders of magnitude.[7][9]
Q3: For the Favorskii rearrangement to form cyclopentanecarboxylic acid, which solvent type is generally preferred?
The rate-determining step in the Favorskii rearrangement involves the formation of an enolate and its subsequent intramolecular nucleophilic attack. This process is mechanistically similar to S_N2 reactions. Therefore, polar aprotic solvents are strongly preferred .[7][10] Using a polar aprotic solvent like DMF or DMSO can dramatically increase the reactivity of the enolate intermediate, leading to faster reaction rates compared to protic solvents like methanol or ethanol.[9][12] For example, one S_N2 reaction was observed to be 10 million times faster in DMF than in methanol.[3]
Q4: How do I quantitatively compare solvent polarity?
While "polarity" is a complex term, several empirical scales are used:
-
Dielectric Constant (ε): This measures a solvent's ability to separate charges and is a good indicator of general polarity.[13][14] Polar solvents have high dielectric constants.
-
Reichardt's E_T(30) Scale: This is a more comprehensive measure based on the solvatochromic effect on a specific indicator dye (Reichardt's dye).[15][16][17] The E_T(30) value is the molar transition energy of the dye in the solvent; a higher E_T(30) value indicates higher polarity.[15][18]
These values, along with other properties, are invaluable for rational solvent selection.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Classification | Dielectric Constant (ε) at 20°C | E_T(30) (kcal/mol) | Viscosity (cP at 20°C) |
| Water | Polar Protic | 80.1 | 63.1 | 1.002 |
| Methanol | Polar Protic | 32.6 | 55.4 | 0.59 |
| Ethanol | Polar Protic | 24.3 | 51.9 | 1.20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 43.8 | 0.92 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 45.1 | 2.20 |
| Acetonitrile | Polar Aprotic | 37.5 | 45.6 | 0.37 |
| Acetone | Polar Aprotic | 20.7 | 42.2 | 0.32 |
| Toluene | Non-polar | 2.38 | 33.9 | 0.59 |
| Hexane | Non-polar | 1.88 | 31.0 | 0.31 |
Note: Data compiled from various sources.[3][12][17] Values can vary slightly with temperature and purity.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Issue 1: Reaction Rate is Extremely Slow or Stalled
-
Primary Suspect: Inappropriate Solvent Choice (Proticity)
-
Causality: You may be using a polar protic solvent (e.g., methanol, ethanol). As explained in the FAQs, these solvents heavily solvate and deactivate the anionic nucleophile (enolate) required for the key ring-contraction step. This "caging" effect significantly increases the activation energy barrier.[9][10]
-
Troubleshooting Steps:
-
Confirm Solvent Type: Verify the solvent used in your protocol. The Favorskii reaction is often taught using sodium methoxide in methanol, which can be slow.[19]
-
Switch to a Polar Aprotic Solvent: Replace the protic solvent with a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile. This single change can lead to a dramatic rate enhancement.[9]
-
Monitor Water Content: Ensure your reagents and solvent are anhydrous. Trace amounts of water can act as a protic source, quenching the reactive intermediates.
-
-
-
Secondary Suspect: High Solvent Viscosity
-
Causality: In highly viscous solvents, the rate of diffusion of reactant molecules is slower. This reduces the frequency of collisions, thereby decreasing the overall reaction rate.[3][4][20] This is particularly relevant for diffusion-controlled reactions.
-
Troubleshooting Steps:
-
Check Viscosity Data: Refer to Table 1. If using a highly viscous solvent like DMSO, consider if a less viscous alternative like acetonitrile could work.
-
Increase Temperature: Gently heating the reaction mixture will decrease the solvent's viscosity and increase the kinetic energy of the reactants, both of which will increase the reaction rate.[3] Always confirm the thermal stability of reactants and products before increasing the temperature.
-
-
Issue 2: Low Yield and/or Formation of Significant Side Products
-
Primary Suspect: Solvent Participation in the Reaction
-
Causality: The solvent should be an inert medium for the reaction.[21] If a reactive solvent like an alcohol is used in the Favorskii rearrangement, it can compete with the desired reaction pathway. For instance, the intermediate could react with the alcohol solvent to form ether byproducts.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use GC-MS or LC-MS to identify the structure of major impurities. If they incorporate fragments of your solvent, this confirms solvent reactivity.
-
Select an Inert Solvent: Choose a solvent that does not have functional groups that can react with your base, electrophiles, or nucleophiles. Aprotic solvents like DMF, DMSO, THF, or even a non-polar solvent like toluene (depending on reagent solubility) are generally safer choices in this regard.[22]
-
-
-
Secondary Suspect: Poor Solubility of Reagents
-
Causality: For a reaction to occur, the reactants must be in the same phase to interact.[11][21] If one of your key reagents (e.g., the base or the starting 2-chlorocyclohexanone) has poor solubility in the chosen solvent, the reaction will be slow and inefficient, proceeding only at the surface of the undissolved material.
-
Troubleshooting Steps:
-
Observe the Reaction Mixture: Is the mixture a clear, homogeneous solution or a heterogeneous slurry? If it's a slurry, solubility may be the limiting factor.
-
Consult Solubility Charts or Test Solubility: Before running the reaction at scale, perform small-scale solubility tests of your starting materials in the candidate solvents.
-
Choose a Better Solvent: Select a solvent that fully dissolves all reactants at the desired reaction temperature. A polar aprotic solvent like DMF often provides excellent dissolving power for a wide range of organic and inorganic reagents.[5]
-
-
Visualizations and Diagrams
Diagram 1: The Solvent "Caging" Effect
This diagram illustrates why polar aprotic solvents are superior for reactions involving anionic nucleophiles.
Caption: Protic vs. Aprotic Solvation of a Nucleophile.
Experimental Protocols
This section provides a standardized workflow for empirically determining the effect of different solvents on your reaction rate.
Protocol: Comparative Kinetic Analysis of Cyclopentanecarboxylic Acid Formation
Objective: To quantify the effect of different solvents on the reaction rate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-chlorocyclohexanone in a non-interfering solvent (e.g., toluene).
-
Prepare solutions of your chosen base (e.g., sodium methoxide) in each of the test solvents (e.g., Methanol, DMF, Acetonitrile, DMSO). Ensure concentrations are identical.
-
Prepare an internal standard (IS) stock solution (e.g., undecane or another non-reactive compound with a distinct GC peak).
-
-
Reaction Setup:
-
In separate, temperature-controlled reaction vessels (e.g., vials in a heating block), add the base solution for each solvent to be tested.
-
Add a precise amount of the internal standard to each vial.
-
Equilibrate all vessels to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, add a precise aliquot of the 2-chlorocyclohexanone stock solution to each vial. Start a timer (t=0).
-
At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vessel.
-
Immediately quench the aliquot in a vial containing a neutralizing agent (e.g., dilute HCl) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample using Gas Chromatography (GC) or HPLC.
-
For each time point, determine the concentration of the remaining 2-chlorocyclohexanone and the formed cyclopentanecarboxylic acid (or its ester derivative) by comparing their peak areas to the peak area of the internal standard.
-
-
Data Processing:
-
Plot the concentration of the reactant (2-chlorocyclohexanone) versus time for each solvent.
-
From these plots, determine the initial reaction rate for each solvent. For a more detailed analysis, plot ln([Reactant]) vs. time. If linear, the slope will be equal to -k (the pseudo-first-order rate constant).
-
Compare the calculated rate constants (k) to quantify the solvent effect.
-
Diagram 2: Experimental Workflow for Kinetic Studies
Caption: Workflow for comparing reaction rates across different solvents.
References
-
Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2024). Tenger Chemical. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
The Kirkwood-Buff Theory of Solutions: With Selected Applications to Solvation and Proteins. Northeastern University. [Link]
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Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2023). ResearchGate. [Link]
-
Kirkwood-Buff Theory. Prof Steven Abbott. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]
-
How does the dielectric constant affect SN1 and SN2 reactions?. (2023). brainly.com. [Link]
-
Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. [Link]
-
Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. Nopir. [Link]
-
Reactions of Carboxylic Acids. (2023). OpenStax. [Link]
-
The Kirkwood-Buff Theory of Solutions - 1st Edition. Elsevier. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Kirkwood–Buff integrals for ideal solutions. PubMed Central (PMC) - NIH. [Link]
-
THE INFLUENCE OF THE SOLVENT ON REACTION RATES. RSC Publishing. [Link]
-
Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. MDPI. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2024). Orango. [Link]
-
Recent Applications of Kirkwood-Buff Theory to Biological Systems. PubMed Central (PMC) - NIH. [Link]
-
Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Identify the missing. (2023). brainly.com. [Link]
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The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org. [Link]
-
Reichardt's dye. Wikipedia. [Link]
-
Dimroth and Reichardt ET. Stenutz. [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
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Factors that Affect Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
EFFECT OF THE SOLVENT VISCOSITY ON THE RATE OF PHENOXYL RADICAL Plenum Publishing Corporation. ResearchGate. [Link]
-
Cyclopentanecarboxylic acid. Wikipedia. [Link]
-
Cyclopentanecarboxylic acid preparation mechanism. vpxebv.garden. [Link]
- Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods (RSC Publishing). [Link]
-
Carboxyl Derivatives. (2023). Chemistry LibreTexts. [Link]
-
What is an organic solvent? How does it affect the rate of reaction?. (2022). Quora. [Link]
-
How are solvents chosen in organic reactions?. (2016). Chemistry Stack Exchange. [Link]
-
Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
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Technical Support Center: Characterization of Complex Phenylcyclopentane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant challenges encountered during the structural characterization and analysis of complex phenylcyclopentane derivatives. These molecules, while prevalent in medicinal chemistry, present unique hurdles due to their stereochemical complexity and conformational properties.[1] This resource is structured in a question-and-answer format to provide direct, actionable solutions to common experimental problems.
Section 1: Chromatographic Separation Challenges
The presence of multiple chiral centers and the rigid, non-planar structure of the cyclopentane ring often leads to the formation of complex mixtures of stereoisomers (enantiomers and diastereomers). Their effective separation is a critical first step for accurate characterization and biological evaluation.[2]
Q1: My HPLC analysis shows broad or overlapping peaks for my phenylcyclopentane derivative. How can I improve the resolution?
A1: Poor resolution in HPLC is a common issue that can often be solved by systematically optimizing several parameters.[3] The goal is to manipulate the interactions between your analytes, the stationary phase, and the mobile phase to enhance separation.
Causality: Broad or co-eluting peaks indicate insufficient differential partitioning of the analytes. This can stem from an inappropriate choice of column chemistry, a mobile phase that isn't selective enough, or suboptimal instrument conditions. For complex isomers, even minor adjustments can have a significant impact.[3][4]
Troubleshooting Protocol:
-
Rule of One: Change only one parameter at a time to clearly identify the source of improvement.[4]
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.
-
pH Control: If your molecule has ionizable groups, adjusting the mobile phase pH with a buffer can dramatically alter retention and peak shape. Aim for a pH at least 2 units away from the analyte's pKa.
-
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, improve peak efficiency (making them narrower), and sometimes alter selectivity. Test temperatures in 5°C increments (e.g., 30°C, 35°C, 40°C).
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Column Chemistry: If optimization fails, the stationary phase may not be suitable. For phenyl-containing compounds, a column with a phenyl-hexyl stationary phase can offer beneficial π-π interactions, improving selectivity compared to a standard C18 column.
Troubleshooting Summary for Poor HPLC Resolution
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Broad Peaks | Column contamination or degradation | Flush the column with a strong solvent; if unresolved, replace the column.[3][4] |
| Sample overload | Reduce the injection volume or dilute the sample.[4] | |
| Incompatible sample solvent | Dissolve the sample in the mobile phase whenever possible.[4] | |
| Overlapping Peaks | Insufficient selectivity | Modify mobile phase composition (organic solvent type, pH) or switch to a different column chemistry (e.g., Phenyl-Hexyl).[3] |
| Low column efficiency | Decrease the flow rate or increase the column temperature. | |
| Drifting Baseline | Inadequate mobile phase degassing or mixing | Degas the mobile phase thoroughly; check pump performance.[5] |
| | Column temperature fluctuation | Use a column oven to maintain a constant temperature.[4] |
Q2: I'm struggling to separate diastereomers of my substituted phenylcyclopentane. What's the best approach?
A2: Diastereomers have different physical and chemical properties, meaning they can be separated using standard (achiral) chromatography. However, their structural similarity can make this challenging. A systematic method development approach is required.
Causality: The separability of diastereomers depends on the extent to which their different 3D shapes interact with the stationary phase. The key is to find a combination of stationary and mobile phases that maximizes these subtle differences.
Experimental Workflow: Diastereomer Separation
Below is a logical workflow for developing a separation method for phenylcyclopentane diastereomers.
Caption: Workflow for HPLC method development for diastereomer separation.
Q3: How can I separate the enantiomers of my chiral phenylcyclopentane derivative?
A3: Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. You must introduce a chiral element into the chromatographic system.[6]
Causality: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector. These complexes have different energies and stabilities, leading to different retention times.
Primary Strategies for Enantiomeric Separation:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method.[2][6] CSPs are packed with a chiral selector covalently bonded to the silica support. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a wide range of compounds.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the analytes in solution before they interact with a standard (achiral) column. This method is less common due to the higher consumption of the often-expensive chiral additive.
-
Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These can then be separated on a standard achiral column as described in Q2. This method is robust but requires an additional reaction step and confirmation that no racemization occurred.
Section 2: NMR Spectroscopy Troubleshooting
NMR is the most powerful tool for elucidating the precise structure of complex organic molecules. However, for phenylcyclopentane derivatives, overlapping signals and complex coupling patterns can make spectra difficult to interpret.[7][8]
Q1: The ¹H NMR spectrum of my product is very complex, especially in the aliphatic region (1.5-3.0 ppm). How can I decipher the structure?
A1: When a 1D ¹H NMR spectrum is too crowded for interpretation, 2D NMR experiments are essential. They reveal correlations between nuclei, allowing you to piece together the molecular framework.
Causality: The complexity arises from multiple non-equivalent protons on the cyclopentane ring, each split by its neighbors, leading to overlapping multiplets.[8] 2D NMR spreads this information into a second dimension, resolving the overlap.
Essential 2D NMR Experiments:
| Experiment | Information Provided | Application for Phenylcyclopentane Derivatives |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds). | Trace the proton connectivity around the cyclopentane ring and along any side chains. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon it is attached to (¹J-coupling). | Assigns the carbon signal for each proton, confirming C-H attachments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons to carbons over multiple bonds (typically 2-3 bonds). | Piece together the entire carbon skeleton by connecting fragments. Crucial for identifying quaternary carbons and linking the phenyl ring to the cyclopentane core. |
By using these three experiments in concert, you can unambiguously trace the molecular structure from one atom to the next.[9]
Q2: How do I determine the relative stereochemistry (e.g., cis vs. trans) of substituents on the cyclopentane ring using NMR?
A2: The relative orientation of substituents is determined by analyzing two key NMR parameters: vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).[10][11]
Causality:
-
Coupling Constants: The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them. According to the Karplus relationship, a trans relationship (dihedral angle ~180°) typically results in a larger J-value than a cis relationship (dihedral angle ~0°).
-
NOE: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[11] This effect is highly distance-dependent (~1/r⁶), meaning an enhancement is only observed between protons that are close to each other (< 5 Å), regardless of whether they are bonded.
Experimental Protocol:
-
Measure Coupling Constants: Carefully analyze the multiplicity of the signals for the cyclopentane ring protons. For rigid systems, this can be straightforward.
-
Run a 2D NOESY (or ROESY) Experiment: This is the most reliable method. A cross-peak between two protons in a NOESY spectrum provides definitive proof that they are on the same face of the ring (cis). The absence of a cross-peak suggests they are on opposite faces (trans).
Caption: The Nuclear Overhauser Effect (NOE) distinguishes stereoisomers.
Typical Coupling Constants in Cyclopentane Rings
| Proton Relationship | Typical ³JHH (Hz) | Indication |
|---|---|---|
| cis (H-C-C-H) | 5-8 Hz | Protons are on the same face of the ring. |
| trans (H-C-C-H) | 0-2 Hz or 8-12 Hz | Protons are on opposite faces. The value depends on the ring's conformation. |
Note: These values are approximate and can be influenced by ring puckering and substituent electronegativity.[10]
Section 3: Mass Spectrometry Interpretation Guide
Mass spectrometry (MS) is vital for confirming the molecular weight and providing structural information through fragmentation analysis.
Q1: What are the characteristic fragmentation patterns for a phenylcyclopentane derivative in Electron Ionization (EI-MS)?
A1: In EI-MS, the high-energy ionization process causes the molecular ion to fragment in predictable ways based on bond strengths and fragment stability.[12]
Causality: The fragmentation is driven by the formation of the most stable carbocations. For phenylcyclopentane derivatives, cleavage adjacent to the aromatic ring is common due to the stability of benzylic cations.
Common Fragmentation Pathways:
-
Benzylic Cleavage: The bond between the phenyl ring and the cyclopentane ring can cleave, although this is less common than fragmentation of the cyclopentane itself.
-
Ring Cleavage: The cyclopentane ring can open and fragment. A common loss is an ethyl group (C₂H₅•, 29 Da) or propyl group (C₃H₇•, 43 Da).[13]
-
Loss of Phenyl Group: A peak corresponding to [M-77]⁺ can be observed, representing the loss of a phenyl radical (C₆H₅•).
-
Tropylium Ion: A rearrangement followed by fragmentation can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is a hallmark of compounds containing a benzyl moiety.
Table of Common Fragments
| m/z Value | Possible Fragment Identity | Significance |
|---|---|---|
| M⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group from the cyclopentane ring. |
| M-43 | [M-C₃H₇]⁺ | Loss of a propyl group from the cyclopentane ring. |
| 91 | [C₇H₇]⁺ | Tropylium ion; strong indicator of a benzyl-type structure. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Q2: My mass spectrum doesn't show a molecular ion (M⁺) peak. How can I confirm the molecular weight?
A2: The absence of a molecular ion peak is common in EI-MS for molecules that fragment easily. To observe the molecular ion, you should use a "soft" ionization technique.
Causality: Soft ionization methods impart much less energy to the molecule during the ionization process, minimizing fragmentation and promoting the formation of protonated molecules [M+H]⁺ or other adducts.[14]
Recommended Techniques:
-
Electrospray Ionization (ESI): Ideal for polar molecules. It typically produces a strong signal for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer. This results in a prominent [M+H]⁺ ion with significantly less fragmentation than EI.
Section 4: Determining Absolute Configuration
While NMR can establish the relative arrangement of atoms, determining the absolute configuration (the exact R/S designation at each chiral center) requires a technique that can interact with the molecule's chirality.
Q1: How do I determine the absolute configuration of my chiral phenylcyclopentane derivative?
A1: The definitive method for determining absolute configuration is single-crystal X-ray crystallography (XRD).[15][16]
Causality: XRD analysis of a suitable single crystal provides a 3D electron density map of the molecule, allowing for the direct visualization of the spatial arrangement of its atoms. When anomalous dispersion is used, the absolute structure can be determined with high confidence.[15][17]
Alternative and Complementary Methods:
-
Synthesis from a Chiral Precursor: If you synthesize your compound from a starting material of known absolute configuration without affecting the chiral center, you can infer the product's configuration.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to one predicted by quantum chemical calculations (e.g., DFT), the absolute configuration can be assigned.
-
Chiral Derivatization for NMR: Reacting your compound with a chiral derivatizing agent (e.g., Mosher's acid) creates diastereomers whose NMR spectra will show distinct chemical shift differences, which can sometimes be used to deduce the absolute configuration at the reaction site.
Workflow for Complete Stereochemical Assignment
Caption: A comprehensive workflow for the full structural elucidation of a complex chiral molecule.
References
-
Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1–11. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. [Link]
-
Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). (2025). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Flack, H. D. (2008). The use of X-ray crystallography to determine absolute configuration. Acta Crystallographica Section A, 65(Pt 5), 371–389. [Link]
-
More Complex Spin-Spin Splitting Patterns. (2023). Chemistry LibreTexts. [Link]
-
Common HPLC Problems & How to Deal With Them. (2022). Phenomenex. [Link]
-
LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International. [Link]
-
Absolute Configuration. MIT Department of Chemistry. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Francotte, E. (2003). Preparative Chromatographic Separation of Enantiomers. ResearchGate. [Link]
-
Advanced NMR Techniques and Applications. (2023). Fiveable. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
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- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Method refinement for consistent yield of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve consistent and high-yield synthesis of this compound. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice.
Preamble: Synthetic Strategy Overview
The synthesis of this compound can be approached through several routes. A common and reliable method involves a Grignard reaction followed by carboxylation. This guide will focus on a robust two-step sequence:
-
Step 1: Grignard Reaction: The formation of 1-(3,5-dimethylphenyl)cyclopentan-1-ol via the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopentanone.
-
Step 2: Oxidation: The direct oxidation of the tertiary alcohol intermediate to the desired carboxylic acid.
This approach is often favored for its reliability and scalability. However, each step presents unique challenges that can impact overall yield and purity. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Grignard Reagent Formation & Reaction
Question 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and how can I fix this?
Answer: Failure of Grignard reagent formation is a frequent issue, almost always stemming from impurities or improper activation of magnesium.[1]
-
Causality: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reaction.[1] The magnesium metal surface can also be passivated by a layer of magnesium oxide, preventing the reaction from starting.[1]
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). All solvents (typically THF or diethyl ether) and the aryl halide must be scrupulously dry.[1][2]
-
Magnesium Activation: The magnesium turnings must be fresh and shiny. If they appear dull, they are likely oxidized.[3] Activate the magnesium by adding a small crystal of iodine, which will etch the surface of the metal.[4] Gentle warming with a heat gun until violet iodine vapors are observed can be effective.[1]
-
Initiation: Add a small amount of the aryl halide to the activated magnesium. You should observe a slight exotherm and bubbling, indicating the reaction has started. If not, a small amount of pre-formed Grignard reagent from a previous successful batch can be used as an initiator.
-
Question 2: I'm observing a low yield of the desired 1-(3,5-dimethylphenyl)cyclopentan-1-ol, with significant amounts of unreacted cyclopentanone and biphenyl dimer (3,3',5,5'-tetramethyl-1,1'-biphenyl). What is happening?
Answer: This points to several potential issues: inaccurate Grignard concentration, side reactions like enolization, or Wurtz coupling.[1][5]
-
Causality:
-
Inaccurate Stoichiometry: If the concentration of the Grignard reagent is unknown, you may be adding a substoichiometric amount, leaving ketone unreacted.[5]
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclopentanone, forming an enolate. This is more prevalent with sterically hindered ketones.[1][5] After acidic workup, this simply regenerates the starting ketone.
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-3,5-dimethylbenzene to form a homocoupled product.[1]
-
-
Refined Protocol & Solutions:
-
Titrate Your Grignard: Before adding the ketone, determine the exact concentration of your freshly prepared Grignard reagent. This ensures you use the correct stoichiometry (typically 1.1-1.2 equivalents relative to the ketone).
-
Control Reaction Temperature: Add the cyclopentanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[1] This favors the nucleophilic addition over enolization.
-
Slow Addition of Aryl Halide: During the Grignard formation, add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing Wurtz coupling.[4]
-
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction step.
Part 2: Oxidation of Tertiary Alcohol to Carboxylic Acid
Question 3: I am struggling to oxidize the tertiary alcohol, 1-(3,5-dimethylphenyl)cyclopentan-1-ol, to the carboxylic acid. Standard oxidizing agents for primary or secondary alcohols are not working. Why is this and what method should I use?
Answer: Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions that work for primary and secondary alcohols.[6][7] Attempting to use strong oxidants under harsh conditions often leads to degradation and fragmentation of the molecule.
-
Causality: The mechanism for oxidizing primary and secondary alcohols typically involves the removal of a hydride from the carbinol carbon, which is not possible for a tertiary alcohol.[8]
-
Recommended Method: Two-Step Nitrile Hydrolysis A more reliable, albeit longer, route is to first convert the tertiary alcohol to a nitrile, followed by hydrolysis. This is a classic method for adding a carboxylic acid group to a sterically hindered carbon.
-
Conversion to Nitrile: The Ritter reaction is a suitable method. The tertiary alcohol is treated with a cyanide source (e.g., sodium cyanide) in the presence of a strong acid (e.g., concentrated sulfuric acid). The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This carbocation is then attacked by the cyanide nucleophile.
-
Hydrolysis of the Nitrile: The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions, typically by heating under reflux.[9][10][11] Basic hydrolysis is often preferred to avoid potential side reactions with the aromatic ring under strong acid conditions.
-
Question 4: My nitrile hydrolysis is incomplete, and I am isolating the intermediate amide. How can I drive the reaction to completion to get the carboxylic acid?
Answer: Incomplete hydrolysis is a common issue, as the amide is an intermediate in the reaction pathway.[9][12] To ensure complete conversion to the carboxylic acid, more forcing reaction conditions are necessary.
-
Causality: The hydrolysis of the amide to the carboxylate is often the slower step in the sequence. Milder conditions may not provide sufficient energy to overcome the activation barrier for this second hydrolysis step.[13]
-
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux is often required. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide.
-
Use a Co-solvent: If the nitrile or amide has low solubility in the aqueous base, adding a high-boiling point, water-miscible co-solvent like ethylene glycol can improve solubility and allow for higher reaction temperatures.
-
Choice of Base: While NaOH is common, KOH can sometimes be more effective. Ensure a sufficient excess of the base is used (typically 3-5 equivalents).
-
Logical Relationship: Nitrile Hydrolysis
Caption: Pathway from nitrile to carboxylic acid.
Part 3: Purification and Characterization
Question 5: My final product, this compound, is an oil or a low-melting solid that is difficult to crystallize. What are the best purification techniques?
Answer: Aromatic carboxylic acids can sometimes be challenging to purify by crystallization alone. A combination of techniques is often most effective.
-
Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[14] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a saturated aqueous sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Re-precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with cold dilute HCl until the solution is acidic (pH ~2).[13] The carboxylic acid will precipitate out.
-
Final Purification: The precipitated solid can be collected by vacuum filtration. If it is still impure or oily, it can then be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.[14]
-
Table 1: Summary of Key Reaction Parameters and Troubleshooting
| Stage | Parameter | Common Issue | Recommended Action |
| Grignard Formation | Reagents & Glassware | Reaction fails to start | Flame-dry all glassware; use anhydrous solvents; activate Mg with iodine.[1][4] |
| Reaction Conditions | Low yield, Wurtz coupling | Slow addition of aryl halide; maintain gentle reflux.[1] | |
| Grignard Reaction | Temperature | Enolization of ketone | Add ketone dropwise at 0°C.[1][5] |
| Stoichiometry | Unreacted starting material | Titrate Grignard reagent to determine concentration before addition.[5] | |
| Nitrile Hydrolysis | Reaction Conditions | Incomplete hydrolysis (amide isolated) | Increase reflux time and/or temperature; use a co-solvent if needed.[9] |
| Purification | Product Isolation | Oily or impure product | Use acid-base extraction to isolate the acid before attempting recrystallization.[14] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-dimethylphenyl)cyclopentan-1-ol
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a crystal of iodine. Gently warm under a nitrogen flow until the iodine sublimes. Cool to room temperature and add anhydrous THF.
-
In the dropping funnel, add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF. Add a small portion to the magnesium and wait for initiation. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation.[1]
-
Reaction: Cool the Grignard solution to 0°C in an ice-water bath.
-
Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Workup: Cool the mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid (Hypothetical Intermediate)
-
Setup: In a round-bottom flask, combine the nitrile (1.0 eq.), a 10% aqueous solution of sodium hydroxide (5.0 eq.), and a stir bar.
-
Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux. The reaction progress should be monitored by TLC or LC-MS. Continue refluxing until the starting material and amide intermediate are no longer observed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and then further chill in an ice-water bath.
-
Slowly add cold 6 M HCl with vigorous stirring until the solution is acidic to litmus paper (pH ~2) and a precipitate forms.[13]
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude carboxylic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
By carefully controlling reaction parameters and understanding the potential pitfalls, researchers can achieve a consistent and high yield of this compound. This guide provides the foundational knowledge to troubleshoot and refine the synthesis for reliable outcomes.
References
- BenchChem. (n.d.). This compound | 919017-14-4.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Guidechem. (n.d.). How can alcohols be transformed into carboxylic acids? - FAQ.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Wikipedia. (n.d.). Alcohol oxidation.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Chemguide. (n.d.). Hydrolysing nitriles.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low....
- Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Retrieved from Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note.
- Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Organic Syntheses Procedure. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
- Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Wikipedia. (n.d.). Grignard reaction.
- Santa Cruz Biotechnology. (n.d.). 1-(3,5-Dimethyl-phenyl)-cyclopentane-carboxylic acid | SCBT.
- Wikipedia. (n.d.). Cyclopentanecarboxylic acid.
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- PubChem. (n.d.). This compound | C14H18O2 | CID 16228480.
- PubChem. (n.d.). 1-[(3,5-Dimethylphenyl)methyl]cyclopentan-1-ol | C14H20O | CID 61028617.
- Reddit. (2024). Reaction of Carboxylic Acid with Grignard. r/OrganicChemistry.
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- Stack Exchange. (2017). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid by NMR
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the elucidation of molecular architecture. This guide provides an in-depth, technical comparison of NMR techniques for the structural validation of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid, a molecule with distinct aromatic and aliphatic moieties. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references.
The Imperative of Structural Integrity
Before a compound can advance through the demanding pipeline of preclinical and clinical trials, its identity must be unequivocally confirmed. A slight variation in structure, such as the position of a substituent on an aromatic ring, can drastically alter its pharmacological and toxicological properties. Therefore, the validation of a synthesized compound's structure is not merely a procedural step but a critical checkpoint for ensuring the integrity and reproducibility of scientific research. For our target molecule, this compound, NMR provides the necessary resolution to confirm the precise substitution pattern on the phenyl ring and the connectivity of the cyclopentanecarboxylic acid group.
Predicted NMR Spectral Analysis
To illustrate the process of structural validation, we will first present a predicted NMR spectral analysis for this compound. This prediction is based on established chemical shift theory and data from analogous structures. The subsequent experimental workflow is designed to verify these predictions.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is the first step in our analysis, providing information on the different types of protons and their immediate electronic environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent.[1][2] |
| ~7.0 | Singlet | 2H | Ar-H (ortho) | Aromatic protons ortho to the cyclopentyl group. The singlet nature arises from the symmetrical 1,3,5-substitution pattern. |
| ~6.9 | Singlet | 1H | Ar-H (para) | Aromatic proton para to the cyclopentyl group. |
| ~2.5-2.7 | Multiplet | 2H | Cyclopentyl-H | Protons on the cyclopentane ring adjacent to the aromatic ring. |
| ~2.3 | Singlet | 6H | Ar-CH₃ | Protons of the two equivalent methyl groups on the aromatic ring. |
| ~1.7-1.9 | Multiplet | 6H | Cyclopentyl-H | Remaining protons on the cyclopentane ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][2] |
| ~145 | Ar-C (ipso) | Quaternary carbon of the aromatic ring attached to the cyclopentyl group. Quaternary carbons often show weaker signals.[3][4] |
| ~138 | Ar-C (ipso, methyl-substituted) | Quaternary carbons of the aromatic ring attached to the methyl groups. |
| ~128 | Ar-CH (para) | Aromatic carbon para to the cyclopentyl group. |
| ~125 | Ar-CH (ortho) | Aromatic carbons ortho to the cyclopentyl group. |
| ~55 | C (quaternary, cyclopentyl) | The quaternary carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid. |
| ~35 | Cyclopentyl-CH₂ | Carbons of the cyclopentane ring. |
| ~25 | Cyclopentyl-CH₂ | Carbons of the cyclopentane ring. |
| ~21 | Ar-CH₃ | Carbons of the two equivalent methyl groups. |
Experimental Validation Workflow
The following is a detailed, step-by-step methodology for acquiring the necessary NMR data to validate the structure of this compound.
Sample Preparation
-
Dissolve the Sample : Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy :
-
Acquire a one-dimensional proton NMR spectrum on a 500 MHz spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectroscopy :
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling on the same instrument.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.
-
2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for establishing the connectivity between different atoms in the molecule.
-
COSY (Correlation Spectroscopy) :
-
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Cross-peaks in the COSY spectrum will confirm the connectivity within the cyclopentane ring protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
This will definitively link the proton signals of the cyclopentyl and methyl groups to their corresponding carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
This is a crucial experiment for connecting the different fragments of the molecule. Key expected correlations include:
-
From the aromatic protons to the quaternary carbons of the aromatic ring and the quaternary carbon of the cyclopentane ring.
-
From the methyl protons to the aromatic carbons.
-
From the cyclopentyl protons to the quaternary carbon of the cyclopentane ring and the carboxylic acid carbon.
-
-
Visualizing the Validation Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key HMBC correlations that confirm the structure of this compound.
Caption: A flowchart of the NMR experimental workflow for structural validation.
Sources
Comparative Analysis of Synthetic Routes to Cyclopentanecarboxylic Acids
An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentanecarboxylic acid and its derivatives are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. The five-membered carbocyclic ring offers a unique conformational profile that is often exploited in drug design to modulate receptor binding and pharmacokinetic properties. Consequently, the efficient and scalable synthesis of these compounds is of paramount importance to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several prominent synthetic routes to cyclopentanecarboxylic acids, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.
Classical Approach: The Malonic Ester Synthesis
The malonic ester synthesis is a venerable and highly reliable method for the formation of carboxylic acids, and its application to the synthesis of cyclopentanecarboxylic acid is a classic example of its utility in constructing carbocyclic rings. This pathway leverages the acidity of the α-protons of a malonic ester to create a nucleophile that can undergo sequential alkylation.
Mechanism and Rationale: The synthesis commences with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide ions from 1,4-dibromobutane in a sequential double alkylation. The first alkylation is an intermolecular reaction, while the second is an intramolecular cyclization that forges the cyclopentane ring. The resulting cyclic diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product, cyclopentanecarboxylic acid.[1][2][3][4]
Workflow Diagram: Malonic Ester Synthesis
Caption: The malonic ester synthesis of cyclopentanecarboxylic acid.
Experimental Protocol: Malonic Ester Synthesis [1]
-
Reaction Setup: In a 2L autoclave, mix diethyl malonate (81.6g, 1.1 eq) with ethanol (0.56 kg, 7v). Maintain the internal temperature between 10-20°C under a nitrogen atmosphere.
-
Base Addition and Alkylation: Add sodium ethoxide (0.063 kg, 2.0 eq) to the mixture. After incubation at 10-20°C, add 1,4-dibromobutane (0.1 kg, 1.0 eq) dropwise.
-
Reaction and Second Base Addition: Heat the mixture to 50-55°C and maintain for 1 hour. Add an additional portion of sodium ethoxide (0.01 kg, 0.2 eq) and continue the reaction for another 2 hours.
-
Hydrolysis: Add 1.48 kg of aqueous sodium hydroxide solution and control the temperature between 60-80°C.
-
Acidification and Work-up: Acidify the reaction mixture with concentrated hydrochloric acid (0.1 kg, 3 eq) to a pH of 1-2. Concentrate under vacuum at 60-70°C to remove ethanol. Add ethyl acetate (0.135 kg, 1.5v) and heat.
-
Isolation: After further workup including washing and concentration, the final product, cyclopentanecarboxylic acid, is obtained.
Ring Contraction: The Favorskii Rearrangement
The Favorskii rearrangement offers an elegant alternative for the synthesis of cyclopentanecarboxylic acid derivatives, starting from a six-membered ring precursor. This method is particularly useful for accessing the corresponding esters, which can then be hydrolyzed to the carboxylic acid.
Mechanism and Rationale: The reaction is initiated by the treatment of an α-haloketone, in this case, 2-chlorocyclohexanone, with a base such as sodium methoxide. The base abstracts a proton from the carbon on the opposite side of the chlorine atom, leading to the formation of a bicyclic cyclopropanone intermediate. This strained intermediate is then attacked by the alkoxide nucleophile (methoxide), leading to the cleavage of the cyclopropanone ring and the formation of a more stable cyclopentanecarboxylate ester. The choice of alkoxide determines the resulting ester.[5]
Workflow Diagram: Favorskii Rearrangement
Caption: The Favorskii rearrangement for the synthesis of a cyclopentanecarboxylate.
Experimental Protocol: Favorskii Rearrangement [5]
-
Reaction Setup: In a dry 1-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, suspend sodium methoxide (58 g, 1.07 moles) in 330 ml of anhydrous ether.
-
Addition of Chloroketone: To the stirred suspension, add a solution of 2-chlorocyclohexanone (133 g, 1 mole) in 30 ml of dry ether dropwise over approximately 40 minutes, controlling the exothermic reaction.
-
Reflux: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Work-up: Cool the mixture and add water to dissolve the salts. Separate the ether layer, and extract the aqueous layer with ether.
-
Purification: Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution. Dry the ether solution over magnesium sulfate.
-
Distillation: Remove the ether by distillation and distill the crude ester at 70–73°C/48 mm to yield methyl cyclopentanecarboxylate (yield: 72–78 g, 56–61%).
Modern Approaches: Carboxylation of Cyclopentene Oxide
More contemporary methods for the synthesis of cyclopentanecarboxylic acid often focus on improving efficiency and utilizing readily available starting materials. One such method involves the carboxylation of cyclopentene oxide.
Mechanism and Rationale: This two-step process begins with the reaction of cyclopentene oxide with magnesium powder in the presence of carbon dioxide and a silylating agent like trimethylsilyl chloride (TMSCl). This forms a silylated 2-hydroxycyclopentanecarboxylic acid intermediate. The subsequent step involves the catalytic hydrogenation of this intermediate using a palladium on carbon (Pd/C) catalyst to remove the hydroxyl group, yielding cyclopentanecarboxylic acid.[6][7]
Workflow Diagram: Carboxylation of Cyclopentene Oxide
Caption: Synthesis of cyclopentanecarboxylic acid from cyclopentene oxide.
Experimental Protocol: Carboxylation of Cyclopentene Oxide [6]
-
Carboxylation: Dissolve cyclopentene oxide (8.4g, 0.1mol) in 50mL of dry DMF. Add Mg powder (2.4g, 0.1mol) and cool to -10°C while introducing carbon dioxide gas. Add TMSCl (16.3g, 1.5mol) and react for 4-5 hours below 0°C. Work up with 1N hydrochloric acid to a pH of 3-4 and extract with ethyl acetate to obtain 2-hydroxycyclopentanecarboxylic acid (yield: 89%).
-
Hydrogenation: Dissolve the 2-hydroxycyclopentanecarboxylic acid (11.58g, 89mmol) in 80mL of ethanol. Add 10% Pd/C (0.33g) and chloric acid (0.13g). Introduce H₂ gas at 3-4 kg/cm ² and heat to 45-50°C for 6 hours.
-
Isolation: Filter to remove the catalyst, evaporate the solvent, and adjust the pH to 2-3 with 15% hydrochloric acid. Extract with ethyl acetate and purify by vacuum distillation to obtain cyclopentanecarboxylic acid (yield: 85%).
Comparative Summary of Synthetic Routes
| Method | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, NaOH, HCl | Moderate to Good | Well-established, reliable, uses readily available starting materials. | Multi-step process, can be lengthy, involves strong bases and acids.[1] |
| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium methoxide | 56-61% (for the ester) | Elegant ring contraction, good for ester synthesis.[5] | Starting material may not be as readily available, potential for side reactions. |
| Carboxylation of Cyclopentene Oxide | Cyclopentene oxide | Mg, CO₂, TMSCl, H₂, Pd/C | High (overall ~75%) | High yielding, utilizes a simple starting material. | Requires handling of CO₂ gas and catalytic hydrogenation equipment.[6] |
| Oxidation of Cyclopentanol | Cyclopentanol | Jones reagent (CrO₃/H₂SO₄), Grignard reagent, CO₂ | Moderate | Starts from a common alcohol. | Use of toxic chromium reagents, multi-step.[8][9] |
Conclusion
The choice of a synthetic route to cyclopentanecarboxylic acid is contingent upon several factors, including the desired scale of the reaction, the availability and cost of starting materials, the required purity of the final product, and the laboratory equipment at hand.
-
The Malonic Ester Synthesis remains a robust and dependable method, particularly for laboratory-scale synthesis where its multi-step nature is not a significant impediment.
-
The Favorskii Rearrangement provides a clever and efficient pathway to cyclopentanecarboxylate esters, which can be valuable intermediates in their own right.
-
The Carboxylation of Cyclopentene Oxide represents a more modern and high-yielding approach, well-suited for processes where efficiency is a primary concern, though it requires specific equipment for handling gases and for catalytic hydrogenation.
-
The Oxidation of Cyclopentanol is a viable route, but the use of stoichiometric heavy metal oxidants is a significant drawback from an environmental and safety perspective.
For researchers in drug development, the ability to introduce substituents onto the cyclopentane ring is often crucial. In this context, the malonic ester synthesis and related alkylation strategies offer significant flexibility for creating diverse libraries of cyclopentanecarboxylic acid derivatives. Newer methods, such as C-H activation, are also emerging as powerful tools for the late-stage functionalization of these important carbocycles.[10] Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the most appropriate synthetic strategy to achieve the desired research and development goals.
References
- Preparation method of cyclopentanecarboxylic acid - Eureka | P
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Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])
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Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Identify the missing - brainly.com. (URL: [Link])
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google P
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The Dieckmann Condensation - Organic Reactions. (URL: [Link])
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Synthesize cyclopentanecarboxylic acid from malonic ester. - Filo. (URL: [Link])
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Robinson annulation - Wikipedia. (URL: [Link])
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Dieckmann condensation - Wikipedia. (URL: [Link])
-
Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])
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A route to a wide range of cyclopentanecarboxylic acids via 4-substituted camphors. (URL: [Link])
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Cyclopentane synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis Problem #1: Robinson Annulation - YouTube. (URL: [Link])
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The Robinson Annulation - Master Organic Chemistry. (URL: [Link])
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Using the malonic ester synthesis, make cyclopentanecarboxylic acid. - Chegg. (URL: [Link])
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Chem 115 Myers. (URL: [Link])
- CN108675925A - A kind of production technology of cyclopentanecarboxylic acid - Google P
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Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (URL: [Link])
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23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax. (URL: [Link])
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C-CH-COO - CH3-C-CH2 + CO. (URL: [Link])
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Cobalt-Mediated Radical Cyclizations: Stereoselective Synthesis of Cyclopentanes, Cyclohexanes, and Tetralins | Request PDF - ResearchGate. (URL: [Link])
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Radical cyclization - Wikipedia. (URL: [Link])
-
23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (URL: [Link])
-
Consider the two-step synthesis of cyclopentanecarboxylic acid from cyclopentanol. Identify the missing reagents and draw the intermediate formed. - Chegg. (URL: [Link])
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A Comparative Guide to the Biological Activity of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Small molecules centered on a cycloalkane scaffold have garnered significant interest due to their conformational rigidity and potential for precise interactions with biological targets. This guide provides an in-depth comparative analysis of the biological activity of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid and its structural analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their potential as anti-inflammatory and cytotoxic agents, supported by synthesized experimental data that reflects established scientific principles.
Introduction to 1-Arylcyclopentanecarboxylic Acids
The 1-arylcyclopentanecarboxylic acid scaffold presents a unique combination of a lipophilic phenyl ring, a rigid cyclopentane core, and an acidic carboxylic acid moiety. This arrangement offers multiple points for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. The parent compound, this compound, serves as our lead structure for this investigation. The dimethyl substitution on the phenyl ring is a key feature, influencing the compound's electronics and steric profile.
Rationale for Analog Design and Selection
To explore the SAR of this compound, a series of analogs were conceptually designed by modifying the substitution pattern on the phenyl ring. The choice of substituents—ranging from electron-donating to electron-withdrawing groups—is critical for probing the electronic and steric requirements for optimal biological activity. The selected analogs for this comparative study are:
-
Compound A (Lead): this compound
-
Analog B: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid (Electron-donating group)
-
Analog C: 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (Electron-withdrawing group)
-
Analog D: 1-Phenylcyclopentanecarboxylic acid (Unsubstituted)
This selection allows for a systematic evaluation of how substituents on the phenyl ring influence the molecule's interaction with biological targets.
Comparative Biological Evaluation: A Synthesized Study
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and COX-2.[2] The therapeutic anti-inflammatory effects are largely attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1.[2] Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[4]
Objective: To determine the inhibitory potency and selectivity of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are procured from a commercial source.
-
Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin G2 (PGG2) produced by the enzyme from the arachidonic acid substrate.
-
Procedure:
-
The test compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The chromogenic substrate is added, and the absorbance or fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable sigmoidal model.
The following table summarizes the plausible IC50 values for COX-1 and COX-2 inhibition, along with the calculated COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)).
| Compound | Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| A (Lead) | 3,5-Dimethyl | 15.2 | 1.8 | 8.4 |
| B | 4-Methoxy | 25.8 | 5.2 | 5.0 |
| C | 4-Chloro | 8.5 | 0.9 | 9.4 |
| D | Unsubstituted | 30.1 | 10.5 | 2.9 |
Interpretation of Results:
-
Compound A (3,5-Dimethyl): The dimethyl substitution appears to confer moderate potency and good selectivity for COX-2. The steric bulk and electron-donating nature of the methyl groups may favor binding to the larger active site of COX-2.
-
Analog B (4-Methoxy): The strongly electron-donating methoxy group at the para position leads to a decrease in both potency and selectivity. This suggests that excessive electron density on the phenyl ring may be detrimental to the interaction with the COX active site.
-
Analog C (4-Chloro): The electron-withdrawing chloro group at the para position results in the highest potency and selectivity for COX-2. This is consistent with the SAR of many selective COX-2 inhibitors, where an electron-withdrawing group on one of the phenyl rings enhances activity.[5]
-
Analog D (Unsubstituted): The lack of substituents on the phenyl ring results in the lowest potency and selectivity, highlighting the importance of substitution for effective COX inhibition.
The following diagram illustrates the hypothetical signaling pathway and the point of intervention for the compounds.
Caption: Inhibition of COX enzymes by 1-arylcyclopentanecarboxylic acids.
Cytotoxic Activity: Evaluation against Cancer Cell Lines
Given that chronic inflammation is a known risk factor for cancer and that COX-2 is often overexpressed in tumors, it is plausible that these compounds may also exhibit cytotoxic activity.[1][3]
Objective: To assess the cytotoxic effects of the test compounds on a human colon cancer cell line (e.g., HCT-116), which is known to express COX-2.
Methodology:
-
Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, the MTT reagent is added to each well.
-
The plate is incubated to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
The following table presents plausible IC50 values for the cytotoxicity of the compounds against the HCT-116 human colon cancer cell line.
| Compound | Substituent | Cytotoxicity IC50 (µM) on HCT-116 cells |
| A (Lead) | 3,5-Dimethyl | 25.6 |
| B | 4-Methoxy | 42.1 |
| C | 4-Chloro | 18.3 |
| D | Unsubstituted | > 100 |
Interpretation of Results:
-
The trend in cytotoxicity appears to correlate with the COX-2 inhibitory activity, suggesting that the anti-proliferative effects may be, at least in part, mediated by COX-2 inhibition.
-
Analog C (4-Chloro): The most potent COX-2 inhibitor also displays the highest cytotoxicity. The electron-withdrawing nature of the chloro group, which enhances COX-2 inhibition, may also contribute to its cytotoxic effects through other mechanisms.
-
Compound A (3,5-Dimethyl): Shows moderate cytotoxic activity, consistent with its good COX-2 inhibitory profile.
-
Analog B (4-Methoxy): Exhibits weaker cytotoxicity, in line with its reduced COX-2 inhibitory potency.
-
Analog D (Unsubstituted): The lack of significant cytotoxicity further underscores the importance of the phenyl ring substituents for biological activity in this scaffold.
The following diagram outlines the experimental workflow for assessing cytotoxicity.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This comparative guide, based on synthesized experimental data and established SAR principles, suggests that this compound and its analogs are a promising scaffold for the development of anti-inflammatory and potentially anti-cancer agents. The substitution pattern on the phenyl ring plays a crucial role in modulating their biological activity, with an electron-withdrawing group at the para-position (Analog C) showing the most favorable profile in our hypothetical study.
Future research should focus on the actual synthesis and in vitro and in vivo evaluation of these and other analogs to validate these predictions. Further studies could explore:
-
A broader range of substituents on the phenyl ring to refine the SAR.
-
Modifications of the cyclopentane ring to investigate the impact of ring size and conformation on activity.
-
In vivo studies in animal models of inflammation and cancer to assess efficacy and safety.
-
Mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.
By systematically exploring the chemical space around the 1-arylcyclopentanecarboxylic acid core, it may be possible to identify novel drug candidates with superior therapeutic profiles.
References
-
Chakraborti, A. K., Garg, S. K., Kumar, R., Moti, H. F., & Jadhavar, P. S. (2010). Progress in COX-2 inhibitors: a journey so far. Current medicinal chemistry, 17(15), 1563–1593. [Link]
-
Akgul, O., Ozdemir, A., & Verspohl, E. J. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry, 24. [Link]
-
ResearchGate. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. [Link]
-
Yuan, C., & Li, Y. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 11(2), 115-126. [Link]
-
Di Micco, S., & G. B. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1031-1051. [Link]
Sources
- 1. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Confirming the Purity of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Structure
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid (Molecular Formula: C₁₄H₁₈O₂, Molecular Weight: 218.29 g/mol ) is a bespoke molecule with potential applications in medicinal chemistry and materials science.[1][2] In any research and development context, particularly in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not a mere metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. The presence of uncharacterized impurities, even in minute quantities, can drastically alter biological activity, introduce toxicity, or compromise the material properties of the final product.
This guide provides a comprehensive framework for establishing the purity of this compound. We will move beyond simply listing analytical techniques. Instead, we will explore the causality behind methodological choices, advocating for an orthogonal, multi-technique approach that creates a self-validating system for purity assessment. Our discussion is grounded in established principles from authoritative sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]
Anticipating the Unknown: Potential Impurities
A robust analytical strategy begins with understanding the potential impurities. The common synthetic routes to this compound, such as Friedel-Crafts acylation or alkylation, provide clues to likely contaminants.[1] These may include:
-
Starting Materials: Unreacted 3,5-dimethylbenzene (mesitylene) or cyclopentanecarboxylic acid and its derivatives.[1][6]
-
Reaction By-products: Isomeric products from substitution at different positions on the phenyl ring, or products from incomplete or side reactions.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., dichloromethane, ethanol) or residual catalysts (e.g., aluminum chloride).[1]
An effective purity assessment, therefore, requires analytical methods capable of separating and detecting these structurally similar and chemically diverse species.
An Orthogonal Approach to Purity Verification
Relying on a single analytical technique is insufficient for a conclusive purity statement. We advocate for an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. This ensures that impurities missed by one method are likely to be detected by another. Here, we compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic molecules. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's hydrophobicity.
Causality in Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the aromatic ring and cyclopentyl group.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water is used to elute a wide range of potential impurities. Critically, an acid (e.g., 0.1% formic or phosphoric acid) is added to the mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and preventing the poor peak shape associated with analyzing acids in their anionic form.[8]
-
Detection: The dimethylphenyl group contains a chromophore, making UV detection (e.g., at 254 nm or 220 nm) a sensitive and straightforward choice.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5. These criteria are based on guidelines adapted from USP General Chapter <621>.[9][10]
-
-
Data Analysis:
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method assumes all impurities have a similar UV response. For higher accuracy, a reference standard for each impurity would be required to determine relative response factors.
-
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary View
GC-MS is an essential orthogonal technique, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[11][12] Due to the low volatility and high polarity of the carboxylic acid group, direct injection into a GC is problematic.
Causality in Method Design:
-
Derivatization: To make the analyte suitable for GC analysis, the polar carboxylic acid group must be chemically modified into a less polar, more volatile derivative.[13] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This step replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[13]
-
Separation and Detection: A non-polar capillary column separates compounds based on their boiling points. The mass spectrometer detector provides both quantitative data and structural information from the fragmentation pattern of the analyte and any impurities, aiding in their identification.
Experimental Protocol: GC-MS Purity Assay (via Silylation)
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS System Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Calculate purity using the area percent method from the total ion chromatogram (TIC).
-
Use the mass spectra of other detected peaks to tentatively identify impurities by comparing them to spectral libraries (e.g., NIST).
-
Caption: GC-MS Purity Analysis Workflow.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic methods that provide a relative purity based on detector response, qNMR can determine the absolute purity of a substance against a certified, high-purity internal standard.[14][15] It is a primary analytical method that relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17]
Causality in Method Design:
-
Internal Standard: A high-purity, stable, non-volatile solid with simple, well-resolved proton signals that do not overlap with the analyte is chosen (e.g., maleic acid, 1,4-dinitrobenzene).
-
Experimental Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of any proton being quantified) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration.
-
Calculation: By accurately weighing both the sample and the internal standard, the purity can be calculated directly from the ratio of their integrated signals, molecular weights, and number of protons.
Experimental Protocol: ¹H-qNMR Purity Assay
-
Standard and Sample Preparation:
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into a clean vial. Record the exact weight and purity from its certificate.
-
Accurately weigh approximately 20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition (Example on a 400 MHz spectrometer):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally, but a long delay is a safe starting point).
-
Number of Scans (NS): 16 or 32 (for good signal-to-noise).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Ensure the spectral width covers all signals of interest.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the two aromatic protons at the 2 and 6 positions) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
P_std: Purity of the internal standard (%)
-
Melting Point Analysis: A Classical Indicator of Purity
Melting point determination is a rapid, inexpensive, and classical technique for assessing the purity of a crystalline solid.[18][19] Pure crystalline compounds have a sharp, well-defined melting point.[20][21] Impurities disrupt the crystal lattice, which typically causes a depression of the melting point and a broadening of the melting range.[20][22]
Causality in Method Design:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[19]
-
Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical for the system to maintain thermal equilibrium, allowing for an accurate determination of the melting range.[19]
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is thoroughly dry.
-
Place a small amount of the sample on a watch glass and crush it into a fine powder with a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Interpretation:
-
The melting point is reported as the range T₁ - T₂.
-
A narrow range (e.g., < 2 °C) is indicative of high purity.
-
A broad, depressed range compared to a reference value suggests the presence of impurities.
-
Comparative Guide to Purity Analysis Methods
| Feature | HPLC-UV | GC-MS | qNMR | Melting Point |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge Ratio | Nuclear Magnetic Resonance | Phase Transition Temperature |
| Specificity | High | Very High | High | Low |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Low |
| Quantitation | Relative (requires standards) | Relative (requires standards) | Absolute (primary method) | Qualitative Indicator |
| Impurity ID | Tentative (by RT) | Good (by MS fragmentation) | Good (by chemical shift) | Not possible |
| Sample Prep | Simple dissolution | Derivatization often required | Simple dissolution, requires standard | Very simple |
| Destructive? | Yes | Yes | No | Yes |
| Throughput | Moderate | Moderate | Low to Moderate | High |
| Best For | Non-volatile impurities, routine QC | Volatile impurities, identification | Absolute purity, structural confirmation | Rapid, preliminary purity check |
Conclusion: A Unified Strategy for Confidence
Confirming the purity of a critical compound like this compound demands more than a single measurement. It requires a scientifically sound, multi-faceted strategy.
-
Initial Assessment: Begin with Melting Point Analysis for a quick, qualitative check of purity.
-
Primary Analysis: Employ a validated RP-HPLC method as the primary tool for quantifying purity and profiling non-volatile impurities.
-
Orthogonal Verification: Use GC-MS to search for volatile and semi-volatile impurities that HPLC might miss, providing an essential orthogonal verification.
-
Absolute Confirmation: When the highest degree of accuracy is needed, or for qualifying a batch as a reference standard, qNMR provides an absolute purity value, anchoring the entire analytical assessment.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]
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DSDP Analytics. USP <621> Chromatography. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Scribd. Using Melting Point To Determine Purity of Crystalline Solids | PDF. Available from: [Link]
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G. A. Webster, L. S. R. Rochester. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]
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Mettler Toledo. What is Melting Point? Available from: [Link]
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Morgan, J. J., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1028, 165–174. Available from: [Link]
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ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available from: [Link]
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Quora. Why do we use NMR spectroscopy in purity analysis? Available from: [Link]
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Chemistry For Everyone. (2025). How Do You Accurately Measure Melting Points For Purity Analysis? YouTube. Available from: [Link]
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University of Toronto Scarborough. Melting Point - Chemistry Online @ UTSC. Available from: [Link]
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Portland State University. Purity and Identification of Solids Using Melting Points. Available from: [Link]
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Ros, O., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of chromatography. A, 1243, 107–114. Available from: [Link]
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
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LMA Leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]
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Fukushima, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4843. Available from: [Link]
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ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high- lights. Available from: [Link]
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Olson, E. S., Diehl, J. W., & Froehlich, M. L. (1994). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry, 66(18), 3025–3030. Available from: [Link]
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Hennig, M., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of visualized experiments : JoVE, (78), 50570. Available from: [Link]
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Cheméo. Chemical Properties of Cyclopentanecarboxylic acid, phenyl ester (CAS 54758-32-6). Available from: [Link]
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ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available from: [Link]
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Lucy, C. A., et al. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatographic science, 48(8), 658–662. Available from: [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
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National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First developed in the late 1970s, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's widespread adoption in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and functional materials, is a testament to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2][3]
At the heart of this powerful transformation lies a palladium catalyst. The choice of this catalyst—specifically, the ligand system coordinating to the palladium center—is paramount. It dictates the reaction's efficiency, scope, and applicability to challenging substrates, such as unactivated aryl chlorides.[4] This guide provides an in-depth comparison of three distinct classes of palladium catalysts for the synthesis of 4-phenyltoluene from 4-chlorotoluene and phenylboronic acid, a benchmark reaction for evaluating catalytic performance. We will examine a classical phosphine-based catalyst, a modern bulky biarylphosphine-ligated precatalyst, and an N-heterocyclic carbene (NHC)-based precatalyst, offering field-proven insights and detailed experimental protocols to guide researchers in their catalyst selection.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[2]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the aryl halide (e.g., 4-chlorotoluene), forming a Pd(II) intermediate.[5][6] This step is often rate-limiting, especially for less reactive aryl chlorides.
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (e.g., the phenyl group) to the Pd(II) center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product (e.g., 4-phenyltoluene). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
The nature of the ligand (L) bound to the palladium is critical. It influences the electron density and steric environment of the metal center, thereby modulating the rates of these fundamental steps.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis using Pd(PPh₃)₄
Causality: This protocol uses a higher catalyst loading and temperature, typical for this less active catalyst system when coupling an aryl chloride. The DME/water solvent system is a common choice for Pd(PPh₃)₄-catalyzed reactions.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.05 mmol, 57.7 mg, 5 mol%)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 168.0 mg)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-chlorotoluene, phenylboronic acid, sodium bicarbonate, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed DME (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-phenyltoluene.
Protocol 2: Synthesis using XPhos Pd G3
Causality: This protocol leverages the high activity of the Buchwald precatalyst, allowing for a significantly lower catalyst loading (0.5 mol%) and milder conditions. Potassium phosphate is a common and effective base for this catalyst system.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
XPhos Pd G3 (0.005 mmol, 4.2 mg, 0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Follow work-up and purification steps 6-10 from Protocol 1.
Protocol 3: Synthesis using PEPPSI-IPr
Causality: This protocol utilizes the robust and stable NHC-Pd precatalyst. While slightly more forcing conditions (higher temperature, longer time) than the Buchwald catalyst might be chosen for this specific substrate, it provides excellent reliability and yields. Methanol is an effective solvent for many PEPPSI-catalyzed reactions.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
PEPPSI-IPr (0.01 mmol, 6.8 mg, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Methanol (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, K₂CO₃, and PEPPSI-IPr.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed methanol (5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12 hours, monitoring progress by TLC or GC-MS.
-
Follow work-up and purification steps 6-10 from Protocol 1.
Conclusion and Recommendations
The choice of catalyst for a Suzuki-Miyaura cross-coupling reaction is a critical decision that balances cost, efficiency, and substrate scope.
-
For routine couplings of activated substrates (aryl iodides/bromides) where cost is a primary concern, Pd(PPh₃)₄ may still find a place, though its sensitivity and lower activity must be considered.
-
For challenging couplings, including those involving aryl chlorides, sterically hindered substrates, or a desire for low catalyst loadings and mild conditions, the Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are an outstanding choice. [4][7]Their exceptional activity often justifies their higher initial cost through savings in time, energy, and catalyst material.
-
For applications requiring high thermal stability, robustness, and broad substrate scope, the NHC-based precatalysts (e.g., PEPPSI-IPr) are a highly reliable and powerful alternative. [5][8]Their air and moisture stability simplifies handling, making them particularly attractive for high-throughput screening and process development.
Ultimately, the optimal catalyst is application-dependent. This guide provides the foundational data and protocols to empower researchers to make an informed decision, moving beyond a "one-size-fits-all" approach to a rational, evidence-based selection of the best catalyst for their synthetic challenge.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Zhang, P., et al. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Available from: A specific URL for this direct source was not found in the search results.
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Gelman, D., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Hooshmand, S. E., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ResearchGate. Available from: [Link]
-
Leadbeater, N. E., & Williams, V. A. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. Available from: [Link]
-
Reddy, V. P., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. Available from: [Link]
- Fairlamb, I. J. S., et al. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Available from: A specific URL for this direct source was not found in the search results.
-
Various Authors. Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. ResearchGate. Available from: [Link]
-
Nolan, S. P., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. Available from: [Link]
-
Shaughnessy, K. H., et al. (2020). Yield versus time for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. Available from: [Link]
-
North, C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]
-
Stanetty, C., & Kappe, C. O. (2024). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. Available from: [Link]
- Kochi University of Technology. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Available from: A specific URL for this direct source was not found in the search results.
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Cella, R., & Stefani, H. A. (2014). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative In Vitro Profiling of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid Derivatives for Anti-Inflammatory Potential
Introduction: Unlocking the Therapeutic Promise of Novel Carboxylic Acid Derivatives
In the landscape of modern drug discovery, small molecules built upon unique scaffolds represent a frontier of therapeutic innovation. The 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid scaffold is one such emerging chemical series. Preliminary investigations suggest this class of compounds may harbor significant anti-inflammatory and analgesic properties, a potential stemming from the carboxylic acid functional group's ability to form critical interactions with biological targets like enzymes and receptors.[1] The development of derivatives from this core structure is a classic medicinal chemistry strategy to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the comparative in vitro evaluation of novel this compound derivatives. We will move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind a tiered experimental approach. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to rigorously characterize and differentiate these promising compounds. Our focus will be on assays relevant to the inflammatory cascade, a primary therapeutic area suggested by the compound's structure.[1]
PART 1: A Strategic Blueprint for In Vitro Profiling
A successful in vitro profiling campaign is not a random collection of assays but a logical progression of experiments designed to answer specific questions at each stage. The goal is to build a comprehensive data package that allows for a clear, evidence-based comparison of the synthesized derivatives. Our approach is a tiered system, starting with broad screening and progressively moving towards more complex, mechanistic studies.
Caption: Tiered approach for in vitro compound profiling.
PART 2: Core Experimental Protocols & Comparative Data Analysis
Foundational Assessment: Cell Viability and Cytotoxicity
Expertise & Experience: Before assessing the therapeutic efficacy of any compound, it is imperative to establish its cytotoxicity profile. A compound that kills cells at the same concentration it provides a therapeutic effect is not a viable drug candidate. We must first identify the concentration window where the compounds can be tested for efficacy without inducing significant cell death. For this, we will compare two common methods: the MTT assay and the ATP-based CellTiter-Glo® assay. While MTT is a classic colorimetric assay, it relies on mitochondrial dehydrogenase activity, and some compounds can interfere with the reaction, leading to inaccurate results.[2][3] The CellTiter-Glo® assay, which measures ATP as an indicator of metabolically active cells, is often more sensitive and less prone to interference, providing a more reliable measure of cell viability.[2][4][5]
-
Cell Seeding: Seed RAW 264.7 murine macrophages (a common cell line for inflammation studies) into a 96-well, white-walled microplate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the this compound derivatives (e.g., Cmpd-A, Cmpd-B, Cmpd-C) and a vehicle control (e.g., 0.1% DMSO) in culture medium. Add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (50% cytotoxic concentration) for each derivative.
| Derivative | CC50 (µM) | Therapeutic Window (vs. COX-2 IC50) |
| Cmpd-A | > 100 | > 200x |
| Cmpd-B | 75.2 | 50x |
| Cmpd-C | 12.5 | < 2x |
| Ibuprofen (Control) | > 200 | > 20x |
Data are hypothetical and for illustrative purposes.
Primary Target Engagement: COX-2 Inhibition Assay
Authoritative Grounding: The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins.[6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation.[6][7] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs (e.g., Celecoxib) as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] Given the potential anti-inflammatory nature of our carboxylic acid derivatives, assessing their ability to selectively inhibit COX-2 is a logical primary efficacy screen.[8]
This protocol is based on commercially available kits (e.g., from Sigma-Aldrich/Merck or BPS Bioscience) which measure the peroxidase activity of COX-2.[6][7]
-
Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Cofactor, Human Recombinant COX-2 enzyme) as per the manufacturer's instructions.[7]
-
Inhibitor Preparation: Prepare serial dilutions of the test derivatives and a known COX-2 inhibitor (e.g., Celecoxib) in an appropriate solvent like DMSO.
-
Reaction Mix Preparation: For each reaction, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[7]
-
Plate Setup: Add the Reaction Mix to each well of a 96-well plate. Add the diluted test inhibitors or controls to the appropriate wells. Finally, add the diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells simultaneously using a multi-channel pipette.[7]
-
Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode at 25°C for 5-10 minutes.[7]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
| Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Cmpd-A | 0.48 | > 50 | > 104 |
| Cmpd-B | 1.5 | 30.2 | 20.1 |
| Cmpd-C | 8.9 | 15.1 | 1.7 |
| Celecoxib (Control) | 0.04 | 15.0 | 375 |
Data are hypothetical and for illustrative purposes.
Mechanistic Deep Dive: NF-κB Signaling Pathway Analysis
Trustworthiness: While direct enzyme inhibition is a key mechanism, many anti-inflammatory compounds act by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory gene expression.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, I-κB.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of I-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.[9][11] A self-validating system to test this involves using a stable reporter cell line, where NF-κB binding to its DNA response element drives the expression of a quantifiable reporter protein like luciferase.
Caption: The canonical NF-κB signaling pathway.
-
Cell Culture: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc or THP-1/NF-κB-luc). Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with serial dilutions of the test derivatives for 1-2 hours prior to stimulation.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells. Include unstimulated and stimulated vehicle controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system (e.g., Promega's Luciferase Assay System) according to the manufacturer's protocol. Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (determined in a parallel plate) to control for cytotoxicity. Calculate the percentage of inhibition of NF-κB activity for each derivative and determine the IC50 values.
| Derivative | NF-κB Inhibition IC50 (µM) | Mechanism of Action |
| Cmpd-A | 0.85 | COX-2 and NF-κB dual inhibitor |
| Cmpd-B | 15.6 | Primarily COX-2 inhibitor |
| Cmpd-C | > 50 | Weak/No activity |
| BMS-345541 (Control) | 0.3 | Selective IKK inhibitor[12] |
Data are hypothetical and for illustrative purposes.
PART 3: Synthesis, Interpretation, and Future Directions
The comprehensive in vitro data package generated through this tiered approach allows for a robust, multi-parameter comparison of the this compound derivatives.
-
Cmpd-A emerges as the most promising lead candidate. It demonstrates potent, selective inhibition of COX-2 with a wide therapeutic window (CC50/IC50 > 200). Crucially, it also shows potent inhibition of the NF-κB signaling pathway, suggesting a dual mechanism of action that could lead to superior anti-inflammatory efficacy.
-
Cmpd-B is a moderately potent and selective COX-2 inhibitor but shows significantly weaker activity in the NF-κB pathway. It could be a viable backup candidate, though likely less effective than Cmpd-A.
-
Cmpd-C is a poor candidate. Its weak activity is compounded by significant cytotoxicity at concentrations close to its effective dose, resulting in a negligible therapeutic window.
This structured, comparative analysis provides clear, actionable insights for drug development professionals. The next logical steps for a promising candidate like Cmpd-A would involve further in vitro profiling, including cytokine release assays (e.g., measuring TNF-α and IL-6 protein levels via ELISA), followed by progression into in vivo models of inflammation to assess its efficacy and safety in a whole-organism context.
References
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. Available from: [Link].
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A Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid Analogs as Sigma-1 Receptor Ligands
Introduction
The 1-phenylcycloalkanecarboxylic acid scaffold has emerged as a promising chemotype for the development of selective ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has garnered significant attention as a therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid analogs, with a focus on their affinity for the σ₁ receptor. By dissecting the influence of structural modifications on binding affinity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel and potent σ₁ receptor modulators.
The parent compound of interest, this compound, serves as a foundational structure for this investigation. Our analysis will extend to a series of structurally related analogs, primarily drawing upon the seminal work of Calderon et al. on 1-phenylcycloalkanecarboxylic acid derivatives, to establish a robust SAR framework.[4] This guide will delve into the critical roles of the aromatic ring substituents, the cycloalkane ring size, and modifications of the carboxylic acid moiety in dictating the affinity and selectivity for the σ₁ receptor.
The Sigma-1 Receptor: A Key Therapeutic Target
The σ₁ receptor is a ligand-operated chaperone protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2][5] Its unique mechanism of action and its involvement in a multitude of signaling pathways make it an attractive target for therapeutic intervention in a wide array of pathologies.[3][6][7]
Signaling and Function
The σ₁ receptor is known to interact with a variety of proteins, including ion channels and G-protein coupled receptors, to modulate their activity.[1][8] A key aspect of its function is its role in regulating intracellular calcium homeostasis, particularly at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][5] Upon ligand binding or cellular stress, the σ₁ receptor can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other cellular compartments to interact with its client proteins, thereby influencing downstream signaling events.[2][5]
Figure 2: Workflow for a radioligand binding assay.
Conclusion
The structure-activity relationship of this compound analogs as sigma-1 receptor ligands is governed by a delicate interplay of steric, electronic, and conformational factors. The available data strongly suggests that the 1-phenylcyclopentanecarboxylic acid scaffold is a privileged starting point for the design of potent and selective σ₁ receptor ligands. Key takeaways for researchers in this field include:
-
Optimal Ring Size: The cyclopentane ring is the preferred cycloalkane for high affinity.
-
Aromatic Substitutions: Small, lipophilic substituents on the phenyl ring, such as the 3,5-dimethyl groups of the topic compound, are likely to be well-tolerated and may enhance binding affinity.
-
Carboxylic Acid Modification: The free carboxylic acid is detrimental to binding. Esterification, particularly with amino alcohols containing a basic nitrogen atom, is a crucial strategy for achieving high potency.
Future research should focus on the synthesis and pharmacological evaluation of this compound and its ester or amide analogs to directly assess their affinity and functional activity at the σ₁ receptor. Such studies will further refine our understanding of the SAR of this promising class of compounds and facilitate the development of novel therapeutics for a range of CNS disorders.
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Benchmarking the Synthesis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid: A Comparative Guide to Established and Modern Methodologies
Abstract
1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for complex molecular scaffolds. The efficiency of its synthesis directly impacts the timeline and cost of research and development projects. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule. We will dissect three core strategies: classical Friedel-Crafts alkylation, a Grignard-based carboxylation pathway, and a modern palladium-catalyzed α-arylation approach. By evaluating each method on key performance indicators—including yield, scalability, cost-effectiveness, and safety—this document serves as a practical resource for researchers, chemists, and drug development professionals to select the optimal synthetic route for their specific application.
Overview of Synthetic Strategies
The synthesis of 1-arylcycloalkanecarboxylic acids, such as our target compound, can be approached through several strategic disconnections. The most common strategies involve either forming the C-C bond between the pre-formed aromatic and alicyclic rings or constructing the cyclopentane ring onto the aromatic substrate. This guide will focus on the former, which represents the most prevalent and versatile set of methods. We will critically evaluate the following three pathways:
-
Method A: Friedel-Crafts Alkylation: A direct electrophilic aromatic substitution reaction between 3,5-dimethylbenzene (mesitylene) and a cyclopentyl-based electrophile.
-
Method B: Grignard Reagent Pathway: A nucleophilic pathway involving the reaction of a 3,5-dimethylphenyl Grignard reagent with cyclopentanone, followed by conversion of the resultant alcohol to the carboxylic acid.
-
Method C: Palladium-Catalyzed α-Arylation: A modern cross-coupling method that directly links the aryl group to the α-position of a cyclopentanecarboxylate precursor.
Figure 1: High-level overview of the three benchmarked synthetic routes to the target molecule from common starting materials.
Method A: Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry. This approach typically involves the Lewis acid-catalyzed reaction of an aromatic ring with an alkylating or acylating agent. For our target, a direct alkylation is most suitable.
Mechanistic Rationale & Experimental Choices
This synthesis proceeds via an electrophilic aromatic substitution mechanism. A common approach involves generating a cyclopentyl carbocation or a related electrophilic species from a precursor like cyclopentene or a cyclopentyl halide, which then attacks the electron-rich mesitylene ring. The use of 3,5-dimethylbenzene is advantageous as its substitution pattern directs the incoming electrophile to the desired position (ortho to both methyl groups) and minimizes the formation of regioisomers.
A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the electrophile under anhydrous conditions.[1] The choice of solvent is critical; non-coordinating solvents like dichloromethane (DCM) or carbon disulfide are preferred to avoid complexation with the Lewis acid.
Advantages & Disadvantages
-
Advantages: This method is often the most direct, involving a single step from readily available bulk chemicals, making it potentially very cost-effective for large-scale production.
-
Disadvantages: Friedel-Crafts alkylations are notoriously prone to polyalkylation, where the product, being more electron-rich than the starting material, reacts further. While the steric hindrance from the cyclopentyl group and the two methyl groups can mitigate this, it remains a significant concern. The reaction can also be difficult to control, and the use of stoichiometric, moisture-sensitive, and corrosive AlCl₃ presents handling and waste disposal challenges.
Method B: Grignard Reagent Pathway
The Grignard reaction provides a powerful and reliable method for creating C-C bonds through the use of organomagnesium halides.[2][3] This pathway involves a multi-step sequence starting with the reaction of a Grignard reagent with a ketone.
Mechanistic Rationale & Experimental Choices
The synthesis begins with the formation of 3,5-dimethylphenylmagnesium bromide from 1-bromo-3,5-dimethylbenzene and magnesium metal in an ethereal solvent like THF or diethyl ether. This organometallic species is a potent nucleophile. In the key bond-forming step, it attacks the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alkoxide intermediate.[3] A subsequent aqueous acidic workup protonates the alkoxide to yield 1-(3,5-dimethylphenyl)cyclopentanol.
This tertiary alcohol does not directly yield the carboxylic acid. A common subsequent step involves dehydration to the corresponding alkene followed by oxidative cleavage. A more direct, albeit challenging, alternative is the direct carboxylation of a Grignard reagent derived from 1-chloro-1-(3,5-dimethylphenyl)cyclopentane with carbon dioxide (dry ice).[3][4] However, the formation of this specific tertiary alkyl halide precursor can be problematic. Therefore, the more robust, multi-step route from cyclopentanone is often preferred.
Advantages & Disadvantages
-
Advantages: This route is generally high-yielding and predictable. The starting materials are readily accessible. It avoids the regioselectivity and poly-substitution issues associated with Friedel-Crafts reactions.
-
Disadvantages: This is a multi-step synthesis, which lowers the overall yield and increases labor. Grignard reagents are extremely sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions and compatible substrates.[3] The conversion of the intermediate tertiary alcohol to the carboxylic acid adds complexity and potential for side reactions.
Method C: Palladium-Catalyzed α-Arylation
Modern transition-metal catalysis offers highly efficient and selective methods for C-C bond formation. The α-arylation of carbonyl compounds is a prime example, providing a direct route to the target structure.
Mechanistic Rationale & Experimental Choices
This reaction follows a well-established catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of palladium(0) to 1-bromo-3,5-dimethylbenzene to form an arylpalladium(II) complex. Simultaneously, a strong base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide) deprotonates the cyclopentanecarboxylate ester at the α-position to form an enolate. This enolate then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination, which forms the C-C bond of the desired product and regenerates the palladium(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results. The base must be strong enough to form the enolate but compatible with the ester functional group.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative and qualitative analysis of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid. Recognizing the compound's potential role as a pharmaceutical intermediate or novel chemical entity, establishing the reliability and consistency of analytical data is paramount. This document moves beyond rote procedural lists to explain the scientific rationale behind methodological choices, ensuring data integrity across different analytical platforms. We present detailed protocols for a primary quantitative method (HPLC-UV) and a secondary confirmatory method (GC-MS), culminating in a robust cross-validation strategy. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.
Introduction: The Imperative of Analytical Rigor
This compound is an aromatic carboxylic acid with a molecular weight of 218.29 g/mol [1][2]. Its structural features—a substituted aromatic ring and a carboxylic acid group—make it amenable to several analytical techniques[1]. In any research or development program, the analytical data forms the bedrock upon which all subsequent decisions are made. Therefore, ensuring that the data is accurate, precise, and reproducible is not merely a regulatory hurdle but a scientific necessity.
Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they produce comparable and reliable data[3][4]. This is not the same as method transfer between labs, but rather an intra-laboratory assessment of methodological concordance[5]. It is a critical exercise when:
-
A new analytical method is introduced to replace a legacy one.
-
An orthogonal (i.e., based on a different scientific principle) method is required for confirmatory testing.
-
Results from different technologies need to be correlated (e.g., purity by HPLC vs. GC).
This guide will establish a primary quantitative assay using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a secondary, orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and as a comparative quantitative tool.
Strategic Selection of Analytical Technologies
The choice of analytical methods is the first critical decision. It must be based on the physicochemical properties of the analyte and the intended purpose of the analysis.
-
Primary Method: Reversed-Phase HPLC-UV: Aromatic carboxylic acids are well-suited for reversed-phase HPLC. The carboxylic acid moiety provides sufficient polarity for retention on C18 columns, while the aromatic ring offers a strong chromophore for UV detection[6][7]. By manipulating the mobile phase pH to suppress the ionization of the carboxylic acid (typically pH < 4), sharp, symmetrical peaks can be achieved[7]. This method is chosen as the primary technique due to its robustness, precision, and widespread availability for quantitative analysis.
-
Secondary & Confirmatory Method: GC-MS: Gas chromatography requires the analyte to be volatile and thermally stable. While carboxylic acids can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability[7][8]. In this guide, we will use derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The key advantage of GC-MS is its high specificity. The mass spectrum provides a molecular fingerprint, confirming the identity of the analyte and any impurities, which is a crucial orthogonal confirmation to the retention time data from HPLC[8][9].
Experimental Design & Protocols
Full Validation of the Primary HPLC-UV Method
The primary method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish its performance characteristics[10][11]. The updated Q2(R2) guidelines further refine these principles, providing a framework for demonstrating a method is fit for its intended purpose[12][13][14].
Protocol 1: HPLC-UV Method Validation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). Rationale: Phosphoric acid ensures a low pH to keep the carboxylic acid in its protonated, less polar form, promoting better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm. Rationale: This wavelength provides a good balance of sensitivity for the phenyl ring without excessive baseline noise.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Samples are diluted in the mobile phase.
Validation Parameters & Acceptance Criteria:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interference at the analyte's retention time. |
| Linearity | 5 concentrations from 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration. |
| Accuracy | Analyze 9 samples across 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability (n=6 at 100%) and Intermediate Precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | Determined and reported. |
| Robustness | Vary flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). | System suitability parameters remain within limits. |
Validation and Cross-Validation of the Secondary GC-MS Method
This method is validated for identity and as a quantitative assay to be compared against the primary HPLC method.
Protocol 2: GC-MS Method
-
Instrumentation: GC system with a split/splitless inlet and a Mass Selective Detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl column provides good selectivity for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Inlet Temperature: 270°C.
-
Derivatization: Evaporate 100 µL of sample/standard to dryness. Add 50 µL of Pyridine and 50 µL of BSTFA. Heat at 70°C for 30 minutes.
-
MSD Parameters: Electron Ionization (EI) mode. Scan range 50-350 amu. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments).
Cross-Validation Workflow and Data Comparison
The core of the cross-validation process is the direct comparison of results from the two validated methods using the same batch of material.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Data Comparison and Acceptance Criteria
The primary goal is to demonstrate that the two methods yield statistically equivalent results.[15] A minimum of three independent lots or batches of this compound should be analyzed in triplicate by each method.
Table 1: Hypothetical Cross-Validation Assay Results (% Purity)
| Lot Number | HPLC-UV Result 1 | HPLC-UV Result 2 | HPLC-UV Result 3 | HPLC-UV Mean | HPLC-UV %RSD | GC-MS Result 1 | GC-MS Result 2 | GC-MS Result 3 | GC-MS Mean | GC-MS %RSD | % Difference |
| Lot 1 | 99.5% | 99.7% | 99.6% | 99.60% | 0.10% | 99.3% | 99.4% | 99.2% | 99.30% | 0.10% | -0.30% |
| Lot 2 | 99.1% | 99.2% | 99.0% | 99.10% | 0.10% | 99.4% | 99.5% | 99.6% | 99.50% | 0.10% | +0.40% |
| Lot 3 | 98.7% | 98.5% | 98.6% | 98.60% | 0.10% | 98.2% | 98.4% | 98.3% | 98.30% | 0.10% | -0.30% |
Acceptance Criterion: The percentage difference between the mean results from the two methods for any given lot should not exceed a predefined limit, typically ± 2.0% .
The formula for % Difference is: [(Mean_GCMS - Mean_HPLC) / Mean_HPLC] * 100
In the hypothetical data above, the methods would be considered cross-validated as the differences are well within the ±2.0% acceptance limit.
Discussion: Interpreting and Trusting the Data
The successful cross-validation demonstrated above provides a high degree of confidence in the analytical results for this compound. It confirms that the primary HPLC-UV method is not only precise and accurate on its own but also produces results that are congruent with a highly specific, orthogonal technique like GC-MS.
What if the results do not agree? A failure to meet the acceptance criteria triggers an investigation. Potential root causes include:
-
Specificity Issues: The HPLC-UV method might be co-eluting an impurity that does not respond in the GC-MS system (or vice-versa).
-
Standard Inaccuracy: An error in the reference standard weighing could affect both methods, but differences in sample preparation might exacerbate the issue in one.
-
Degradation: The analyte might be degrading under the thermal stress of the GC inlet, leading to lower assay values compared to the milder HPLC conditions.
-
Derivatization Inefficiency: Incomplete derivatization in the GC-MS method would lead to inaccurate quantification.
This self-validating system, where one method checks the other, is the cornerstone of building a trustworthy analytical data package for regulatory submission and internal decision-making.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the cross-validation of analytical methods for this compound. By fully validating a primary HPLC-UV method and comparing its results against an orthogonal GC-MS method, we establish a robust system for ensuring data integrity. This dual-method approach provides both reliable quantification and unambiguous identification, creating a foundation of trust in the analytical data that supports the entire drug development lifecycle.
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
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Comparative study of the pharmacological properties of substituted cyclopentanecarboxylic acids
Introduction: The Cyclopentane Scaffold in Modern Drug Discovery
The cyclopentane ring, a five-membered carbocycle, represents a versatile and privileged scaffold in medicinal chemistry. Its conformational flexibility, combined with the ability to introduce stereochemically defined substituents, allows for the precise spatial presentation of pharmacophoric elements. When functionalized with a carboxylic acid group, the resulting cyclopentanecarboxylic acid core serves as a valuable starting point for the development of a diverse range of therapeutic agents. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor, a coordinating group for metal-based targets, or a handle for prodrug strategies to enhance pharmacokinetic properties. This guide provides a comparative analysis of the pharmacological properties of substituted cyclopentanecarboxylic acids, focusing on their antiviral, anticancer, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive resource for the exploration of this promising class of compounds.
Antiviral Properties: Targeting Viral Neuraminidase
Substituted cyclopentanecarboxylic acid derivatives have emerged as potent inhibitors of viral neuraminidase, a key enzyme in the life cycle of the influenza virus. These agents are designed to mimic the natural substrate of neuraminidase, sialic acid, thereby preventing the release of newly formed viral particles from infected cells.
Comparative Analysis of Neuraminidase Inhibitors
A notable class of cyclopentane-based antiviral agents features an amino or guanidino group, a carboxylate, and a hydrophobic side chain. The cyclopentane ring serves as a scaffold to orient these functional groups in a manner that maximizes their interaction with the active site of neuraminidase.
| Compound/Scaffold | Key Substituents | Target | IC50/EC50 | Citation |
| RWJ-270201 | Carboxylic acid, amino group, guanidino group, bulky hydrophobic side chain | Influenza A and B Neuraminidase | EC50 ≤ 1.5 µM (Influenza A H1N1), <0.3 µM (Influenza A H3N2), <0.2 µM (Influenza B) | [1][2] |
| BCX-1827, BCX-1898, BCX-1923 | Similar to RWJ-270201 with varied side chains | Influenza A and B Neuraminidase | Comparable or slightly more potent than zanamivir and oseltamivir carboxylate | [1][2] |
| Multisubstituted Cyclopentane Amides | Carboxylic acid replaced with various amide functionalities | Influenza A and B Neuraminidase | Diethylamide and dipropylamide derivatives showed IC50 = 0.015-0.080 µM (Neuraminidase A) | [3][4] |
Structure-Activity Relationship (SAR) Insights:
-
Carboxylic Acid/Amide Group: The acidic group is crucial for binding to the highly conserved arginine triad in the neuraminidase active site. While the carboxylic acid is a potent interacting group, studies have shown that certain amide derivatives, such as diethylamide and dipropylamide, can also exhibit high potency, suggesting that the hydrogen bonding and electrostatic interactions can be maintained or even enhanced with specific amide substitutions.[3][4]
-
Amino/Guanidino Group: A basic group at the adjacent carbon is essential for interacting with conserved acidic residues in the active site, mimicking the amino group of sialic acid.
-
Hydrophobic Side Chain: The nature and stereochemistry of the hydrophobic side chain significantly influence potency and selectivity. Bulky and properly oriented side chains can occupy a hydrophobic pocket in the enzyme's active site, leading to enhanced binding affinity.[3][4]
-
Stereochemistry: The stereochemical arrangement of the substituents on the cyclopentane ring is critical for activity. The cis or trans relationship between the functional groups dictates the overall shape of the molecule and its fit within the enzyme's active site.
Experimental Protocol: Neuraminidase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against influenza neuraminidase.
Materials:
-
Influenza virus neuraminidase (recombinant or purified from virus)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add 25 µL of the neuraminidase enzyme solution to each well.
-
Add 25 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Diagram of Neuraminidase Inhibition Assay Workflow:
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Anticancer Properties: Induction of Apoptosis and Enzyme Inhibition
The cyclopentane framework is also present in a variety of natural and synthetic compounds with potent anticancer activity. Cyclopentenone prostaglandins and their analogs, for instance, are known to induce apoptosis in cancer cells. Furthermore, substituted cyclopentanecarboxylic acid derivatives have been explored as inhibitors of key enzymes involved in cancer progression.
Comparative Analysis of Anticancer Cyclopentane Derivatives
| Compound/Scaffold | Key Structural Features | Mechanism of Action | Activity | Citation |
| Cyclopentenone Prostaglandins (e.g., Δ7-PGA1, Δ12-PGJ2) | α,β-unsaturated carbonyl group in the cyclopentenone ring | Induction of apoptosis, cell cycle arrest | Potent anti-tumor activity | [5] |
| Cyclopentenone | Simple α,β-unsaturated ketone | Pro-apoptotic in melanoma and lung cancer cells | Sub-micromolar cytotoxicity | [6] |
| Cyclopentaquinoline Derivatives | Fused cyclopentane and quinoline rings | DNA intercalation, Topoisomerase II inhibition | IC50 values in the low micromolar range against various cancer cell lines | |
| Cyclopentane-fused Anthraquinones | Anthraquinone core with a fused cyclopentane ring and carboxamide side chain | DNA binding, Topoisomerase I inhibition, ROS induction | Potent antiproliferative activity, circumvents multidrug resistance | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Cyclopentenone Moiety: The α,β-unsaturated carbonyl group in cyclopentenones is a critical electrophilic center that can react with nucleophilic residues (e.g., cysteine) in cellular proteins, leading to the modulation of various signaling pathways and induction of apoptosis.[5][6] The anticancer potential can be enhanced by incorporating the cyclopentenone moiety into other molecules.[6]
-
Fused Ring Systems: Fusing the cyclopentane ring to planar aromatic systems, such as in cyclopentaquinolines and cyclopentane-fused anthraquinones, can facilitate DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
-
Carboxamide Side Chain: In cyclopentane-fused anthraquinones, the structure of the diamine in the carboxamide side chain is a key determinant of anticancer activity and interaction with molecular targets.[3]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
Diagram of Cell Viability (MTT) Assay Workflow:
Caption: Workflow for a cell viability assessment using the MTT assay.
Anti-inflammatory Properties: Modulating Pro-inflammatory Pathways
Cyclopentane-containing molecules have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Comparative Analysis of Anti-inflammatory Cyclopentane Derivatives
| Compound/Scaffold | Key Structural Features | Mechanism of Action | Activity | Citation |
| Cyclopentenyl Esters (from Tabebuia avellanedae) | Cyclopentene ring with ester linkages to benzoic acid derivatives | Reduction of NO and PGE2 production in LPS-stimulated macrophages | Dose-dependent inhibition of inflammatory mediators | [6] |
| 2-substituted-5-arylidene Cyclopentanones | Cyclopentanone ring with arylidene and aminomethyl substitutions | Anti-inflammatory and analgesic | Significant anti-inflammatory activity in rat models | [4] |
| Fused-cyclopentenone Phosphonate (P-5) | Fused cyclopentenone ring with a phosphonate group | Reduction of TNF-α and other pro-inflammatory cytokines and chemokines | Effective in reducing mucosal inflammation in a rat colitis model | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Cyclopentenyl Esters: The anti-inflammatory activity of these natural products is influenced by the specific ester and benzoate moieties. Certain derivatives show a dose-dependent reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production, key mediators of inflammation.[6]
-
Substituted Cyclopentanones: For 2-substituted-5-arylidene cyclopentanones, a second substituent at the 2-position, in addition to the aminomethyl group, was found to increase stability and retain anti-inflammatory and analgesic activity while significantly decreasing cytotoxicity.[4]
-
Fused Cyclopentenones: The fused cyclopentenone phosphonate P-5 demonstrates potent anti-inflammatory effects by reducing the levels of multiple pro-inflammatory cytokines and chemokines. Its mechanism involves the inhibition of MAPK ERK phosphorylation.[5]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes the Griess assay to quantify nitrite, a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well clear microplates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production for each compound concentration.
Diagram of Nitric Oxide (NO) Production Assay Workflow:
Caption: Workflow for the quantification of nitric oxide production using the Griess assay.
Conclusion and Future Perspectives
Substituted cyclopentanecarboxylic acids and their derivatives represent a rich and diverse chemical space for the discovery of novel therapeutic agents. The inherent stereochemistry and conformational properties of the cyclopentane ring provide a powerful platform for the design of potent and selective modulators of various biological targets. This guide has provided a comparative overview of their antiviral, anticancer, and anti-inflammatory properties, highlighting key structure-activity relationships and detailed experimental protocols for their evaluation.
While significant progress has been made, particularly in the development of cyclopentane-based neuraminidase inhibitors, further systematic exploration of the SAR of simple substituted cyclopentanecarboxylic acids is warranted. A deeper understanding of how the nature, position, and stereochemistry of substituents on the cyclopentane ring influence a specific pharmacological activity will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental methodologies detailed herein provide a robust framework for researchers to undertake such investigations and unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. PubMed. Available at: [Link]
-
Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017–1022. Available at: [Link]
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Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Amide Derivatives. ACS Publications. Available at: [Link]
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Cyclopentane Neuraminidase Inhibitors With Potent In Vitro Anti-Influenza Virus Activities. American Society for Microbiology. Available at: [Link]
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Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. Available at: [Link]
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Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. ScienceDirect. Available at: [Link]
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Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed. Available at: [Link]
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The anti-inflammatory activity of a novel fused-cyclopentenone phosphonate and its potential in the local treatment of experimental colitis. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
This document provides a detailed protocol for the safe and compliant disposal of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is built on the foundational principles of chemical safety, regulatory compliance, and waste minimization, designed to protect laboratory personnel and the environment.
Hazard Assessment and Characterization
Before any disposal activities can commence, a thorough hazard assessment is mandatory. The molecular structure of this compound features a carboxylic acid functional group, which is the primary determinant of its chemical reactivity and potential hazards.
-
Corrosivity: Carboxylic acids are, by nature, acidic. While not typically as strong as mineral acids, they can cause skin and eye irritation or damage.[3] The pH of the waste stream should be considered; aqueous solutions with a pH less than or equal to 2 are classified as corrosive hazardous waste by the U.S. Environmental Protection Agency (EPA).[2]
-
Toxicity: While specific toxicological data is unavailable for this compound, many organic compounds can pose health risks if inhaled, ingested, or absorbed through the skin.[3] It should be handled with care to avoid exposure.
-
Environmental Hazards: The environmental fate of this compound is not well-documented. However, any chemical release into the environment should be avoided.[3][4] Regulations under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) require reporting of releases of hazardous substances above certain quantities.[5]
-
Reactivity: This compound is incompatible with strong oxidizing agents and strong bases.[6][7] Mixing with bases can cause a vigorous and exothermic neutralization reaction. Contact with strong oxidizers presents a risk of fire or explosion.
Based on these characteristics, this compound waste must be managed as a hazardous chemical waste until proven otherwise by your institution's EHS professionals.[8][9]
Waste Minimization and Pre-Disposal Planning
Effective waste management begins with waste minimization. Adopting these practices not only reduces disposal costs but also enhances laboratory safety and lessens environmental impact.
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.[2]
-
Inventory Management: Maintain a meticulous and up-to-date inventory of all chemicals to prevent the accumulation of expired or unwanted reagents.[10]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[2]
Personal Protective Equipment (PPE) and Spill Management
Proper PPE is the first line of defense against chemical exposure. When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3]
In Case of a Spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[11]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.[8]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for disposal.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[12] This waste must be kept separate from incompatible materials.
-
DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide).
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).
-
DO NOT mix with reactive metals (e.g., sodium, potassium).
-
DO collect this waste in a dedicated container for non-halogenated organic acid waste . If a dedicated stream is not available, consult your EHS department. Most organic acids are compatible with flammable liquid waste streams, but institutional policies vary.[7]
Step 2: Containerization
The choice of waste container is critical for safe storage and transport.
-
Container Material: Use a container made of compatible material. For acidic waste, glass or high-density polyethylene (HDPE) containers are generally appropriate. The original product container is often the best choice for collecting the waste.[8][13]
-
Container Condition: The container must be in good condition, free of leaks, cracks, or external residue.[9]
-
Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion and prevent spills.[7]
-
Closure: The container must have a secure, tightly fitting screw cap. Keep the container closed at all times except when adding waste.[2][8]
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement and essential for safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[8][9]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
List all other constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Corrosive," "Irritant").
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[8]
-
Segregation: Ensure the container is physically segregated from incompatible materials within the SAA.[9]
Step 5: Requesting Pickup
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Disposal of Empty Containers
An empty container that held a hazardous chemical may still contain hazardous residue and must be managed properly.
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container.[8][9]
-
Use a solvent capable of removing the chemical residue (e.g., acetone, ethanol, or water if the material is soluble).
-
For each rinse, use a volume of solvent equal to about 5-10% of the container's volume.[8]
-
Collect all rinsate and dispose of it as hazardous waste in the appropriate liquid waste stream (e.g., non-halogenated solvent waste).
-
-
Defacing: After triple-rinsing and allowing the container to air dry, completely deface or remove the original chemical label.[8][10]
-
Final Disposal: A properly triple-rinsed and defaced container can typically be disposed of in the regular trash or designated laboratory glass waste. Consult your institutional policy to confirm.[8]
Note on Acute Hazardous Waste: Some chemicals are designated by the EPA as "P-listed" or acutely hazardous. Containers of these chemicals require triple rinsing for the container to be considered non-hazardous.[14] While this compound is not currently P-listed, adopting this best practice for all chemical containers is a prudent safety measure.
Quick Reference Data
| Parameter | Guideline | Source(s) |
| Hazard Class (Inferred) | Corrosive (Acid), Irritant | [2],[3] |
| Primary Waste Stream | Non-Halogenated Organic Acid Waste | [7] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | [3] |
| Handling Location | Chemical Fume Hood | [1] |
| Waste Container | Glass or HDPE Bottle with Screw Cap | [8],[13] |
| Container Labeling | "Hazardous Waste" label with full chemical name and constituents | [9] |
| Storage Requirement | Segregated in a designated Satellite Accumulation Area with Secondary Containment | [8] |
| Incompatible Materials | Strong Bases, Strong Oxidizing Agents | [6],[7] |
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Waste Stream Determination Workflow.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). University of Rochester. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
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SAFETY DATA SHEET - Cyclopentane. (2016, August 25). Airgas. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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Regulatory Status of Pharmaceutical Containers. (2011, November 4). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Substance Designations and Release Notifications. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. (2024, May 8). U.S. Environmental Protection Agency. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic Acid
This document provides essential safety and logistical information for the handling and disposal of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid. As a novel compound, specific toxicological data is limited.[1] Therefore, this guidance is rooted in a conservative approach, drawing from the known hazards of its constituent chemical classes: aromatic carboxylic acids and cyclopentane derivatives. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
-
Carboxylic Acid Group: Carboxylic acids can be corrosive or irritants.[3] Cyclopentanecarboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
-
Aromatic Phenyl Group: The dimethylphenyl group suggests the compound is a solid powder at room temperature. Fine chemical powders present a significant inhalation hazard and can easily become airborne, contaminating surfaces.[6][7]
-
Physical Form: As a powder, this compound poses a respiratory risk if inhaled and can be easily dispersed, leading to unintentional skin and surface contamination.[7]
Potential Hazards:
-
Skin Contact: Likely to cause skin irritation.[5]
-
Inhalation: Inhalation of the powder may cause respiratory tract irritation.[4]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is dictated by the specific task being performed. The minimum PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8] This must be supplemented based on a task-specific risk assessment.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[8][9]
-
Handling Solids & Solutions: When weighing the solid powder or handling any solutions, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against airborne powders and liquid splashes.[8][10]
-
High-Risk Operations: For tasks with a significant splash hazard (e.g., transferring large volumes of a solution), a face shield must be worn in addition to chemical splash goggles.[8][9][11] A face shield alone does not provide adequate eye protection.[9]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[9] This protects your skin and personal clothing from splashes and spills.
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[8] Given the potential for skin irritation, follow these guidelines:
-
Glove Selection: Check the manufacturer's chemical resistance guide to ensure nitrile is appropriate for any solvents used to dissolve the compound.[6][11]
-
Double Gloving: When handling the concentrated powder, consider wearing two pairs of nitrile gloves for added protection.[8]
-
Contamination: Change gloves immediately if they become contaminated and always wash your hands after removing them.[6][10] Never wear gloves outside of the immediate work area to prevent cross-contamination of common surfaces like doorknobs.[10]
-
Respiratory Protection
-
Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls, such as a certified chemical fume hood.[2][11]
-
Required Use: All handling of the solid, powdered form of this compound must be performed inside a chemical fume hood to prevent inhalation of airborne particles.[6][7]
-
Respirators: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[11]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses with Side Shields[8] | N/A | Lab Coat, Closed-Toe Shoes[8] | N/A |
| Weighing/Handling Solid Powder | Chemical Splash Goggles[6] | Double Nitrile Gloves[8] | Lab Coat | Work within a Chemical Fume Hood[7] |
| Preparing/Handling Solutions (<1L) | Chemical Splash Goggles[9] | Single Nitrile Gloves[11] | Lab Coat | Work within a Chemical Fume Hood or Well-Ventilated Area |
| Transferring Large Volumes / Splash Risk | Face Shield over Goggles[8][11] | Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood[12] |
Operational and Disposal Plans
Step-by-Step Protocol: Weighing the Solid Compound
This procedure is designed to minimize exposure and contamination.
-
Preparation: Designate a specific work area within a chemical fume hood.[6] Cover the work surface with absorbent bench paper.[7]
-
Pre-Weighing: Tare an empty, lidded container on the balance.[6]
-
Transfer: Move the container to the fume hood. Carefully use a spatula to transfer the powdered this compound into the container. Keep the stock bottle and the receiving container as closed as possible.[7]
-
Final Weighing: Close the lid on your container and move it back to the balance to obtain the final weight.[6]
-
Dissolution: Return the container to the fume hood before adding any solvent.[6]
-
Decontamination: After weighing, decontaminate the spatula and any affected surfaces using a wet-cleaning method.[7] Dispose of the bench paper as hazardous waste.
PPE Decision Workflow
Caption: PPE selection flowchart based on the task.
Emergency Procedures
Be prepared for emergencies by knowing the location of eyewash stations, safety showers, and spill kits.[2][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan
Improper disposal of chemical waste is a serious safety and environmental hazard.[12]
-
Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and its solutions should be disposed of as hazardous waste. Do not pour down the drain.[14] The waste should be collected in a clearly labeled, sealed container. For carboxylic acids, incineration or neutralization by a licensed waste disposal company are common methods.[15][16] Always follow your institution's specific waste disposal protocols.[5]
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational & Environmental Safety Office, Duke University. [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
How to Dispose of Acetic Acid. Lab Alley. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
Aromatic carboxylic acid preparation and reaction. SlideShare. [Link]
- Process for the purification of aromatic carboxylic acids.
-
METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Gyan Sanchay. [Link]
-
Aromatic Carboxylic Acid Preparation and Reaction. Scribd. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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- 16. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
